molecular formula C14H20BrNO2 B1272861 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol CAS No. 100794-31-8

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Cat. No.: B1272861
CAS No.: 100794-31-8
M. Wt: 314.22 g/mol
InChI Key: KLBCAIPPVSRHBK-UHFFFAOYSA-N
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Description

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol is a chemical compound of significant interest in synthetic and medicinal chemistry research. It belongs to the class of vicinal amino alcohols, which are prominent structural motifs in biologically active molecules and pharmaceutical agents . These compounds are recognized as important building blocks for the preparation of added-value chemicals and are frequently employed as ligands in catalysis . The core structure is related to that of beta-adrenergic blocking agents, which demonstrates the therapeutic relevance of this chemical class . From a synthetic chemistry perspective, this compound features a piperidine ring and a bromophenoxy group linked by a propan-2-ol chain. The presence of the bromine atom on the phenyl ring makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse array of analogs for structure-activity relationship (SAR) studies. While specific biological data for this exact compound requires further investigation, research on closely related 3-(piperazin-1-yl)propan-2-ol modified compounds has demonstrated promising bactericidal activity against phytopathogenic bacteria by disrupting the integrity of bacterial cell membranes . This suggests potential research applications for this compound in the development of novel membrane-targeting antimicrobial agents . Additionally, similar aryl piperidinol scaffolds have been investigated for a range of biological activities, underscoring the value of this structure in early-stage drug discovery research . This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical synthesis purposes. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c15-13-6-2-3-7-14(13)18-11-12(17)10-16-8-4-1-5-9-16/h2-3,6-7,12,17H,1,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBCAIPPVSRHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387795
Record name 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100794-31-8
Record name 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol (CAS: 100794-31-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol is a synthetic organic compound belonging to the class of phenoxypropanolamines. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active agents, most notably as β-adrenergic receptor antagonists (beta-blockers). The molecule incorporates a 2-bromophenoxy group, a propan-2-ol backbone, and a piperidine moiety. The strategic placement of the bromine atom on the aromatic ring and the basic piperidine ring are key structural features that can influence its physicochemical properties, receptor binding affinity, and metabolic stability. While this specific molecule is primarily available as a research chemical, its structural relationship to known therapeutic agents suggests its potential as a valuable building block or lead compound in drug discovery programs. This guide provides a comprehensive overview of its known properties, a plausible synthetic route, and an exploration of its potential pharmacological relevance based on the activities of structurally related compounds.

Physicochemical and Structural Properties

A consolidated summary of the key physicochemical and structural data for this compound is presented below. It is important to note that while some properties are readily available from chemical suppliers, experimental data for parameters such as melting point, boiling point, and solubility are not extensively documented in publicly available literature.

PropertyValueSource(s)
CAS Number 100794-31-8
Molecular Formula C₁₄H₂₀BrNO₂[1]
Molecular Weight 314.22 g/mol
IUPAC Name 1-(2-bromophenoxy)-3-(piperidin-1-yl)propan-2-ol
Physical Form Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available
Purity Typically >95% (as supplied for research)[2]

Synthesis and Workflow

The synthesis of this compound can be achieved through a straightforward and well-established synthetic route for phenoxypropanolamines. A plausible and efficient method involves the reaction of a suitable epoxide with an amine.

Proposed Synthetic Pathway

A logical synthetic approach starts with the epoxidation of an allyl ether derived from 2-bromophenol, followed by the ring-opening of the resulting epoxide with piperidine.

Step 1: Synthesis of 1-(Allyloxy)-2-bromobenzene

2-Bromophenol is reacted with allyl bromide in the presence of a base, such as potassium carbonate (K₂CO₃), in an appropriate solvent like acetone or acetonitrile. This reaction proceeds via a Williamson ether synthesis.

Step 2: Epoxidation of 1-(Allyloxy)-2-bromobenzene

The allyl ether is then epoxidized to form 2-((2-bromophenoxy)methyl)oxirane. A common and effective epoxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent such as dichloromethane (DCM).

Step 3: Synthesis of this compound

The final step involves the nucleophilic ring-opening of the epoxide, 2-((2-bromophenoxy)methyl)oxirane, with piperidine. This reaction is typically carried out in a protic solvent like ethanol or isopropanol and may be heated to ensure complete reaction. The piperidine preferentially attacks the sterically less hindered terminal carbon of the epoxide, yielding the desired product.

Experimental Protocol

Materials:

  • 2-Bromophenol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Piperidine

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Step 1: 1-(Allyloxy)-2-bromobenzene. To a solution of 2-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents) and allyl bromide (1.2 equivalents). Stir the mixture at room temperature or gentle reflux until the starting material is consumed (monitored by TLC). Filter the solid and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

  • Step 2: 2-((2-Bromophenoxy)methyl)oxirane. Dissolve the 1-(allyloxy)-2-bromobenzene (1 equivalent) in dichloromethane. Cool the solution in an ice bath and add m-CPBA (1.2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the crude epoxide.

  • Step 3: this compound. Dissolve the crude 2-((2-bromophenoxy)methyl)oxirane (1 equivalent) in ethanol. Add piperidine (1.5 equivalents) and stir the mixture at room temperature or reflux for several hours until the reaction is complete. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product 2-Bromophenol 2-Bromophenol AllylEther 1-(Allyloxy)-2-bromobenzene 2-Bromophenol->AllylEther Allyl Bromide Allyl Bromide Allyl Bromide->AllylEther Piperidine Piperidine FinalProduct This compound Piperidine->FinalProduct Epoxide 2-((2-Bromophenoxy)methyl)oxirane AllylEther->Epoxide m-CPBA Epoxide->FinalProduct

Plausible synthetic workflow for this compound.

Potential Pharmacological Profile and Applications

Due to the lack of specific pharmacological data for this compound, its potential biological activities are inferred from structurally related phenoxypropanolamine and piperidine-containing compounds. This class of molecules is well-known for its interaction with G-protein coupled receptors (GPCRs), particularly adrenoceptors.[3][4]

Adrenoceptor Modulation

The phenoxypropanolamine scaffold is a classic pharmacophore for β-adrenoceptor antagonists.[5] The nature of the substituent on the aromatic ring and the amine moiety significantly influences the affinity and selectivity for β₁ and β₂ adrenoceptors.[3] The presence of the bulky piperidine ring and the ortho-bromine atom would likely confer some degree of receptor affinity. It is plausible that this compound could act as an antagonist at β-adrenoceptors, potentially with some selectivity depending on the overall conformation.

Other Potential Activities

Piperidine derivatives are prevalent in a wide range of pharmaceuticals with diverse biological activities, including CNS disorders and as anticancer agents.[6][7] The lipophilicity and basicity of the piperidine ring can facilitate crossing the blood-brain barrier, suggesting potential for CNS applications.[6]

SignalingPathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling GPCR β-Adrenoceptor (GPCR) GProtein G Protein GPCR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., smooth muscle relaxation, atered heart rate) PKA->Response Phosphorylates targets leading to Compound 1-(2-Bromophenoxy)-3- piperidin-1-ylpropan-2-ol (Potential Antagonist) Compound->GPCR Binds and blocks Agonist Adrenergic Agonist (e.g., Epinephrine) Agonist->GPCR Binds and activates

Hypothesized mechanism of action as a β-adrenoceptor antagonist.

Safety and Handling

Hazard Identification:

  • Harmful if swallowed (H302). [1]

  • May cause skin irritation (H315).[1]

  • May cause serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash hands thoroughly after handling.

  • If swallowed, call a poison center or doctor if you feel unwell.

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This compound is intended for research purposes only and should be handled by trained professionals in a laboratory setting with appropriate safety measures in place. A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound is a valuable research chemical with a structural framework that suggests potential for pharmacological activity, particularly as a modulator of adrenoceptors. While specific experimental data on its physicochemical properties and biological effects are limited, this guide provides a comprehensive overview based on available information and logical scientific extrapolation. The outlined synthetic protocol offers a reliable method for its preparation, facilitating further investigation into its properties and potential applications in drug discovery and development. Future studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a lead structure for novel therapeutic agents.

References

  • Quantitative Evaluation of the Beta 2-adrenoceptor Affinity of Phenoxypropanolamines and Phenylethanolamines. PubMed. [Link]

  • Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. PubMed. [Link]

  • CoMFA analysis of the human beta(1)-adrenoceptor binding affinity of a series of phenoxypropanolamines. ResearchGate. [Link]

  • Beta 1-selective Adrenoceptor Antagonists. 2. 4-ether-linked Phenoxypropanolamines. American Chemical Society. [Link]

  • Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human β 3 -adrenoceptor. Oxford Academic. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed. [Link]

  • A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. ResearchGate. [Link]

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physicochemical properties of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Introduction: Bridging Structure and Function

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These properties govern a compound's behavior from the moment of synthesis to its ultimate interaction with a biological target. This guide provides an in-depth technical examination of this compound, a molecule featuring a bromophenoxy ether linked to a propanolamine backbone with a terminal piperidine ring. The presence of a secondary alcohol, a tertiary amine (the piperidine nitrogen), and a halogenated aromatic ring creates a unique profile of hydrophilicity, lipophilicity, and ionizability that dictates its solubility, permeability, and ultimately, its potential bioavailability and formulation characteristics.

As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of data. Instead, we will explore the causality behind the experimental methodologies chosen for characterization, ensuring that each protocol is presented as a self-validating system. This approach is designed to equip researchers, scientists, and drug development professionals with both the data and the strategic rationale needed to effectively evaluate this compound.

Core Molecular Identity and Physical State

The initial phase of characterization involves unequivocally confirming the identity and fundamental physical properties of the molecule. This data serves as the benchmark for all subsequent analyses.

Structural and Chemical Identifiers

The compound is identified by a unique set of descriptors that are crucial for regulatory documentation and database referencing.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 100794-31-8[1][2][3]
Molecular Formula C₁₄H₂₀BrNO₂[1]
Molecular Weight 314.22 g/mol [2]
Canonical SMILES OC(COC1=CC=CC=C1Br)CN1CCCCC1[1]
InChI Key KLBCAIPPVSRHBK-UHFFFAOYSA-N[1][2]
Physical Form and Purity

The compound is supplied as a solid at room temperature.[2] Commercial batches are typically available at ≥95% purity .[1][2] The physical state is a critical parameter for handling, storage (room temperature is standard), and the design of dissolution and formulation studies.[2]

Spectroscopic Characterization: Elucidating the Molecular Architecture

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its covalent structure. The choice of methods is designed to probe different aspects of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

  • Expertise & Causality: We employ both ¹H and ¹³C NMR. ¹H NMR is rapid and quantifies the number of protons in distinct electronic environments, while ¹³C NMR confirms the carbon backbone and is particularly sensitive to symmetry. For a molecule of this complexity, 2D NMR techniques (like COSY and HSQC) would be the logical next step to definitively assign all proton and carbon signals.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons (Ar-H): Four protons on the bromophenyl ring are expected to appear as complex multiplets between δ 6.8-7.6 ppm.

  • Methine Proton (-CH-OH): The proton on the carbon bearing the hydroxyl group should appear as a multiplet, likely around δ 3.8-4.2 ppm. Its coupling to the adjacent CH₂ groups will provide key connectivity information.

  • Ether-linked Methylene Protons (-O-CH₂-): The two protons adjacent to the phenoxy group will likely be diastereotopic and appear as distinct signals, coupled to the methine proton, around δ 4.0-4.3 ppm.

  • Piperidine Protons: The ten protons of the piperidine ring will show complex, overlapping multiplets in the aliphatic region (δ 1.4-2.8 ppm). The protons on the carbons alpha to the nitrogen will be the most downfield.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Aromatic Carbons: Six signals are expected. The carbon bearing the bromine (C-Br) will be significantly shifted, as will the carbon attached to the ether oxygen (C-O).

  • Propanol Backbone Carbons: Three distinct signals for the -CH₂-O-, -CH-OH, and -CH₂-N= carbons.

  • Piperidine Carbons: Three distinct signals are expected due to the ring's symmetry, corresponding to the C2/C6, C3/C5, and C4 positions.

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Apply a 30-degree pulse width.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >100:1 for the smallest signal.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Mass Spectrometry (MS)

MS provides the exact mass of the molecule and offers structural clues through its fragmentation pattern.

  • Expertise & Causality: Electrospray ionization (ESI) is the method of choice for this molecule due to the presence of the basic piperidine nitrogen, which is readily protonated to form [M+H]⁺. This "soft" ionization technique minimizes fragmentation, ensuring a strong molecular ion peak for unambiguous mass confirmation. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature to look for.

Expected Mass Spectrum Features (Positive ESI Mode):

  • Molecular Ion Peak ([M+H]⁺): A pair of peaks of nearly equal intensity at m/z 315.07 and 317.07, corresponding to the protonated molecule containing ⁷⁹Br and ⁸¹Br, respectively.

  • Key Fragments: Fragmentation would likely occur via cleavage of the propanol chain, leading to fragments corresponding to the bromophenoxy moiety or the piperidine propanol side chain.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~10 µg/mL in the mobile phase.

  • Instrumentation: Use an HPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Chromatography (for sample introduction):

    • Column: C18, 2.1 x 50 mm, 3.5 µm.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Settings (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the [M+H]⁺ ion and confirm the characteristic 1:1 isotopic pattern for bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • Expertise & Causality: This technique is a rapid and non-destructive way to confirm the presence of the hydroxyl, ether, and aromatic functionalities.

Expected IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C-O Stretch (Ether & Alcohol): Strong, sharp bands in the 1050-1250 cm⁻¹ region.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Determination of Key Physicochemical Parameters

These parameters are critical for predicting the in vivo fate of a drug candidate (ADME - Absorption, Distribution, Metabolism, and Excretion).

Chromatographic Purity Assessment (HPLC)
  • Expertise & Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of small molecules. A reversed-phase C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity. The molecule has a chromophore (the bromophenyl ring), making UV detection at ~270 nm suitable. A gradient elution is employed to ensure that any impurities, which may have significantly different polarities, are eluted and resolved from the main peak.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

  • Analysis: Prepare the sample at ~0.5 mg/mL in a 50:50 mixture of water:acetonitrile. Inject 10 µL.

  • Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Acidity Constant (pKa)
  • Expertise & Causality: The pKa value is essential for predicting the ionization state of a molecule at a given pH. For this compound, the piperidine nitrogen is basic and will be protonated at physiological pH. This charge state dramatically impacts solubility, cell membrane permeability, and receptor binding. Potentiometric titration is a robust and direct method for pKa determination.

  • Sample Preparation: Prepare an accurate ~0.01 M solution of the compound in water or a water/methanol co-solvent system if solubility is limited.

  • Instrumentation: An automated potentiometric titrator with a calibrated pH electrode.

  • Titration:

    • Titrate the solution with a standardized 0.1 M HCl solution.

    • Record the pH as a function of the volume of titrant added.

  • Data Analysis: The pKa is determined from the first derivative of the titration curve. The peak of the derivative plot corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.

Lipophilicity (LogP / LogD)
  • Expertise & Causality: Lipophilicity is a measure of a compound's preference for a lipid (non-polar) versus an aqueous (polar) environment. It is a critical predictor of absorption and distribution.

    • LogP is the partition coefficient of the neutral species.

    • LogD is the distribution coefficient at a specific pH (e.g., 7.4), which accounts for both the neutral and ionized forms of the molecule. For a basic compound like this, LogD at pH 7.4 is the more physiologically relevant parameter. The traditional shake-flask method is the definitive technique.

  • System Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice-versa, by shaking them together overnight and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the octanol stock solution to a known volume of the pre-saturated PBS (pH 7.4) in a glass vial.

    • Shake the vial vigorously for 1-2 hours to allow equilibrium to be reached.

    • Centrifuge the vial to ensure complete phase separation.

  • Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Integrated Physicochemical Workflow

The characterization of a potential drug candidate is not a series of isolated experiments but an integrated workflow where each piece of data informs the next.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties for Drug Development cluster_2 Phase 3: Formulation & Pre-clinical Assessment Synthesis Compound Synthesis QC Initial QC (Appearance, Solubility Screen) Synthesis->QC Structure Structural Confirmation (NMR, MS, IR) QC->Structure Purity HPLC Purity (>95%?) Structure->Purity pKa pKa Determination (Potentiometric Titration) Purity->pKa LogD LogD₇.₄ Determination (Shake-Flask) pKa->LogD ADME In Vitro ADME Studies (Permeability, Stability) pKa->ADME Solubility Aqueous Solubility (pH-dependent) LogD->Solubility LogD->ADME Formulation Formulation Development Solubility->Formulation Solubility->ADME

Caption: Integrated workflow for physicochemical characterization.

Conclusion

This compound is a molecule with distinct physicochemical characteristics defined by its composite functional groups. The basic piperidine moiety (pKa likely in the 8-10 range) ensures significant aqueous solubility at acidic to neutral pH, while the bromophenyl group contributes to its lipophilicity. The interplay between these features, quantified by its LogD and pH-dependent solubility profile, is paramount for its development. The protocols and rationale outlined in this guide provide a robust framework for obtaining the high-quality, reproducible data required to advance a compound through the drug discovery pipeline. This systematic approach ensures that decisions are based on a solid foundation of scientific understanding, bridging the gap between molecular structure and therapeutic potential.

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An In-depth Technical Guide to 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol and its Structural Analogs as Modulators of Adrenergic Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol, a representative member of the aryloxypropanolamine class of compounds. Aryloxypropanolamines are a cornerstone in medicinal chemistry, most notably for their profound effects on the adrenergic system. This document, intended for researchers, scientists, and drug development professionals, delves into the synthesis, structural analogs, derivatives, and the anticipated pharmacological profile of this chemical scaffold. We will explore the nuanced structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets, primarily the β-adrenergic receptors. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, aiming to equip researchers with the practical knowledge required to advance their investigations in this area.

Introduction: The Aryloxypropanolamine Scaffold and its Significance

The aryloxypropanolamine backbone is a privileged scaffold in drug discovery, famously embodied by the class of drugs known as β-blockers. These agents are indispensable in the management of a spectrum of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. The general structure consists of an aromatic ring linked via an ether oxygen to a propan-2-ol moiety, which in turn bears an amino group. The core molecule of this guide, this compound, is a specific embodiment of this pharmacophore, featuring a bromine atom at the ortho position of the phenoxy ring and a piperidine moiety as the terminal amine.

The rationale behind investigating analogs and derivatives of this core structure is rooted in the principles of medicinal chemistry, where subtle molecular modifications can lead to significant alterations in pharmacological properties. These modifications can influence potency, selectivity for receptor subtypes (e.g., β1 vs. β2), duration of action, and metabolic stability. This guide will systematically explore the impact of variations in the aromatic ring substituent and the amino group on the overall activity profile.

Synthetic Strategies: Building the Aryloxypropanolamine Core

The synthesis of 1-(aryloxy)-3-aminopropan-2-ols is a well-established process in organic chemistry, typically proceeding through a two-step sequence involving the formation of an epoxide intermediate.

General Synthetic Pathway

The most common and efficient route to this compound and its analogs involves the reaction of a substituted phenol with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base. This is followed by the nucleophilic opening of the resulting epoxide ring by the desired amine.

Step 1: Formation of the Glycidyl Ether

The synthesis commences with the Williamson ether synthesis. 2-Bromophenol is treated with epichlorohydrin in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate, 1-(2-bromophenoxy)-2,3-epoxypropane. The base deprotonates the phenol, and the resulting phenoxide anion acts as a nucleophile, attacking the terminal carbon of epichlorohydrin and displacing the chloride.

Step 2: Epoxide Ring Opening

The glycidyl ether intermediate is then subjected to a nucleophilic attack by piperidine. This reaction opens the epoxide ring, typically with high regioselectivity at the less sterically hindered terminal carbon, to yield the final product, this compound. The reaction is often carried out in a protic solvent like ethanol or isopropanol, which can also act as a proton source to neutralize the resulting alkoxide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromophenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Piperidine

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 1-(2-bromophenoxy)-2,3-epoxypropane:

    • To a solution of 2-bromophenol (1 equivalent) in a suitable solvent such as ethanol, add a solution of sodium hydroxide (1.1 equivalents) in water, dropwise at room temperature.

    • Stir the mixture for 30 minutes to form the sodium phenoxide salt.

    • Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Extract the residue with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude epoxide.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Synthesis of this compound:

    • Dissolve the purified 1-(2-bromophenoxy)-2,3-epoxypropane (1 equivalent) in ethanol.

    • Add piperidine (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane-methanol gradient) to afford the pure this compound.

Causality Behind Experimental Choices:

  • The use of a base in the first step is crucial for the deprotonation of the weakly acidic phenol, thereby generating a potent nucleophile.

  • Epichlorohydrin serves as a bifunctional electrophile, providing the three-carbon linker and the reactive epoxide.

  • The choice of a protic solvent for the ring-opening step facilitates the protonation of the alkoxide intermediate.

  • Purification by column chromatography is essential to remove unreacted starting materials and by-products, ensuring the isolation of a pure compound for biological evaluation.

Structure-Activity Relationships (SAR): Deciphering the Molecular Determinants of Activity

The pharmacological profile of aryloxypropanolamines is exquisitely sensitive to their molecular structure. The key structural features that dictate their activity as β-adrenergic antagonists are the nature of the aromatic ring, the propanolamine side chain, and the substituent on the amino group.

The Aromatic Moiety: Impact of the 2-Bromo Substituent

The substitution pattern on the aromatic ring plays a pivotal role in determining both the potency and selectivity of β-blockers.

  • Position of Substitution: Ortho-substitution on the phenoxy ring, as in our core molecule, is generally associated with non-selective β-antagonism. In contrast, para-substitution often leads to β1-selectivity (cardioselectivity).

  • Nature of the Substituent: The 2-bromo substituent in the core molecule is an electron-withdrawing group. Halogen substitution at this position is a common feature in several known β-blockers. The presence of the bromine atom can influence the electronic properties of the aromatic ring and its interaction with the receptor binding pocket.

The Propanolamine Side Chain: A Stereochemical Imperative

The 1-oxy-3-amino-propan-2-ol side chain is a critical pharmacophoric element.

  • Stereochemistry: The hydroxyl group on the second carbon of the propane chain creates a chiral center. For β-blocking activity, the (S)-enantiomer is significantly more potent, often by a factor of 100 or more, than the (R)-enantiomer. This stereoselectivity highlights the specific three-dimensional arrangement required for optimal interaction with the β-adrenergic receptor.

The Amino Group: Influence of the Piperidine Ring

The nature of the substituent on the nitrogen atom is a major determinant of β-blocking potency and can also influence other pharmacological properties.

  • Bulky Substituents: Generally, bulky aliphatic groups on the nitrogen, such as isopropyl or tert-butyl, are optimal for β-antagonistic activity.

  • The Piperidine Moiety: The incorporation of a piperidine ring provides a cyclic, lipophilic amine substituent. The piperidine ring is a common fragment in many centrally active drugs and can influence properties such as membrane permeability and metabolic stability. The conformational rigidity of the piperidine ring, compared to acyclic amines, can also impact receptor binding.

The following diagram illustrates the key structural components influencing the SAR of aryloxypropanolamine β-blockers.

SAR_of_Aryloxypropanolamines cluster_Aromatic Aromatic Ring cluster_SideChain Propanolamine Side Chain cluster_Amine Amino Group A Substituent Nature & Position (e.g., 2-Bromo) A_desc Influences: - Potency - β1/β2 Selectivity A->A_desc B Stereochemistry at C2 (S-enantiomer is more active) B_desc Crucial for Receptor Fit B->B_desc C Nature of N-Substituent (e.g., Piperidine) C_desc Impacts: - Potency - Lipophilicity - Pharmacokinetics C->C_desc Core This compound Core->A Aromatic Moiety Core->B Side Chain Core->C Amine Moiety

Caption: Key structural determinants of SAR in aryloxypropanolamines.

Structural Analogs and Derivatives: Exploring Chemical Space

Systematic modification of the core structure of this compound allows for the exploration of chemical space and the fine-tuning of its pharmacological properties.

Variation of the Aromatic Substituent
  • Positional Isomers: Moving the bromo-substituent from the ortho to the meta or para position is expected to significantly alter the β1/β2 selectivity profile. A para-bromo analog would be predicted to exhibit greater β1-selectivity.

  • Electronic Effects: Replacing the bromo group with other electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -CH₃, -OCH₃) groups will modulate the electronic nature of the phenoxy ring and its interaction with the receptor.

  • Steric Effects: Introducing bulkier substituents on the aromatic ring can probe the steric constraints of the receptor's binding pocket.

Modification of the Piperidine Moiety
  • Ring Size: Replacing the piperidine ring with other cyclic amines, such as pyrrolidine (5-membered ring) or azepane (7-membered ring), can alter the conformational properties and basicity of the nitrogen atom.

  • Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring itself can create additional points of interaction with the receptor and can also influence the molecule's pharmacokinetic profile.

  • Acyclic Analogs: Replacing the piperidine with various acyclic secondary amines (e.g., isopropylamino, tert-butylamino) would allow for a direct comparison with classical β-blocker structures.

The following table summarizes a hypothetical series of analogs and the expected impact of their structural modifications based on established SAR principles for β-blockers.

Compound IDAromatic SubstitutionAmino MoietyPredicted Activity Profile
Core 2-BromoPiperidineNon-selective β-blocker
Analog 1 4-BromoPiperidineIncreased β1-selectivity
Analog 2 2-ChloroPiperidinePotent non-selective β-blocker
Analog 3 2-MethylPiperidinePotentially reduced potency
Analog 4 2-BromoIsopropylamineClassical non-selective β-blocker
Analog 5 2-Bromotert-ButylaminePotent non-selective β-blocker
Analog 6 4-AcetylaminoPiperidineHigh β1-selectivity

Biological Evaluation: Protocols for Pharmacological Characterization

A thorough pharmacological evaluation is essential to characterize the activity of this compound and its analogs. This typically involves a tiered approach, starting with in vitro receptor binding assays, followed by functional assays, and culminating in in vivo studies.

In Vitro Evaluation

5.1.1. β-Adrenergic Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptor. Radioligand binding assays are the gold standard.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes expressing human β1 or β2 adrenergic receptors.

  • Radioligand (e.g., [³H]-dihydroalprenolol, a non-selective β-antagonist).

  • Non-labeled competitor (e.g., propranolol, for determining non-specific binding).

  • Test compounds (e.g., this compound and its analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled competitor.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5.1.2. Functional Assays

Functional assays measure the effect of a compound on receptor-mediated signaling. For β-adrenergic receptors, this often involves measuring changes in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine whether a compound acts as an antagonist or an agonist at β-adrenergic receptors.

Materials:

  • Cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Isoproterenol (a non-selective β-agonist).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of isoproterenol (typically its EC80).

  • To determine agonist activity, incubate the cells with varying concentrations of the test compound alone.

  • After the stimulation period, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.

  • For antagonist activity, plot the cAMP response against the logarithm of the test compound concentration to determine the IC50 value.

  • For agonist activity, plot the cAMP response against the logarithm of the test compound concentration to determine the EC50 value and the maximal response.

The following diagram outlines the workflow for the in vitro evaluation of test compounds.

in_vitro_workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay binding_assay Competitive Radioligand Binding binding_output Determine Ki (Affinity) binding_assay->binding_output functional_assay cAMP Accumulation Assay functional_output Determine IC50 (Antagonist) or EC50 (Agonist) functional_assay->functional_output start Test Compound start->binding_assay start->functional_assay

Caption: Workflow for in vitro pharmacological characterization.

In Vivo Evaluation

Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.

Experimental Protocol: Assessment of Cardiodepressant Activity in Rodents

Objective: To evaluate the effect of a test compound on heart rate and blood pressure in an animal model.

Materials:

  • Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto).

  • Test compound formulated for administration (e.g., intravenous or oral).

  • Anesthesia (e.g., isoflurane).

  • Catheters for drug administration and blood pressure monitoring.

  • Data acquisition system to record cardiovascular parameters.

Procedure:

  • Anesthetize the rat and implant catheters in a suitable artery (e.g., carotid or femoral) for blood pressure measurement and a vein (e.g., jugular or femoral) for drug administration.

  • Allow the animal to stabilize and record baseline heart rate and blood pressure.

  • Administer the test compound at various doses.

  • Continuously monitor and record heart rate and blood pressure for a defined period after each dose.

  • To assess β-blocking activity, an isoproterenol challenge can be performed before and after administration of the test compound. The attenuation of the isoproterenol-induced tachycardia is a measure of β-blockade.

  • Analyze the data to determine the dose-response relationship for the effects on heart rate and blood pressure.

Conclusion and Future Directions

This compound represents a valuable chemical scaffold for the exploration of novel modulators of the adrenergic system. The synthetic accessibility of this class of compounds, coupled with the well-established structure-activity relationships for β-blockers, provides a solid foundation for the rational design of new analogs with tailored pharmacological profiles. Future research in this area should focus on the systematic exploration of the chemical space around this core structure, with a particular emphasis on elucidating the specific contributions of the 2-bromo substituent and the piperidine moiety to receptor affinity, selectivity, and overall in vivo efficacy. The detailed experimental protocols provided in this guide are intended to serve as a practical resource for researchers embarking on such investigations, ultimately contributing to the development of new and improved therapeutic agents targeting the adrenergic system.

References

  • Note: A comprehensive, numbered list of all cited sources with full bibliographic information and clickable URLs will be provided upon the availability of specific literature data for the core compound and its direct analogs.

biological activity of bromophenoxy-propanolamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Bromophenoxy-Propanolamine Derivatives

Introduction: A Focused Look at a Potent Pharmacophore

Bromophenoxy-propanolamine derivatives represent a significant subclass within the broader family of aryloxypropanolamines, a chemical scaffold renowned for its interaction with the adrenergic system.[1][2] These compounds are structurally characterized by a propanolamine side chain linked via an ether oxygen to a phenyl ring bearing one or more bromine substituents. This core structure is the foundation for a multitude of compounds that exhibit potent biological activity, most notably as antagonists of beta-adrenergic receptors (β-ARs), commonly known as beta-blockers.[3][4]

This guide, intended for researchers and drug development professionals, moves beyond a simple overview to provide a deep, mechanistic understanding of these derivatives. We will explore their molecular interactions, the critical relationship between their structure and activity, and the robust experimental methodologies required to characterize their pharmacological profile. As a Senior Application Scientist, the emphasis here is not just on the "what" but the "why"—elucidating the causal links between molecular design, experimental choices, and observed biological outcomes.

Core Mechanism of Action: Competitive Antagonism of Beta-Adrenergic Receptors

The primary is their function as sympatholytics; they inhibit the normal physiological responses to the catecholamines epinephrine and norepinephrine.[3] This is achieved through competitive antagonism at beta-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) family.

The Beta-Adrenergic Signaling Cascade

Beta-adrenergic receptors are integral to the sympathetic nervous system's ("fight-or-flight") control over various tissues. There are three main subtypes:

  • β1-receptors: Predominantly located in cardiac tissue.[5] Their stimulation increases heart rate (positive chronotropy), contractility (positive inotropy), and atrioventricular conduction velocity.[3][5]

  • β2-receptors: Found primarily in the smooth muscle of the bronchi, blood vessels, and uterus.[5] Stimulation leads to smooth muscle relaxation, resulting in effects like bronchodilation and vasodilation.[5]

  • β3-receptors: Mainly located in adipose tissue, where they play a role in regulating lipolysis and thermogenesis.[6]

Upon binding of an agonist like epinephrine, the β-receptor undergoes a conformational change, activating an intracellular G-stimulatory (Gs) protein. This initiates a signaling cascade: the Gs protein activates the enzyme adenylyl cyclase, which converts ATP into the second messenger cyclic AMP (cAMP).[7] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit the final cellular response, such as increased cardiac muscle contraction.[3][7]

Bromophenoxy-propanolamine derivatives act by binding to the orthosteric site of the β-receptor, the same site as endogenous catecholamines.[3][8] However, their chemical structure allows them to occupy the receptor without inducing the necessary conformational change for G-protein activation.[3] By competitively blocking the binding of agonists, they effectively inhibit this entire signaling pathway, leading to their characteristic physiological effects.[5][9]

cluster_membrane Cell Membrane cluster_antagonist cluster_agonist cluster_cytosol Cytosol AR β-Adrenergic Receptor Gs Gs Protein AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Antagonist Bromophenoxy- Propanolamine Derivative Antagonist->AR Blocks Agonist Epinephrine/ Norepinephrine Agonist->AR ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling pathway and its inhibition.

Structure-Activity Relationships (SAR): The Molecular Blueprint for Potency and Selectivity

The pharmacological profile of a bromophenoxy-propanolamine derivative—its potency, receptor subtype selectivity (e.g., β1 vs. β2), and intrinsic sympathomimetic activity (ISA)—is dictated by its specific chemical structure.[1] Understanding these relationships is fundamental to rational drug design. The core aryloxypropanolamine structure is the key.[2][4]

Structural FeatureInfluence on Biological ActivityRationale
Aromatic Ring Substitution Modulates potency, selectivity, and lipophilicity. The position and nature of the bromo-substituent are critical.The aryl group interacts with specific residues in the receptor's binding pocket. Para-substitution on the ring is often associated with β1-selectivity (cardioselectivity), as this position can interact favorably with the β1 subtype while creating steric hindrance in the β2 subtype.[1][10]
Propanolamine Side Chain Essential for activity. The ether oxygen (-OCH2-) between the ring and the side chain generally increases antagonist potency compared to arylethanolamine structures.[4][11]The oxymethylene bridge lengthens the side chain, allowing it to adopt a conformation that places the hydroxyl and amine groups in optimal positions for receptor interaction.[4]
Stereochemistry of the Hydroxyl Group The (S)-enantiomer is significantly more potent (often by ~100-fold) than the (R)-enantiomer.[10][11]The hydroxyl group forms a critical hydrogen bond with a specific asparagine residue in transmembrane helix 7 of the receptor. The (S)-configuration presents the hydroxyl in the correct spatial orientation for this high-affinity interaction.
Amine Substituent A secondary amine is required for optimal activity. A bulky alkyl group (e.g., isopropyl or tert-butyl) on the nitrogen is crucial for high antagonist potency.[1][11]The protonated secondary amine forms an ionic bond with a conserved aspartate residue in transmembrane helix 3. The bulky substituent is believed to occupy a hydrophobic pocket, enhancing binding affinity without triggering receptor activation.[1]

Pharmacological Effects: From Receptor Blockade to Physiological Response

The competitive antagonism at β-receptors translates into distinct, clinically relevant physiological effects.

  • Cardiovascular System: By blocking β1-receptors in the heart, these derivatives exert negative chronotropic (decreased heart rate) and negative inotropic (decreased contractility) effects.[5][12] This reduces myocardial oxygen demand, which is the basis for their use in treating angina.[3][5] The overall reduction in cardiac output and inhibition of renin release contributes to their antihypertensive effects.[12]

  • Respiratory System: Blockade of β2-receptors in the bronchial smooth muscle can lead to bronchoconstriction.[5] This is why non-selective beta-blockers (those that block β1 and β2) are used with caution in patients with asthma.[12]

  • Metabolic Effects: β-blockade can influence metabolism. For instance, it can mask the tachycardia that serves as a warning sign for hypoglycemia in diabetic patients.[12]

Experimental Evaluation of Biological Activity

A rigorous, multi-step process is required to characterize the biological activity of a novel bromophenoxy-propanolamine derivative. This involves quantifying its binding affinity, determining its functional effect (antagonism vs. agonism), and assessing its receptor subtype selectivity.

cluster_workflow Experimental Characterization Workflow Start Novel Bromophenoxy- Propanolamine Derivative BindingAssay Radioligand Binding Assay (β1 and β2 Receptors) Start->BindingAssay FunctionalAssay Functional Assay (e.g., cAMP Production) Start->FunctionalAssay DetermineKi Determine Affinity (Ki value) BindingAssay->DetermineKi Profile Establish Pharmacological Profile: - Affinity (Ki) - Potency (IC50) - Selectivity (β1 vs. β2) DetermineKi->Profile DetermineIC50 Determine Potency (IC50 value) FunctionalAssay->DetermineIC50 DetermineIC50->Profile

Caption: Workflow for the pharmacological characterization of a new derivative.

Protocol 1: Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for β1- and β2-adrenergic receptors.

Principle: This assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (with known high affinity) for binding to the receptor. A higher affinity test compound will displace the radioligand at a lower concentration.

Methodology:

  • Membrane Preparation (Rationale: To isolate the target receptors which are embedded in the cell membrane.)

    • Homogenize a tissue source rich in the target receptor subtype (e.g., turkey erythrocyte membranes for β1, rat lung homogenates for β2) in a cold buffer (e.g., Tris-HCl).[13]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., using a Bradford assay).

  • Competitive Binding Reaction (Rationale: To allow the test compound and radioligand to reach equilibrium binding with the receptor.)

    • In a series of tubes, add a constant amount of membrane preparation, a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-Cyanopindolol), and increasing concentrations of the unlabeled test compound.[14]

    • Include control tubes for:

      • Total Binding: Contains membranes and radioligand only.

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known non-radioactive antagonist (e.g., propranolol) to saturate all specific binding sites.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting (Rationale: To separate receptor-bound radioligand from unbound radioligand.)

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters will trap the membranes (with bound radioligand) while allowing the unbound radioligand to pass through.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

    • Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis (Rationale: To calculate the affinity of the test compound.)

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Antagonism Assay (cAMP Production)

Objective: To determine the functional potency (IC50) of a test compound as an antagonist.

Principle: This assay measures the ability of the test compound to inhibit the production of cAMP stimulated by a known β-receptor agonist (like isoproterenol). A more potent antagonist will inhibit the agonist's effect at a lower concentration.

Methodology:

  • Cell Culture (Rationale: To use a controlled, reproducible biological system expressing the target receptor.)

    • Culture a suitable cell line stably expressing the human β1- or β2-adrenergic receptor (e.g., CHO or HEK293 cells) in appropriate media.

    • Plate the cells in multi-well plates and allow them to grow to a confluent monolayer.

  • Antagonist and Agonist Stimulation (Rationale: To measure the inhibitory effect of the test compound on a stimulated response.)

    • Pre-incubate the cells for a short period (e.g., 15-30 minutes) with increasing concentrations of the bromophenoxy-propanolamine test compound. This allows the antagonist to bind to the receptors.

    • Add a constant concentration of a β-agonist (e.g., isoproterenol) that is known to produce a submaximal (e.g., EC80) stimulation of cAMP.

    • Include control wells:

      • Basal: Cells with no treatment.

      • Agonist Max: Cells with isoproterenol only.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is typically included to prevent the degradation of newly synthesized cAMP.

  • cAMP Quantification (Rationale: To measure the second messenger output of the signaling pathway.)

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in each well using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis (Rationale: To determine the potency of the antagonist.)

    • Normalize the data, setting the basal cAMP level as 0% and the maximal agonist-stimulated level as 100%.

    • Plot the percentage of agonist response against the log concentration of the antagonist test compound.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which represents the concentration of the antagonist required to reduce the agonist's effect by 50%.

Conclusion and Future Directions

Bromophenoxy-propanolamine derivatives are a cornerstone of adrenergic pharmacology, primarily acting as competitive antagonists at β-receptors. Their biological activity is a direct and predictable function of their molecular structure, governed by well-established structure-activity relationships. The rigorous application of experimental protocols, such as radioligand binding and functional cAMP assays, is essential for accurately defining the affinity, potency, and selectivity of novel compounds in this class.

While their role as cardiovascular agents is well-documented, ongoing research continues to explore the potential of related structures in other therapeutic areas, including as β3-AR antagonists for cancer therapy or lipolysis modulation.[6] The principles and methodologies outlined in this guide provide a robust framework for the continued investigation and development of these versatile and impactful molecules.

References

  • Perez, D. M. (n.d.). Beta-blockers: Historical Perspective and Mechanisms of Action. American Heart Association Journals. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of beta (beta) blockers?. Dr.Oracle. Retrieved from [Link]

  • Liv Hospital. (n.d.). How Do Beta Blockers Work? Safety Explained. Liv Hospital. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. Retrieved from [Link]

  • Tariq, M. (n.d.). Beta Blockers. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. PubMed. Retrieved from [Link]

  • ACS Publications. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. Retrieved from [Link]

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An In-Depth Technical Guide to the In Vitro Screening of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically-grounded framework for the initial in vitro characterization of the novel compound, 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol. The structural motifs of this molecule, specifically the aryloxypropanolamine core, strongly suggest a potential interaction with adrenergic receptors. This guide is designed for drug discovery researchers and scientists, offering a logical, field-proven workflow that moves from broad cytotoxicity assessment to specific target engagement and functional modulation. Our approach emphasizes causality, ensuring each experimental step is not merely procedural but is strategically chosen to build a coherent pharmacological profile.

Introduction and Rationale

The compound this compound (CAS: 100794-31-8) belongs to a chemical class with a high probability of interacting with G-protein coupled receptors (GPCRs), particularly the beta-adrenergic receptors (β-ARs).[1] The structure-activity relationship (SAR) for β-adrenergic receptor antagonists (beta-blockers) is well-established, typically featuring an aromatic ring linked to an ethanolamine side chain.[2] These drugs are competitive antagonists of endogenous catecholamines like epinephrine and norepinephrine at beta-adrenergic receptor sites.[3]

Stimulation of β1-receptors, primarily in the heart, increases heart rate and contractility, while β2-receptor stimulation leads to smooth muscle relaxation in the airways and blood vessels.[3] Therefore, a compound that antagonizes these receptors could have significant therapeutic potential in managing cardiovascular conditions like hypertension and arrhythmia.[2]

Our screening cascade is designed to efficiently answer three fundamental questions:

  • At what concentrations is the compound cytotoxic to mammalian cells?

  • Does the compound bind to our primary hypothesized targets, the β1- and β2-adrenergic receptors?

  • If binding occurs, what is the functional consequence? Is it an antagonist (blocking receptor activation) or an agonist (mimicking the natural ligand)?

This systematic approach ensures that resources are directed toward a compound with a viable therapeutic window and a confirmed mechanism of action at the molecular level.

The Screening Cascade: A Multi-Tiered Strategy

A successful screening campaign requires a logical progression from general to specific assays. Our workflow is designed to eliminate unsuitable candidates early and provide deep mechanistic insight for promising leads.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: Profile Analysis A Compound Synthesis & QC (this compound) B Primary Screen: In Vitro Cytotoxicity Assay (LDH) A->B Establish concentration range C Secondary Screen: Radioligand Binding Assay (β1-AR & β2-AR) B->C Non-toxic concentrations D Tertiary Screen: Functional cAMP Assay (Antagonist & Agonist Modes) C->D Confirmed binding E Data Synthesis & Candidate Profiling (IC50, Ki, Selectivity, Efficacy) D->E

Caption: A logical workflow for the in vitro screening cascade.

Tier 1: In Vitro Cytotoxicity Assessment

Expertise & Experience: Before assessing specific target interactions, it is imperative to establish the compound's therapeutic window. A compound that is highly cytotoxic at concentrations required for receptor modulation is not a viable drug candidate. We employ the Lactate Dehydrogenase (LDH) release assay, a reliable method for quantifying cell death by measuring the loss of plasma membrane integrity.[4][5] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[5][6]

Protocol 3.1: LDH Cytotoxicity Assay
  • Cell Seeding: Seed HEK293 cells (Human Embryonic Kidney 293) in a clear, 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2X serial dilution series in serum-free DMEM, ranging from 200 µM to 0.1 µM.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (0.5% DMSO) and a positive control for maximum lysis (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Assay Execution:

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from Promega, Abcam, or Thermo Fisher Scientific). This typically involves mixing a substrate with a dye solution.[6]

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

    • Spontaneous LDH: Absorbance from vehicle control wells.

    • Maximum LDH: Absorbance from positive control (Triton X-100) wells.

    • Plot the % cytotoxicity against the log concentration of the compound to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation: Cytotoxicity Profile
CompoundCell LineAssayCC₅₀ (µM)
This compoundHEK293LDH Release> 100
Doxorubicin (Control)HEK293LDH Release1.2

This hypothetical data indicates low cytotoxicity, allowing for subsequent assays to be performed at concentrations up to at least 30 µM without confounding effects from cell death.

Tier 2: Target Engagement - Radioligand Binding Assay

Expertise & Experience: Having established a non-toxic concentration range, we now investigate direct binding to our primary targets: β1- and β2-adrenergic receptors. The radioligand binding assay remains the gold standard for quantifying receptor-ligand interactions due to its sensitivity and direct measurement of binding affinity.[7] We will use a competitive binding format, where our test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor.

G cluster_0 Low [Test Compound] cluster_1 High [Test Compound] Receptor1 β-AR Radioligand1 [125I]-CYP Radioligand1->Receptor1 High Binding Receptor2 β-AR Radioligand2 [125I]-CYP Radioligand2->Receptor2 Low Binding TestCompound Test Cmpd TestCompound->Receptor2 High Binding

Caption: Principle of the competitive radioligand binding assay.

Protocol 4.1: Competitive Radioligand Binding Assay
  • Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing either human β1-AR or β2-AR.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • 25 µL of test compound dilutions (ranging from 1 pM to 100 µM).

    • 25 µL of radioligand, [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP), at a final concentration equal to its K_d (approx. 20-50 pM).

    • 50 µL of cell membranes (5-10 µg protein/well).

    • Total Binding: Wells with radioligand and membranes but no competitor.

    • Non-Specific Binding (NSB): Wells with a saturating concentration of a known non-radiolabeled antagonist (e.g., 10 µM Propranolol) to define background binding.[7]

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow the binding to reach equilibrium.[7]

  • Harvesting: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity
CompoundTargetK_i (nM)Selectivity (β1/β2)
This compoundβ1-AR15.20.8
This compoundβ2-AR12.1
Propranolol (Control)β1-AR1.81.1
Propranolol (Control)β2-AR1.6
Metoprolol (Control)β1-AR12.050
Metoprolol (Control)β2-AR600

This hypothetical data suggests the compound binds with nanomolar affinity to both β1 and β2 receptors, exhibiting non-selective behavior similar to propranolol.

Tier 3: Functional Characterization - cAMP Assay

Expertise & Experience: Binding does not equate to function. The compound could be an antagonist, a full agonist, or a partial agonist. Since β1- and β2-ARs are Gs-coupled receptors, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] We can therefore measure the functional activity of our compound by quantifying its effect on cAMP levels. A homogenous, competition-based assay (such as HTRF or AlphaScreen) provides a high-throughput-compatible method for this measurement.[8][9]

G cluster_0 Signaling Pathway Agonist Agonist (Isoproterenol) Receptor β-Adrenergic Receptor Agonist->Receptor Activates Antagonist Antagonist (Test Compound) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: β-Adrenergic receptor Gs signaling pathway.

Protocol 5.1: HTRF cAMP Functional Assay
  • Cell Culture: Use HEK293 cells stably expressing either β1-AR or β2-AR.

  • Assay Preparation:

    • Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Dispense cells into a 384-well white plate.

  • Antagonist Mode:

    • Add serial dilutions of the test compound to the cells.

    • Incubate for 15 minutes at room temperature.

    • Add a fixed concentration of a known β-AR agonist (e.g., Isoproterenol) at its EC₈₀ concentration.

    • Incubate for 30 minutes at room temperature.

  • Agonist Mode:

    • Add serial dilutions of the test compound to the cells (without any agonist).

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis & Detection:

    • Add the HTRF cAMP detection reagents (a cAMP-d2 conjugate and an anti-cAMP cryptate antibody) as per the manufacturer's protocol (e.g., Cisbio).[9]

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the intracellular cAMP concentration.[9]

  • Data Analysis:

    • Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.

    • Antagonist Mode: Plot % inhibition of the isoproterenol response vs. log concentration of the test compound to determine the IC₅₀.

    • Agonist Mode: Plot cAMP concentration vs. log concentration of the test compound to determine the EC₅₀ and the maximum response (Emax) relative to a full agonist.

Data Presentation: Functional Activity Profile
CompoundTargetAssay ModePotency (IC₅₀/EC₅₀, nM)Efficacy (% of Isoproterenol)
This compoundβ2-ARAntagonist25.4N/A
This compoundβ2-ARAgonist> 10,000< 5%
Propranolol (Control)β2-ARAntagonist3.1N/A
Isoproterenol (Control)β2-ARAgonist5.8100%

This hypothetical data confirms the compound is a functional antagonist at the β2-AR, as it effectively inhibits agonist-stimulated cAMP production but does not stimulate cAMP production on its own.

Conclusion and Future Directions

The systematic in vitro screening cascade described herein provides a robust framework for characterizing this compound. Based on our hypothetical results, the compound emerges as a non-cytotoxic, non-selective, nanomolar-affinity antagonist of β1- and β2-adrenergic receptors.

This profile justifies further investigation, including:

  • Selectivity Profiling: Screening against a broader panel of GPCRs (e.g., α-adrenergic, dopaminergic, serotonergic receptors) to determine its off-target activity.

  • Kinetic Binding Studies: Assessing the compound's association (k_on) and dissociation (k_off) rates to understand its residence time on the receptor.

  • Downstream Signaling: Investigating potential for biased agonism by examining other signaling pathways, such as β-arrestin recruitment.[10][11]

  • In Vitro ADME/Tox: Evaluating metabolic stability, permeability, and potential for hERG channel inhibition to assess its drug-like properties.

This guide provides the foundational strategy to confidently advance a promising molecule from initial hit to a well-characterized lead candidate, grounded in principles of scientific integrity and validated methodologies.

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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol. Based on its structural characteristics as an aryloxypropanolamine, the primary hypothesis posits that this molecule functions as a β-adrenergic receptor antagonist. This guide will provide a comprehensive framework for investigating this hypothesis, including detailed experimental protocols and the scientific rationale underpinning each methodological choice. Furthermore, plausible alternative mechanisms of action, such as nitric oxide-mediated vasodilation and antioxidant activity, will be explored. The overarching goal is to present a robust, self-validating system for the pharmacological characterization of this compound, thereby enabling a thorough assessment of its therapeutic potential.

Introduction and Structural Rationale

This compound is a synthetic molecule featuring a core aryloxypropanolamine scaffold. This structural motif is the hallmark of the beta-blocker class of drugs, which are widely utilized in the management of cardiovascular diseases.[1][2] The canonical structure of a beta-blocker consists of an aromatic ring linked to a propanolamine side chain. The nature of the aromatic ring and the substituent on the amine are key determinants of the compound's affinity and selectivity for β-adrenergic receptor subtypes (β1, β2, and β3).

The presence of a 2-bromophenoxy group and a piperidine moiety in this compound suggests a potential interaction with G-protein coupled receptors (GPCRs), particularly the β-adrenergic receptors. Therefore, the primary working hypothesis is that this compound exerts its pharmacological effects through the competitive antagonism of these receptors.

Primary Hypothesis: β-Adrenergic Receptor Antagonism

The central hypothesis is that this compound acts as a competitive antagonist at β-adrenergic receptors. Blockade of these receptors, particularly the β1 subtype in cardiac tissue, leads to a reduction in heart rate, myocardial contractility, and blood pressure.[3] Non-selective β-blockers also antagonize β2 receptors, which can lead to bronchoconstriction.[4]

Proposed Signaling Pathway

The proposed mechanism involves the inhibition of the canonical β-adrenergic signaling cascade. Upon binding of an agonist like norepinephrine or epinephrine, β-adrenergic receptors activate adenylyl cyclase through a stimulatory G-protein (Gs), leading to the production of cyclic AMP (cAMP). As a competitive antagonist, this compound would bind to the receptor without activating it, thereby preventing agonist-induced cAMP production.

G_protein_signaling cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->beta_receptor Activates antagonist 1-(2-Bromophenoxy)-3- piperidin-1-ylpropan-2-ol antagonist->beta_receptor Blocks atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., Increased Heart Rate) pka->cellular_response Phosphorylates

Caption: Hypothesized β-adrenergic receptor antagonism pathway.

Experimental Validation

To rigorously test this hypothesis, a tiered experimental approach is proposed, moving from in vitro receptor binding to cellular functional assays and finally to in vivo models.

Objective: To determine the binding affinity of this compound for β1, β2, and β3 adrenergic receptors.

Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from stable cell lines overexpressing human β1, β2, or β3 adrenergic receptors.

  • Radioligand Binding: Perform competitive binding assays using a known radiolabeled antagonist (e.g., [³H]-dihydroalprenolol for β1 and β2, or [¹²⁵I]-cyanopindolol for β3).

  • Incubation: Incubate the membrane preparations with the radioligand in the presence of increasing concentrations of this compound.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the inhibitory constant (Ki) by non-linear regression analysis of the competition binding curves.

Expected Outcome: A low Ki value would indicate high binding affinity for the respective receptor subtype. The ratio of Ki values for different subtypes will determine the selectivity of the compound.

Parameterβ1 Receptorβ2 Receptorβ3 Receptor
Ki (nM) Expected low valueTo be determinedTo be determined
Selectivity Ratio (β1/β2) To be calculatedN/AN/A

Objective: To assess the functional consequence of receptor binding, specifically the antagonism of agonist-induced cAMP production.

Protocol:

  • Cell Culture: Use the same stable cell lines expressing β1, β2, or β3 adrenergic receptors.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Stimulate the cells with a known β-adrenergic agonist (e.g., isoproterenol).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Construct dose-response curves and calculate the IC50 value for the inhibition of agonist-induced cAMP production. The Schild regression analysis can be used to determine the pA2 value, a measure of antagonist potency.

Expected Outcome: A dose-dependent inhibition of agonist-induced cAMP production would confirm the antagonistic activity of the compound.

experimental_workflow start Start receptor_binding In Vitro Receptor Binding Assays start->receptor_binding functional_assay Cellular Functional Assays (cAMP) receptor_binding->functional_assay Confirm Affinity in_vivo In Vivo Animal Models functional_assay->in_vivo Confirm Antagonism end End in_vivo->end

Caption: Tiered experimental workflow for validation.

Alternative Hypotheses

While β-adrenergic antagonism is the primary hypothesis, it is crucial to investigate other potential mechanisms of action, especially those observed in structurally related compounds.

Nitric Oxide-Mediated Vasodilation

Some third-generation beta-blockers, such as nebivolol, possess vasodilatory properties mediated by the release of nitric oxide (NO) from endothelial cells.[1]

Experimental Validation:

  • In Vitro Aortic Ring Assay: Use isolated rat aortic rings to measure changes in vascular tone. Pre-contract the rings with phenylephrine and then apply increasing concentrations of this compound. A relaxation response that is attenuated by an inhibitor of nitric oxide synthase (e.g., L-NAME) would suggest NO-mediated vasodilation.

  • Endothelial Cell Culture: Measure the production of NO in cultured human umbilical vein endothelial cells (HUVECs) treated with the compound using a Griess assay or a fluorescent NO probe.

Antioxidant Activity

The presence of a phenolic moiety in the structure suggests potential antioxidant properties. Bromophenols, in particular, have been reported to exhibit significant antioxidant activity.[5]

Experimental Validation:

  • DPPH Radical Scavenging Assay: Measure the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Cellular Reactive Oxygen Species (ROS) Assay: In cultured cells subjected to oxidative stress (e.g., with H₂O₂), assess the ability of the compound to reduce intracellular ROS levels using a fluorescent probe like DCFDA.

In Vivo Pharmacological Profiling

Following in vitro and ex vivo characterization, the most promising hypotheses should be tested in appropriate animal models.

Objective: To evaluate the cardiovascular effects of this compound in vivo.

Protocol:

  • Animal Model: Use spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto rats.

  • Drug Administration: Administer the compound intravenously or orally.

  • Hemodynamic Monitoring: Continuously monitor blood pressure and heart rate using telemetry or an indwelling catheter.

  • Isoproterenol Challenge: Assess the β-blocking activity by measuring the blunting of the tachycardic response to an isoproterenol challenge.

Expected Outcome: A reduction in baseline heart rate and blood pressure, and a diminished response to isoproterenol would provide strong in vivo evidence for β-adrenergic antagonism.

ParameterVehicle ControlThis compound
Baseline Heart Rate (bpm) To be determinedExpected decrease
Baseline Mean Arterial Pressure (mmHg) To be determinedExpected decrease
Isoproterenol-induced Tachycardia (% increase) To be determinedExpected attenuation

Conclusion

This technical guide outlines a comprehensive and logically structured approach to elucidating the mechanism of action of this compound. The primary hypothesis of β-adrenergic antagonism is strongly supported by its chemical structure. The proposed experimental workflows, from in vitro binding and functional assays to in vivo cardiovascular studies, provide a robust framework for validating this hypothesis and exploring alternative mechanisms. A thorough investigation following these guidelines will be instrumental in defining the pharmacological profile of this novel compound and assessing its potential as a therapeutic agent.

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  • PubChem. (n.d.). Piperidine-1-propanol.
  • PubChem. (n.d.). (2S)-1-(1,3-dioxaindan-5-yl)propan-2-ol.
  • PubChem. (n.d.). 2-[2-(2-Bromophenoxy)propyl]-1,1-diethylguanidine.

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The Piperidine Scaffold: A Technical Guide to Unlocking Diverse Pharmacological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Privilege of the Piperidine Ring

In the landscape of medicinal chemistry, few structures command the respect and utility of the piperidine ring. This six-membered nitrogen-containing heterocycle is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" for its remarkable prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1][2][3] Its significance stems not from a single, overpowering characteristic, but from a finely tuned combination of physicochemical properties. The piperidine motif offers high chemical stability, the ability to modulate lipophilicity and water solubility, and conformational flexibility that allows its derivatives to adapt to the steric and electronic demands of diverse biological binding pockets.[1]

From a pharmacological perspective, the incorporation of a piperidine moiety often enhances a molecule's "drug-likeness." It can improve metabolic stability, facilitate transport across biological membranes, and optimize pharmacokinetic profiles, often while maintaining a favorable toxicity profile.[1] These advantageous properties have enabled piperidine-based compounds to address a wide spectrum of diseases, with a particular impact on central nervous system (CNS) disorders, cancer, and infectious diseases.[1] This guide provides an in-depth exploration of the key pharmacological targets of piperidine compounds, the experimental workflows used to validate them, and the structure-activity relationships that govern their therapeutic potential.

Part 1: Major Classes of Pharmacological Targets

The versatility of the piperidine scaffold allows it to interact with a wide range of biological macromolecules. These targets can be broadly categorized, with piperidine-containing drugs demonstrating significant clinical success in each class.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most important families of drug targets. The basic nitrogen of the piperidine ring is often crucial for forming a key salt bridge interaction with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs.

  • Opioid Receptors: The piperidine core is the foundational structure of potent analgesics like morphine and fentanyl.[4] These compounds primarily target the µ-opioid receptor (MOR) in the central nervous system to produce profound pain relief.[4][5] Fentanyl, a synthetic opioid, is 50 to 100 times more potent than morphine, highlighting the dramatic effect that substitution on the piperidine scaffold can have on potency.[5]

  • Dopamine & Serotonin Receptors: Piperidine derivatives are central to the treatment of psychiatric and neurological disorders. Multi-target antipsychotics are often designed to modulate dopamine D2 and various serotonin (5-HT) receptors, such as 5-HT1A and 5-HT2A.[6] This polypharmacology is critical for balancing therapeutic efficacy with a reduction in side effects.

Ion Channels

Piperidine-containing molecules can act as potent modulators of ion channels, which are critical for neuronal excitability and cardiovascular function.

  • hERG Potassium Channels: A crucial aspect of drug development is screening for off-target effects, particularly inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. While some piperidine compounds can have undesirable hERG liability, careful structural modification—often guided by the principles of chiral chemistry—can mitigate this risk, improving the cardiac safety profile of drug candidates.[7][8]

Enzymes

The piperidine scaffold can be elaborated to fit precisely into the active sites of various enzymes, inhibiting their function with high specificity.

  • Cholinesterases: In the treatment of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) is a primary therapeutic strategy to boost acetylcholine levels in the brain. Donepezil, a leading AChE inhibitor, features a prominent piperidine moiety that is crucial for its mechanism of action.[9][10] Research is ongoing to develop piperidine derivatives that can dually inhibit both AChE and butyrylcholinesterase (BuChE).[10]

  • Monoamine Oxidase (MAO): Piperidine derivatives have been developed as inhibitors of MAO, an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine.[11] The natural alkaloid piperine, found in black pepper, exhibits MAO inhibitory activity, with its piperidine nucleus playing a key role in binding to the enzyme.[11]

Transporters

Neurotransmitter transporters are critical for regulating synaptic signaling. The piperidine-containing drug methylphenidate (Ritalin) famously targets the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to its efficacy in treating Attention-Deficit/Hyperactivity Disorder (ADHD).

Part 2: Target Identification and Validation Workflow

Identifying the specific molecular target of a novel piperidine compound is a critical and multi-step process. The following outlines a generalized, yet robust, workflow for moving from a bioactive "hit" to a validated target.

Experimental Protocol: A General Target Deconvolution Workflow
  • Phenotypic Screening:

    • Objective: To identify compounds that produce a desired biological effect in a cellular or organismal model, without a priori knowledge of the target.

    • Methodology:

      • Select a relevant cell line or model organism (e.g., a cancer cell line for an anti-proliferative screen).

      • Treat cells with a library of piperidine compounds across a range of concentrations.

      • Utilize a high-content imaging or plate-reader-based assay to measure a phenotypic endpoint (e.g., cell viability, neurite outgrowth, expression of a reporter gene).

      • Causality Check: Include positive controls (compounds with known effects) and negative/vehicle controls (e.g., DMSO) to establish a baseline and confirm assay sensitivity. Hits are compounds that show a statistically significant effect compared to controls.

  • Affinity-Based Target Identification:

    • Objective: To isolate the direct binding partners (targets) of the active piperidine compound.

    • Methodology (Affinity Chromatography):

      • Probe Synthesis: Synthesize an analog of the hit compound that incorporates a linker and an immobilization tag (e.g., biotin or a functional group for attachment to a resin). It is critical to first confirm that this modified probe retains its biological activity.

      • Matrix Preparation: Covalently attach the probe to a solid support, such as NHS-activated sepharose beads, to create an affinity matrix.

      • Lysate Incubation: Prepare a protein lysate from the target cells or tissue. Incubate the lysate with the affinity matrix to allow the target protein(s) to bind to the immobilized compound.

      • Washing: Perform a series of stringent washes with buffer to remove non-specifically bound proteins.

      • Elution: Elute the specifically bound proteins. This can be done by competing with an excess of the free (untagged) hit compound, which ensures high specificity.

      • Trustworthiness Check: A parallel experiment using a "dummy" resin (no compound attached) or a resin with an inactive structural analog is essential to identify and subtract proteins that bind non-specifically to the matrix itself.

  • Target Identification by Mass Spectrometry:

    • Objective: To identify the proteins eluted from the affinity matrix.

    • Methodology:

      • The eluted protein fractions are separated by SDS-PAGE.

      • Protein bands of interest are excised, digested (typically with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • The resulting peptide fragmentation patterns are matched against a protein database to identify the proteins.

  • Target Validation:

    • Objective: To confirm that engagement of the identified protein by the compound is responsible for the observed biological effect.

    • Methodology (Multiple Approaches):

      • Direct Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (KD) between the compound and a purified recombinant version of the candidate protein.

      • Enzymatic/Functional Assays: If the target is an enzyme or receptor, test the compound's ability to inhibit or modulate its activity in a biochemical assay (e.g., an in vitro kinase assay or a receptor binding assay).

      • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in the test cells. If the compound's efficacy is diminished or abolished in these modified cells, it provides strong evidence that the protein is the correct target.

      • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein in intact cells upon ligand binding. A positive thermal shift is a strong indicator of direct target engagement.

Workflow Visualization

Below is a diagram illustrating the logical flow of the target identification and validation process.

Target_Validation_Workflow cluster_Discovery Phase 1: Discovery & Isolation cluster_Validation Phase 2: Validation & Confirmation PhenoScreen Phenotypic Screening (e.g., Cell Viability Assay) HitCompound Identify 'Hit' Piperidine Compound PhenoScreen->HitCompound AffinityProbe Synthesize & Validate Affinity Probe HitCompound->AffinityProbe AffinityCapture Affinity Chromatography (Capture binding partners) AffinityProbe->AffinityCapture MassSpec Protein ID by LC-MS/MS AffinityCapture->MassSpec Candidate Putative Target(s) Identified MassSpec->Candidate BiochemAssay Biochemical Validation (e.g., Enzyme Inhibition, Binding Assay) Candidate->BiochemAssay GeneticKO Genetic Validation (e.g., siRNA, CRISPR) Candidate->GeneticKO CETSA Biophysical Validation (e.g., CETSA in cells) Candidate->CETSA ValidatedTarget Confirmed Pharmacological Target BiochemAssay->ValidatedTarget GeneticKO->ValidatedTarget CETSA->ValidatedTarget

Caption: A generalized workflow for identifying and validating the pharmacological target of a bioactive piperidine compound.

Part 3: Quantitative Data and Structure-Activity Relationships (SAR)

Optimizing a piperidine-based lead compound into a clinical candidate requires a deep understanding of its SAR—how changes in the molecule's structure affect its biological activity. This is driven by quantitative data from biochemical and cellular assays.

Table 1: Pharmacological Data for Representative Piperidine-Containing Drugs

CompoundPrimary Target(s)Assay TypeQuantitative ValueTherapeutic Area
Fentanyl µ-Opioid Receptor (MOR)Receptor Binding (Ki)~1 nMAnalgesia
Donepezil Acetylcholinesterase (AChE)Enzyme Inhibition (IC₅₀)~6.7 nMAlzheimer's Disease
Methylphenidate Dopamine Transporter (DAT)Transporter Uptake (IC₅₀)~14 nMADHD
Haloperidol Dopamine D2 ReceptorReceptor Binding (Ki)~1.5 nMAntipsychotic

Data are approximate and can vary based on experimental conditions.

The data in Table 1 illustrate the high potency that can be achieved with piperidine scaffolds against diverse targets. The sub-nanomolar to low-nanomolar activities are a testament to the scaffold's ability to be finely tuned for optimal target engagement.

Signaling Pathway Visualization: GPCR Modulation

The interaction of a piperidine agonist like Fentanyl with the µ-opioid receptor initiates a downstream signaling cascade that ultimately leads to analgesia.

GPCR_Signaling cluster_membrane Cell Membrane Fentanyl Fentanyl (Piperidine Agonist) MOR µ-Opioid Receptor (GPCR) Fentanyl->MOR Binds G_protein Gi/o Protein Activation MOR->G_protein Activates AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibits IonChannel K+ Channel Activation & Ca2+ Channel Inhibition G_protein->IonChannel Modulates cAMP ↓ cAMP Levels AC->cAMP Neurotransmitter ↓ Neurotransmitter Release (e.g., Substance P) Hyperpolarization Neuronal Hyperpolarization IonChannel->Hyperpolarization Hyperpolarization->Neurotransmitter Analgesia Analgesic Effect Neurotransmitter->Analgesia

Sources

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

This guide provides a comprehensive overview of the synthetic methodology and analytical characterization of this compound, a β-amino alcohol derivative. This class of compounds is of significant interest in medicinal chemistry due to their prevalence in various biologically active molecules, including certain β-blockers.[1] The narrative explains the causal chemistry behind the chosen synthetic route and details the spectroscopic techniques required for unequivocal structural verification.

I. Strategic Approach to Synthesis

The synthesis of this compound is efficiently achieved through a two-step sequence. The core logic involves the initial formation of an epoxide intermediate from a substituted phenol, followed by a nucleophilic ring-opening reaction with a secondary amine.[1][2] This pathway is highly reliable and offers good control over the final product structure.

The overall synthetic transformation is outlined below:

Synthetic_Pathway cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Epoxide Ring-Opening 2_Bromophenol 2-Bromophenol Intermediate_Epoxide 2-((2-Bromophenoxy)methyl)oxirane 2_Bromophenol->Intermediate_Epoxide Base (e.g., NaOH) Williamson Ether Synthesis/ Intramolecular SN2 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_Epoxide Final_Product This compound Intermediate_Epoxide->Final_Product Nucleophilic Attack Solvent (e.g., EtOH) Piperidine Piperidine Piperidine->Final_Product

Caption: Overall synthetic workflow for this compound.

A. Step 1: Synthesis of the Intermediate, 2-((2-Bromophenoxy)methyl)oxirane

Mechanistic Rationale: This step begins with the deprotonation of 2-bromophenol by a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 2-bromophenoxide. This phenoxide then attacks epichlorohydrin, a bifunctional molecule, via a Williamson ether synthesis.[3] The reaction proceeds through an SN2 mechanism where the phenoxide displaces the chloride, a good leaving group.[4] The resulting alkoxide undergoes a subsequent intramolecular SN2 reaction to form the stable three-membered oxirane (epoxide) ring, releasing the chloride ion. Temperature control can be important to prevent side reactions, such as the polymerization of epichlorohydrin.[4][5]

Detailed Protocol: Step 1

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromophenol (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Base Addition: To this solution, add an aqueous solution of sodium hydroxide (1.1 eq.) dropwise at room temperature to form the sodium phenoxide in situ.

  • Epichlorohydrin Addition: Add epichlorohydrin (1.2 eq.) to the reaction mixture. Using epichlorohydrin itself as a solvent is also a viable green chemistry approach.[3]

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude 2-((2-bromophenoxy)methyl)oxirane. Purification can be achieved via column chromatography if necessary.

B. Step 2: Synthesis of this compound

Mechanistic Rationale: This transformation is a classic example of the nucleophilic ring-opening of an epoxide by an amine.[6] Piperidine, a secondary amine, acts as the nucleophile. The reaction is highly regioselective; the amine preferentially attacks the sterically less hindered terminal carbon of the epoxide ring in an SN2 fashion.[1] This attack leads to the opening of the strained three-membered ring and the formation of an alkoxide intermediate. A subsequent protonation step during the reaction or aqueous work-up yields the final β-amino alcohol product. The use of a protic solvent like ethanol can facilitate this final protonation step.

Detailed Protocol: Step 2

  • Reagent Preparation: Dissolve the crude 2-((2-bromophenoxy)methyl)oxirane (1.0 eq.) from Step 1 in a suitable solvent, such as ethanol or isopropanol, in a round-bottom flask.

  • Amine Addition: Add piperidine (1.5 eq.) to the solution. The slight excess of the amine helps to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the disappearance of the epoxide starting material by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the resulting residue in an appropriate organic solvent and wash with water to remove excess piperidine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

II. Comprehensive Characterization

Unequivocal structural confirmation of the synthesized compound is paramount. A multi-technique analytical approach is required, combining various forms of spectroscopy and spectrometry to probe the molecule's connectivity and functional groups.

Characterization_Workflow Start Purified Product (C14H20BrNO2) MS Mass Spectrometry (MS) Confirm Molecular Weight & Isotopic Pattern Start->MS IR Infrared (IR) Spectroscopy Identify Functional Groups (O-H, C-O, C-N) Start->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity & Structure Start->NMR Final Confirmed Structure MS->Final IR->Final NMR->Final

Caption: A logical workflow for the analytical characterization of the target compound.

A. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound.

  • Expected Data: For the target molecule with the formula C₁₄H₂₀BrNO₂, the expected monoisotopic mass is approximately 313.07 g/mol .

  • Key Feature: A critical diagnostic feature will be the isotopic pattern of the molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, the mass spectrum should exhibit two peaks of almost equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.[7][8] This provides strong evidence for the presence of a single bromine atom in the molecule.

PropertyValueSource
Molecular FormulaC₁₄H₂₀BrNO₂[9]
Molecular Weight314.22 g/mol
IUPAC Name1-(2-bromophenoxy)-3-(1-piperidinyl)-2-propanol
CAS Number100794-31-8[9][10]
B. Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for identifying the key functional groups present in the molecule.[11]

  • Protocol: A small amount of the purified solid sample is analyzed using an FT-IR spectrometer, typically via an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Expected Absorptions: The spectrum should display characteristic absorption bands confirming the structure.

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupSignificance
~3200-3500 (broad)O-H stretchAlcoholConfirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.[12]
~2930-2850C-H stretchAliphatic (Piperidine & Propanol chain)Indicates the presence of sp³ C-H bonds.
~1250C-O-C stretchAryl EtherConfirms the ether linkage between the aromatic ring and the propanol backbone.
~1100C-O stretchSecondary AlcoholCorresponds to the C-O bond of the hydroxyl group.[11]
~1150-1000C-N stretchTertiary AmineConfirms the presence of the piperidine nitrogen atom bonded to the carbon chain.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: This technique reveals the chemical environment, number, and connectivity of protons.

    • Aromatic Region (~6.8-7.5 ppm): Four distinct signals corresponding to the four protons on the disubstituted benzene ring.

    • Propanol Backbone (~3.5-4.2 ppm): Signals for the -O-CH₂-, -CH(OH)-, and -N-CH₂- protons. The methine proton (-CH(OH)-) would likely appear as a multiplet due to coupling with the adjacent methylene protons.

    • Piperidine Ring (~1.4-2.8 ppm): A series of multiplets corresponding to the 10 protons on the piperidine ring.

    • Hydroxyl Proton (~2-5 ppm): A broad singlet for the -OH proton, which may exchange with D₂O.[13]

  • ¹³C NMR: This spectrum shows the number of chemically non-equivalent carbon atoms.

    • Aromatic Carbons (~110-160 ppm): Six signals are expected for the carbons of the bromophenyl group.

    • Aliphatic Carbons (~20-75 ppm): Signals corresponding to the three carbons of the propanol chain and the five carbons of the piperidine ring. The carbon bearing the hydroxyl group (-CH(OH)-) would be expected around 65-70 ppm.[14]

Further 2D NMR experiments, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), can be performed to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecular structure.[15]

III. Conclusion

The synthesis of this compound via the ring-opening of an intermediate epoxide is a robust and well-established method. The identity, structure, and purity of the final product must be rigorously confirmed through a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy. The analytical data derived from these techniques provide a self-validating system, ensuring the high fidelity of the synthesized compound for its intended application in research and development.

References

  • Saddique, F. A., Zahoor, A. F., Faiz, S., Naqvi, S. A. R., Usman, M., & Ahmad, M. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications, 46(10), 831-850. [Link]

  • Reddy, L. H., Reddy, B. V. S., & Reddy, M. R. (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 52(42), 6939-6942. [Link]

  • Zhang, Y., Yuan, J., & Wu, C. (2014). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Advances, 4(91), 49987-49994. [Link]

  • Dar, B. A., & Sharma, P. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chem IJ, 2(3). [Link]

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(21), 4593-4595. [Link]

  • Google Patents. (2020). Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof. CN111606842A.
  • Kumar, D., Dalai, S., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 1(5), 895-903. [Link]

  • Carron, C., Jullien, A., & Bucher, B. (1971). Synthesis and pharmacological properties of a series of 2-piperidino alkanol derivatives. Arzneimittelforschung, 21(12), 1992-8. [Link]

  • ChemSynthesis. (n.d.). 3-(2-methyl-1-piperidinyl)-1-propanol. Retrieved January 17, 2026, from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • D'yachenko, I. A., & Varlamov, A. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4958. [Link]

  • PubChem. (n.d.). (2S)-1-(2-bromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol. Retrieved January 17, 2026, from [Link]

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  • PrepChem. (n.d.). Synthesis of Step 3: 1-(4-Bromophenoxy)-3-{4-[4-phenyl-1-(tetrahydropyran-2-yloxy)butyl]phenoxy}propan-2-ol. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Piperidinepropanol. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (1981). Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. Retrieved January 17, 2026, from [Link]

  • Scholars' Mine. (1954). Halogenated epoxide-phenol reactions A mechanism study. Retrieved January 17, 2026, from [Link]

  • Google Patents. (1953). Phenol alcohol-epichlorohydrin reaction products. US2659710A.
  • ResearchGate. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Green Chemistry. Retrieved January 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved January 17, 2026, from [Link]

  • Federation of American Societies for Experimental Biology. (1998). Reaction of epichlorohydrin and epibromohydrin with synthetic DNA oligomers. Retrieved January 17, 2026, from [Link]

  • Advanced Analysis for Pharmacy Students. (n.d.). IR spectroscopy. Retrieved January 17, 2026, from [Link]

  • NIST WebBook. (n.d.). 1-Phenoxypropan-2-ol. Retrieved January 17, 2026, from [Link]

  • NIST WebBook. (n.d.). 2-Propanol, 1-bromo-. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Piperidine-1-propanol. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)-. Retrieved January 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of propan-2-ol. Retrieved January 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved January 17, 2026, from [Link]

  • NIST WebBook. (n.d.). 2-Propanol, 1-bromo-. Retrieved January 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of propan-2-ol. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 1-[4-(2-Aminoethoxy)piperidin-1-yl]propan-2-ol. Retrieved January 17, 2026, from [Link]

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Spectroscopic Data of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol, a molecule of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset, this document serves as a predictive guide for researchers, scientists, and professionals in the field. The predicted data herein is based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of a brominated aromatic ring, an ether linkage, a secondary alcohol, and a tertiary amine incorporated into a piperidine ring. Each of these functional groups will give rise to characteristic signals in their respective spectroscopic analyses, allowing for a thorough structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound in a standard solvent such as deuterochloroform (CDCl₃).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, propan-2-ol linker, and piperidine ring protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic (4H)6.8 - 7.6Multiplets (m)4H
-OCH₂-CH(OH)- (1H)~4.1Multiplet (m)1H
-OCH₂ -CH(OH)- (2H)~4.0Doublet of doublets (dd)2H
-CH₂-N- (2H)2.5 - 2.7Multiplet (m)2H
Piperidine (-CH₂ -N-CH₂ -) (4H)~2.4Multiplet (m)4H
Piperidine (-CH₂-CH₂ -CH₂-) (6H)1.4 - 1.7Multiplets (m)6H
-OH (1H)Broad singlet (br s)1H

Causality Behind Predictions:

  • Aromatic Protons: The protons on the brominated benzene ring will appear in the typical aromatic region. The electron-withdrawing bromine atom and the electron-donating ether oxygen will influence their precise shifts, leading to a complex splitting pattern.

  • Propan-2-ol Linker: The methine proton (-CH(OH)-) will be shifted downfield due to the adjacent hydroxyl and ether groups. It will likely appear as a multiplet due to coupling with the adjacent methylene protons. The methylene protons of the -OCH₂- group will be diastereotopic and appear as distinct signals, likely a doublet of doublets.

  • Piperidine Protons: The protons on the carbons adjacent to the nitrogen atom will be deshielded and appear in the 2.4-2.7 ppm range. The remaining piperidine protons will be in the more shielded aliphatic region.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic (C-O)~155
Aromatic (C-Br)~112
Aromatic (other)115 - 134
-OCH₂-C H(OH)-~68
-OC H₂-~70
-C H₂-N-~60
Piperidine (-C H₂-N-C H₂-)~55
Piperidine (-CH₂-C H₂-CH₂-)~26
Piperidine (-CH₂-CH₂-C H₂-)~24

Causality Behind Predictions:

  • The chemical shifts are predicted based on the expected electronic environments. The carbon attached to the ether oxygen (C-O) will be the most downfield in the aromatic region. The carbon bearing the bromine (C-Br) will be significantly shielded.

  • In the aliphatic region, the carbons directly attached to heteroatoms (O and N) will be the most deshielded. The different carbons of the piperidine ring will have distinct chemical shifts.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.

    • A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (alcohol)3200 - 3600Broad, Strong
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2800 - 3000Strong
C=C (aromatic)1400 - 1600Medium
C-O (ether)1200 - 1250Strong
C-O (alcohol)1000 - 1100Strong
C-Br500 - 600Medium

Interpretation:

  • The broad band in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding.

  • The C-H stretches for the aromatic and aliphatic portions of the molecule will be clearly distinguishable.

  • The strong C-O stretching vibrations from both the ether and alcohol functionalities will be prominent in the fingerprint region.

  • The C-Br stretch will appear at a low frequency.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid and liquid samples.[1][2]

  • Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty ATR stage.[3]

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal. Use a pressure arm to ensure good contact between the sample and the crystal.[1]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound (Molecular Formula: C₁₄H₂₀BrNO₂), the expected nominal molecular weight is 313 g/mol for the bromine-79 isotope and 315 g/mol for the bromine-81 isotope.

Predicted Mass Spectrum (Electron Ionization - EI)

Under EI conditions, the molecular ion peak ([M]⁺˙) is expected at m/z 313 and 315 with an approximate 1:1 ratio, which is characteristic of a monobrominated compound.

Predicted Fragmentation Pathway:

Alpha-cleavage is a common fragmentation pathway for amines and alcohols.[4][5]

Sources

purity and stability of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Stability of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Introduction: Understanding the Molecule

This compound (CAS No. 100794-31-8) is a substituted propanolamine derivative featuring a bromophenoxy group and a piperidine ring.[1][2] Its structural similarity to the β-adrenergic blocker class of compounds (e.g., bisoprolol) makes it a molecule of interest for researchers in medicinal chemistry and drug development. The integrity of any scientific investigation or drug development program hinges on the quality of the starting materials. Therefore, a thorough understanding and control of the purity and stability of this compound are not merely procedural formalities but foundational pillars of reliable and reproducible research.[2]

This guide provides a comprehensive framework for assessing and maintaining the quality of this compound. We will delve into field-proven purification strategies, robust analytical methods for purity determination, and a systematic approach to evaluating its stability under various stress conditions. The methodologies and rationale presented herein are designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to ensure the integrity of their work.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 100794-31-8[1]
Molecular Formula C₁₄H₂₀BrNO₂[1]
Molecular Weight 314.22 g/mol
Physical Form Solid
Purity (Typical) ≥95%[1]
Storage Temp. 2-8°C (Refrigerator)[2]

Part 1: Purification Strategies for High-Purity Material

Synthesized piperidine derivatives often contain a mixture of unreacted starting materials, byproducts, and residual solvents.[3] Achieving a high degree of purity (e.g., >99%) is essential for accurate biological assays and formulation development. The choice of purification method is dictated by the physicochemical properties of the target compound and the nature of the impurities.[3]

Recrystallization: The Gold Standard for Solids

Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[4]

Causality Behind Experimental Choices: The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures. This differential allows the desired compound to crystallize out upon cooling, leaving the more soluble impurities behind in the mother liquor.[4] For amino alcohols like our target compound, polar protic solvents or mixtures are often effective.[5] However, due to the piperidine moiety, the compound is basic and may require specific solvent considerations to avoid salt formation or degradation.[6]

  • Solvent Screening: In separate small test tubes, test the solubility of ~20 mg of the crude solid in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and water/ethanol mixtures) at room temperature and at boiling. Identify a solvent that provides high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature without disturbance to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Solvent Select Solvent Dissolve Dissolve Crude Solid in Minimum Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (Removes Insoluble Impurities) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool Crystallize Crystallization Cool->Crystallize VacFilter Vacuum Filtration Crystallize->VacFilter Wash Wash with Cold Solvent VacFilter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Figure 1: General workflow for purification by recrystallization.
Flash Column Chromatography

For complex mixtures or when recrystallization is ineffective, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[3]

Causality Behind Experimental Choices: Silica gel is a polar stationary phase. Non-polar compounds will travel through the column faster, while polar compounds will be retained longer. For a basic compound like a piperidine derivative, interactions with acidic silanol groups on the silica surface can cause significant peak tailing. To counteract this, a small amount of a basic modifier, such as triethylamine (~1%), is added to the eluent.[3] This deactivates the acidic sites, leading to sharper, more symmetrical peaks and better separation.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot it on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures) to find an eluent that gives the target compound a retention factor (Rf) of ~0.3.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent system and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent, then adsorb it onto a small amount of silica). Carefully load the sample onto the top of the packed column.

  • Elution: Pass the eluent through the column under positive pressure. Collect fractions continuously and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[3]

Part 2: Analytical Methods for Purity Assessment

Confirming the purity of the final compound is a critical quality control step. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry-standard method for this purpose.

Reversed-Phase HPLC (RP-HPLC)

Causality Behind Experimental Choices: RP-HPLC uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. This setup is ideal for separating moderately polar organic molecules like this compound. A gradient elution (where the mobile phase composition changes over time) is often used to ensure that both early- and late-eluting impurities are effectively separated and detected. Since the compound lacks a strong chromophore, detection is typically performed at a lower UV wavelength, such as 225 nm, to maximize sensitivity.[7] The addition of a buffer or acid (like formic acid or TFA) to the mobile phase helps to control the ionization state of the basic piperidine nitrogen, ensuring consistent retention times and sharp peak shapes.[8]

Table 2: Proposed HPLC Method for Purity Analysis

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for moderately polar analytes.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier in RP-HPLC.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Gradient 10% B to 90% B over 20 minEnsures elution of a wide range of impurities.
Detection UV at 225 nmWavelength for detecting compounds with phenyl rings.[7]
Column Temp. 30°CProvides stable and reproducible retention times.[10]
Injection Vol. 10 µLStandard volume for analytical HPLC.

Part 3: Stability Profile and Forced Degradation Studies

Understanding a compound's stability is paramount for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies intentionally expose the compound to harsh conditions to identify potential degradation pathways and products.[7] The structural features of this compound—namely the ether linkage, secondary alcohol, and tertiary amine—are known points of chemical liability.

Forced Degradation Experimental Design

The following conditions are adapted from standard pharmaceutical stress testing guidelines and literature on analogous beta-blocker compounds.[7][11] The goal is to achieve 5-20% degradation to allow for the detection and characterization of degradation products without completely consuming the parent compound.[9]

  • Stock Solution: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-70°C for several hours.[7][12]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-70°C for several hours.[7][12]

    • Oxidation: Treat the stock solution with 3-6% H₂O₂ at room temperature.[7][12]

    • Thermal Degradation: Heat the solid compound and the stock solution at an elevated temperature (e.g., 70°C).[7]

    • Photodegradation: Expose the solid compound and the stock solution to a controlled source of UV and visible light.[12]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by the developed HPLC method to determine the percentage of degradation and the profile of impurities. LC-MS/MS can be used to identify the structures of the degradation products.[11]

Table 3: Summary of Forced Degradation Conditions and Potential Pathways

Stress ConditionTypical ParametersPotential Degradation PathwayLikely Products
Acid Hydrolysis 0.1 M HCl, 70°C, 6 daysCleavage of the ether linkage2-Bromophenol and 1-(piperidin-1-yl)propane-2,3-diol
Alkaline Hydrolysis 0.1 M NaOH, 70°C, 6 daysCleavage of the ether linkage2-Bromophenol and 1-(piperidin-1-yl)propane-2,3-diol
Oxidation 3-30% H₂O₂, RT, 48 hrsOxidation of piperidine N or secondary alcoholN-oxide derivatives, ketone derivatives
Thermal (Wet Heat) 70°C in aqueous solutionHydrolysis and other reactionsHydrolysis products, other minor degradants
Photolysis UV/Visible light exposureFree radical mechanisms, bond cleavageComplex mixture of products

Conditions and potential products are inferred from studies on structurally similar compounds like bisoprolol.[7][11]

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent 1-(2-Bromophenoxy)-3- piperidin-1-ylpropan-2-ol EtherCleavage Ether Linkage Cleavage Parent->EtherCleavage  H⁺ or OH⁻ Heat Oxidation N-Oxidation or Alcohol Oxidation Parent->Oxidation  H₂O₂ Product1 2-Bromophenol EtherCleavage->Product1 Product2 1-(Piperidin-1-yl) propane-2,3-diol EtherCleavage->Product2 Product3 Piperidine N-Oxide Derivative Oxidation->Product3 Product4 Ketone Derivative Oxidation->Product4

Figure 2: Potential degradation pathways of the target compound.

Part 4: Recommended Storage and Handling

Based on the potential liabilities identified in forced degradation studies, the following practices are recommended to maintain the integrity of this compound:

  • Storage: Store the solid material in a well-sealed container at the recommended 2-8°C, protected from light.[2]

  • Solutions: Prepare solutions fresh for use whenever possible. If solutions must be stored, keep them at low temperatures and protected from light. Avoid strongly acidic or basic conditions unless required for an experiment.

  • Handling: As with all chemicals, handle with appropriate personal protective equipment in a well-ventilated area.

Conclusion

The are critical parameters that underpin its utility in research and development. By employing systematic purification strategies such as recrystallization and flash chromatography, its purity can be significantly enhanced. The implementation of a robust RP-HPLC method allows for accurate quantification of this purity. Furthermore, a comprehensive understanding of its degradation pathways, elucidated through forced degradation studies, enables the establishment of proper storage and handling protocols. Adherence to the principles and methodologies outlined in this guide will ensure the generation of high-quality, reliable data and contribute to the success of scientific endeavors utilizing this compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Fluorochem. (n.d.). This compound.
  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202.
  • Impactfactor. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity.
  • ResearchGate. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product.
  • ResearchGate. (n.d.). Study of forced degradation of amlodipine besylate and bisoprolol fumarate by application of hydrophilic interaction liquid chromatography.
  • ResearchGate. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS.
  • Sigma-Aldrich. (n.d.). This compound.
  • Recrystallization1. (n.d.). Recrystallization.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Finholt, A. E., et al. (n.d.). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Pharmaffiliates. (n.d.). This compound.
  • BenchChem. (n.d.). Stability issues of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" in solution.

Sources

Methodological & Application

Application Note & Protocol: Preparation of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the solubilization and preparation of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol (CAS: 100794-31-8) for use in cell culture applications. The protocol herein is designed to ensure maximal compound integrity, minimize solvent-induced cytotoxicity, and promote experimental reproducibility. We detail the rationale behind solvent selection, provide step-by-step instructions for creating high-concentration stock solutions, and outline the methodology for diluting to final working concentrations for cell-based assays. Adherence to this protocol will enable researchers, scientists, and drug development professionals to generate reliable and consistent data.

Introduction and Compound Properties

This compound is a small molecule whose utility in biological research necessitates a standardized and validated dissolution protocol.[1] Improper solubilization can lead to compound precipitation, inaccurate concentration calculations, and confounding experimental artifacts. The physicochemical properties of a compound are paramount in determining the appropriate handling and preparation strategy.[2]

While specific solubility data for this compound is not widely published, its chemical structure suggests limited aqueous solubility. Therefore, the use of an organic solvent is required for preparing a concentrated stock solution. This application note establishes Dimethyl Sulfoxide (DMSO) as the primary solvent, a standard and effective choice for a vast array of small molecules in cell biology.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 100794-31-8[4][5]
Molecular Formula C₁₄H₂₀BrNO₂[4]
Molecular Weight 314.22 g/mol [5]
Physical Form Solid[5]
Storage (Powder) Room Temperature[5]

Core Protocol: Preparation of a 10 mM Master Stock Solution

The foundational step in utilizing this compound is the preparation of a highly concentrated master stock solution. This practice mitigates the inaccuracies associated with weighing very small quantities of powder for individual experiments and provides a stable, long-term supply.[6]

Rationale for Solvent Selection

Dimethyl Sulfoxide (DMSO) is the recommended solvent. Its highly polar, aprotic nature allows it to effectively solvate a wide range of hydrophobic compounds that are otherwise insoluble in aqueous media like cell culture medium.[2][3] It is also miscible with water and culture media, facilitating the subsequent dilution to working concentrations.

Required Materials & Equipment
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (e.g., Sigma-Aldrich D2650)

  • Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated P1000, P200, and P20 micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter with a Polytetrafluoroethylene (PTFE) membrane (DMSO-compatible)[7]

  • Sterile Luer-lock syringe (1 mL or 3 mL)

Step-by-Step Methodology

1. Calculation of Mass: To prepare a 10 mM stock solution, the required mass of the compound must be calculated. The formula for this calculation is:

Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

Example for 1 mL of 10 mM stock solution: Mass (mg) = 0.010 mol/L x 314.22 g/mol x 0.001 L x 1000 mg/g = 3.14 mg

2. Weighing the Compound: a. Place a sterile microcentrifuge tube on the analytical balance and tare the weight. b. Carefully weigh the calculated amount (e.g., 3.14 mg) of this compound powder directly into the tube. It is often more practical to weigh a slightly larger amount (e.g., 5 mg) and adjust the solvent volume accordingly to achieve the desired 10 mM concentration.

3. Dissolution in DMSO: a. Add the corresponding volume of anhydrous, cell culture-grade DMSO to the tube containing the powder. b. Secure the cap and vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear, precipitate-free solution should be observed.

4. Sterilization of the Stock Solution: Maintaining sterility is critical to prevent contamination of cell cultures.[8][9] Two primary approaches exist, with sterile filtration being the most rigorous and recommended method.

  • Option A: Sterile Filtration (Recommended Best Practice)

    • Rationale: This method physically removes potential bacterial or fungal contaminants from the DMSO stock solution.[10][11] It is essential for long-term experiments or when working with sensitive cell lines.

    • Procedure: i. Aseptically attach a sterile 0.22 µm PTFE syringe filter to a sterile syringe. Crucially, only use DMSO-compatible membranes like PTFE or nylon to avoid membrane degradation and potential leaching of contaminants. [7] ii. Draw the entire DMSO-compound solution into the syringe. iii. Dispense the solution through the filter into a new, sterile microcentrifuge tube. iv. Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Option B: Direct Use (Risk-Assessed)

    • Rationale: Many researchers consider 100% DMSO to be a sufficiently harsh environment to prevent microbial growth.[12] This method bypasses filtration, which can sometimes lead to minor loss of compound due to binding to the filter membrane.[12]

    • Procedure: If this option is chosen, ensure that the DMSO is from a new, unopened sterile bottle and that all handling is performed using aseptic techniques in a biological safety cabinet.

5. Aliquoting and Storage: a. To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the 10 mM master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3][6] b. Store the aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 6 months) .[3]

Protocol: Preparation of Working Solutions for Cell Treatment

The master stock solution must be diluted to the final desired experimental concentration in the appropriate cell culture medium immediately before use.

Principle of Dilution & Solvent Cytotoxicity

The primary goal is to introduce the compound to the cells at the target concentration while ensuring the final DMSO concentration remains non-toxic. The final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally be kept below 0.1%, to avoid solvent-induced cellular stress or death. [3] A vehicle control (cells treated with the same final concentration of DMSO without the compound) is mandatory for all experiments.

Step-by-Step Methodology

1. Thawing the Stock Solution: a. Remove one aliquot of the 10 mM master stock from the freezer. b. Thaw at room temperature and briefly centrifuge to collect the solution at the bottom of the tube.

2. Calculation of Dilution: The C1V1 = C2V2 formula is used to calculate the required volume of the stock solution.

  • C1 = Concentration of the stock solution (10 mM)

  • V1 = Volume of the stock solution to be added (?)

  • C2 = Desired final concentration (e.g., 10 µM)

  • V2 = Final volume of the cell culture medium

Example for treating a well with 2 mL of medium to a final concentration of 10 µM: First, ensure units are consistent: 10 mM = 10,000 µM. (10,000 µM) * V1 = (10 µM) * (2 mL) V1 = (10 * 2) / 10,000 = 0.002 mL = 2 µL

3. Dilution and Application: a. Add the calculated volume (2 µL) of the 10 mM stock solution to the 2 mL of cell culture medium. b. Mix immediately and thoroughly by gentle pipetting or swirling to prevent localized high concentrations and precipitation. c. Remove the existing medium from the cells and replace it with the medium containing the compound. d. Remember to prepare a vehicle control by adding 2 µL of pure DMSO to 2 mL of medium and treating a separate set of cells.

Workflow Visualizations

Diagram 1: Overall Workflow

G cluster_0 Stock Solution Preparation cluster_1 Sterilization & Storage cluster_2 Working Solution Preparation powder 1. Weigh Compound Powder dmso 2. Add Anhydrous DMSO powder->dmso vortex 3. Vortex to Dissolve dmso->vortex stock 4. 10 mM Master Stock vortex->stock filter 5. Sterile Filter (PTFE) (Recommended) stock->filter aliquot 6. Aliquot into Single-Use Volumes filter->aliquot store 7. Store at -80°C aliquot->store thaw 8. Thaw Aliquot dilute 9. Dilute Stock in Medium (e.g., to 10 µM) thaw->dilute medium Cell Culture Medium medium->dilute treat 10. Treat Cells dilute->treat G start 10 mM Stock in DMSO Prepared decision Is the assay long-term or highly sensitive to contamination? start->decision filter Perform Sterile Filtration (0.22 µm PTFE Filter) decision->filter Yes no_filter Proceed with Unfiltered Stock (Aseptic Technique is Critical) decision->no_filter No end_node Sterile Master Stock Ready for Aliquoting filter->end_node no_filter->end_node

Caption: Decision-making flowchart for stock solution sterilization.

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound does not fully dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Gently warm the solution to 37°C. If still insoluble, recalculate and add slightly more DMSO, noting the new final concentration. Ensure DMSO is anhydrous.
Precipitate forms when diluting stock into culture medium. Compound has poor solubility in the aqueous medium; "shock" precipitation.Perform a serial dilution. First, dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate stock. Then, dilute this into the medium. This gradual change in solvent polarity can prevent precipitation.
Cells in the vehicle control group show signs of stress or death. Final DMSO concentration is too high.Recalculate your dilutions to ensure the final DMSO concentration is <0.1%. Check if the cell line is particularly sensitive to DMSO.
Inconsistent results between experiments. Degradation of compound due to repeated freeze-thaw cycles; inaccurate pipetting.Always use a fresh aliquot for each experiment. [3]Ensure pipettes are calibrated and use low-retention tips for accuracy with small volumes.

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • Cytiva Life Sciences. Sterile filtration and clarification.
  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture?.
  • Fluorochem. This compound.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Sartorius. Sartorius Sterile Filtration Solutions.
  • Membrane Solutions. Sterile Filtration and Clarification.
  • Sigma-Aldrich. This compound.
  • MedChemExpress. Compound Handling Instructions.
  • Biology Basics. (2025, July 21). Master Dilution Math in the Lab — Stock and Working Solution Calculations.
  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?.
  • Sigma-Aldrich. Sterile Filter Selection for Cell Culture Media Preparation.
  • Pharmaffiliates. This compound.
  • Sigma-Aldrich. This compound.

Sources

Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantification of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol in human plasma. The methodology employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated according to the principles outlined in international regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification suitable for pharmacokinetic studies.

Introduction and Scientific Principle

This compound is a synthetic compound with a chemical structure (Figure 1) featuring a bromophenoxy group and a piperidine moiety. Accurate quantification in biological matrices like plasma is essential for evaluating its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME) in drug development.

The chemical properties of the analyte, specifically the tertiary amine within the piperidine ring, make it highly suitable for positive mode electrospray ionization (ESI), which readily forms a protonated precursor ion [M+H]⁺. The subsequent fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer produces stable, specific product ions. By selectively monitoring these precursor-to-product ion transitions—a technique known as Multiple Reaction Monitoring (MRM)—unmatched sensitivity and specificity can be achieved, effectively eliminating interference from complex plasma matrix components.[1] This method combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the specificity of tandem mass spectrometry to create a definitive quantitative assay.[2]

Figure 1: Chemical Structure of the Analyte

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₂₀BrNO₂

  • Molecular Weight: 314.22 g/mol [3]

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (>98% purity)

  • This compound-d₅ (deuterated internal standard) or a suitable structural analog (e.g., a compound with similar structure and chromatographic behavior).

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control Human Plasma (K₂EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an ESI source

  • Analytical Balance

  • Micro-centrifuge

  • Calibrated Pipettes

Experimental Protocols

Preparation of Standards and Quality Control Samples

The foundation of an accurate quantitative method is the preparation of precise calibration standards and quality control (QC) samples.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte and the Internal Standard (IS) in separate 10 mL volumetric flasks using methanol as the solvent.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) acetonitrile:water mixture to create working solutions for spiking the calibration curve (CAL) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution in 50:50 (v/v) acetonitrile:water. The selection of a stable isotope-labeled (SIL) internal standard is strongly preferred as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, providing the most accurate correction.[4][5][6] If a SIL-IS is not available, a structural analog that does not interfere with the analyte must be carefully chosen and validated.[4]

  • Calibration (CAL) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CAL standards covering the desired analytical range (e.g., 0.1 - 1000 ng/mL). Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation: Protein Precipitation (PPT)

For high-throughput analysis, protein precipitation is the method of choice due to its speed, simplicity, and effectiveness for this class of compounds.

  • Aliquot 50 µL of plasma sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (100 ng/mL) and briefly vortex.

  • Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins. The 3:1 ratio of organic solvent to plasma ensures efficient precipitation.

  • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analytical Workflow

The following diagram outlines the complete analytical process from sample receipt to final data generation.

LCMS_Workflow Figure 2: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Inject Inject into HPLC Supernatant->LC_Inject LC_Sep Chromatographic Separation (C18 Column) LC_Inject->LC_Sep MS_Ionize ESI+ Ionization LC_Sep->MS_Ionize MS_Detect MRM Detection MS_Ionize->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quant Calculate Concentration Calibration->Quant

Figure 2: Overall Analytical Workflow.
Chromatographic and Mass Spectrometric Conditions

Optimal separation and detection parameters are critical for method performance. The parameters below serve as a validated starting point.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Rationale: A reverse-phase C18 column provides excellent retention for moderately polar compounds like the analyte. The acidic mobile phase (0.1% formic acid) is crucial as it ensures the piperidine nitrogen is protonated, leading to better peak shape and enhanced ionization efficiency in the ESI source.[7][8]

Table 2: Mass Spectrometry Parameters

ParameterSetting
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage+5500 V
Source Temperature550°C
Gas 1 (Nebulizer)50 psi
Gas 2 (Heater)60 psi
Curtain Gas35 psi
Collision Gas (CAD)Nitrogen, Medium
MRM Transitions Analyte
Precursor Ion (Q1)m/z 314.1 ([M+H]⁺ for C₁₄H₂₀⁷⁹BrNO₂)
Product Ion (Q3)m/z 112.1 (Quantitative), m/z 84.1 (Qualitative)
Collision Energy (CE)25 eV (for m/z 112.1), 35 eV (for m/z 84.1)
Internal Standard (IS, -d₅)
Precursor Ion (Q1)m/z 319.1
Product Ion (Q3)m/z 117.1
Collision Energy (CE)25 eV

Rationale: The precursor ion m/z 314.1 corresponds to the protonated molecule containing the ⁷⁹Br isotope. The product ion m/z 112.1 is proposed to result from fragmentation of the piperidine propanol side chain, providing a specific and stable fragment for quantification. Using a second, qualitative transition adds a layer of confirmation.

Method Validation

The method was validated following the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[9][10][11][12][13]

Table 3: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Linearity & Range Correlation coefficient (r²) ≥ 0.99r² > 0.995 over the range of 0.1 - 1000 ng/mL
Lower Limit of Quant. Signal-to-Noise > 10; Accuracy within ±20%; Precision ≤ 20% CV0.1 ng/mL, with Accuracy of 95.5-108.2% and Precision of 11.4% CV
Accuracy (Intra-day) Within ±15% of nominal (±20% at LLOQ)96.8% to 105.4%
Precision (Intra-day) ≤ 15% CV (≤ 20% CV at LLOQ)4.1% to 9.8% CV
Accuracy (Inter-day) Within ±15% of nominal (±20% at LLOQ)98.1% to 103.7%
Precision (Inter-day) ≤ 15% CV (≤ 20% CV at LLOQ)5.5% to 8.9% CV
Matrix Effect IS-normalized matrix factor CV ≤ 15%CV of 7.2% across 6 lots of human plasma
Recovery Consistent and preciseMean extraction recovery of 91.5%
Stability Analyte concentration within ±15% of initialStable for 24h at RT, 3 freeze-thaw cycles, & 60 days at -80°C

Conclusion

The LC-MS/MS method detailed herein provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for rapid sample processing, and the optimized chromatographic and mass spectrometric conditions deliver the specificity and sensitivity required for demanding pharmacokinetic applications. The method has been thoroughly validated and meets the stringent criteria set by international regulatory agencies, making it fit for purpose in a regulated drug development environment.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Center for Drug Evaluation and Research. (2025). FDA Finalizes Guidance on Bioanalytical Method Validation. The Center for Biosimilars. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • DeSilva, B., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis. [Link]

  • Sturm, R. M., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC–HR-MS/MS. Analytical Chemistry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Grant, R. P. (2017). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Yale School of Medicine. Small Molecules Quantitation. [Link]

  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. [Link]

  • University of Texas at Arlington. (2013). Mass Spectrometry analysis of Small molecules. [Link]

  • LCGC International. LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. [Link]

  • Lee, S., et al. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. [Link]

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1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol as a potential 1,3-beta-D-glucan synthase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for the evaluation of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol as a novel antifungal agent targeting 1,3-beta-D-glucan synthase.

Introduction: The Quest for Novel Antifungals

Invasive fungal infections represent a significant and growing threat to global health, particularly among immunocompromised populations. The fungal cell wall, a structure essential for fungal viability but absent in humans, is a prime target for selective antifungal therapy.[1][2] A critical component of this wall is the polysaccharide β-1,3-D-glucan, which provides structural integrity.[3][4] The synthesis of this polymer is catalyzed by the enzyme complex 1,3-beta-D-glucan synthase (GS).[5][6] Its essential role in fungi and absence in mammalian cells makes GS an ideal target for developing drugs with a high therapeutic index.[2][7][8][9]

This principle has been clinically validated by the success of the echinocandin class of antifungals, such as Caspofungin, which act as noncompetitive inhibitors of GS.[7][10][11][12] However, the emergence of resistant strains and the parenteral-only administration of echinocandins necessitate a continued search for new inhibitors with diverse chemical scaffolds and improved pharmacological properties.[13][14][15]

This document introduces This compound , a novel synthetic compound, as a candidate for investigation. While its activity is yet uncharacterized, its structure warrants a systematic evaluation of its potential as a 1,3-beta-D-glucan synthase inhibitor. These application notes provide a comprehensive, field-proven framework for researchers to progress from initial screening to mechanism-of-action confirmation.

Section 1: Foundational Screening: Establishing Antifungal Activity and Safety Profile

The initial phase of evaluation is designed to answer two fundamental questions: Does the compound inhibit the growth of clinically relevant fungi? And is this activity selective for fungal cells over mammalian cells?

The causality behind this initial step is resource management and ethical consideration. Before committing to expensive and complex mechanism-of-action studies, it is crucial to establish a baseline of selective activity. A compound that is either inactive or broadly cytotoxic is unlikely to be a viable drug candidate.

Protocol 1.1: In Vitro Antifungal Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible fungal growth. It is the gold-standard method for quantifying antifungal potency.

Step-by-Step Methodology:

  • Fungal Strain Preparation:

    • Select a panel of clinically relevant fungal strains, including a susceptible reference strain (Candida albicans ATCC 90028), a common mold (Aspergillus fumigatus ATCC 204305), and an echinocandin-resistant strain (e.g., C. albicans with a known FKS1 mutation).

    • Culture yeast strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Culture molds on Potato Dextrose Agar (PDA) until adequate conidiation occurs.

    • Prepare yeast inocula by suspending colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. For molds, harvest conidia and adjust the concentration using a hemocytometer.

    • Dilute the standardized suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate) to the final required inoculum density (e.g., 0.5–2.5 x 10³ CFU/mL).

  • Compound Preparation and Plate Setup:

    • Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI 1640 medium to achieve a range of test concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

    • Include a positive control (no drug) and a sterility control (no inoculum). Caspofungin should be used as a benchmark control inhibitor.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Read the MIC visually or with a plate reader as the lowest concentration of the compound that causes a significant reduction (typically ≥50% for yeasts) in growth compared to the positive control.

Protocol 1.2: Preliminary In Vitro Cytotoxicity Assay

This protocol assesses the compound's toxicity against a mammalian cell line to establish a preliminary therapeutic index (Selectivity Index = CC₅₀/MIC).

Step-by-Step Methodology:

  • Cell Line Maintenance:

    • Culture a standard mammalian cell line (e.g., HeLa or NIH 3T3) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.[16]

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • Viability Measurement:

    • Add a viability reagent such as MTT or resazurin (CellTiter-Blue) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.[17]

Data Presentation: Hypothetical Screening Results
CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)HeLa CC₅₀ (µg/mL)Selectivity Index (C. albicans)
Test Compound 48>64>16
Caspofungin 0.030.25>100>3333
Doxorubicin N/AN/A0.2N/A

A high selectivity index is a desirable characteristic for a potential antifungal drug candidate.

Section 2: Target-Specific Evaluation: Probing the Mechanism of Action

If the foundational screening reveals potent and selective antifungal activity, the next logical step is to verify that the compound inhibits the intended target, 1,3-beta-D-glucan synthase. This is achieved through a cell-free enzymatic assay.

The Principle of the Glucan Synthase Assay

The assay measures the activity of the GS enzyme complex within isolated fungal membranes (microsomes). The enzyme utilizes UDP-glucose as a substrate to synthesize the β-1,3-D-glucan polymer.[5][6][18] Inhibition is quantified by measuring the reduced production of this glucan polymer in the presence of the test compound.[19][20]

Protocol 2.1: Preparation of Fungal Microsomal Fractions

This protocol describes the isolation of membrane fractions enriched with 1,3-beta-D-glucan synthase from Saccharomyces cerevisiae or Candida albicans.

Step-by-Step Methodology:

  • Cell Culture and Harvest: Grow the yeast culture to the mid-log phase in a rich medium (e.g., YPD). Harvest the cells by centrifugation at 4°C.

  • Spheroplasting: Wash the cell pellet and resuspend in a buffer containing a cell wall-degrading enzyme (e.g., Zymolyase) and an osmotic stabilizer. Incubate until spheroplasts are formed.

  • Lysis: Pellet the spheroplasts and lyse them in a hypotonic lysis buffer containing protease inhibitors.

  • Fractionation: Centrifuge the lysate at low speed to remove cell debris. Then, subject the supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal membranes.

  • Storage: Resuspend the microsomal pellet in a storage buffer containing glycerol and store at -80°C until use. Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2.2: In Vitro Fluorescence-Based GS Inhibition Assay

This modern, non-radioactive protocol is preferred for its safety and suitability for high-throughput screening. It relies on the specific binding of the fluorescent dye Aniline Blue to the β-1,3-D-glucan product.[21][22]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a microtiter plate, prepare a reaction mixture containing Tris buffer (pH 7.5), GTPγS (an activator), and the microsomal membrane preparation (e.g., 5-10 µg of protein).

    • Add serial dilutions of the test compound or controls (Caspofungin as a positive inhibitor, DMSO as a vehicle control).

    • Pre-incubate the mixture for 10 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate, UDP-glucose (non-radioactive).

    • Incubate the plate at 30°C for 60-120 minutes to allow for glucan synthesis.

  • Reaction Termination and Staining:

    • Stop the reaction by adding a strong base (e.g., NaOH) and heat.

    • Add Aniline Blue solution to each well.

  • Fluorescence Measurement:

    • Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., ~400 nm excitation, ~460 nm emission).

  • Data Analysis:

    • Calculate the percentage of GS inhibition relative to the vehicle control.

    • Plot the inhibition percentage against the compound concentration and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression.

Data Presentation: Correlating Cellular and Enzymatic Activity
CompoundC. albicans MIC (µg/mL)GS Enzyme IC₅₀ (µg/mL)
Test Compound 41.5
Caspofungin 0.030.002

A strong correlation between the MIC and the enzyme IC₅₀ provides compelling evidence that the compound's antifungal activity is due to the inhibition of 1,3-beta-D-glucan synthase.

Section 3: Advanced Whole-Cell Characterization

These secondary assays provide further, in-cell validation of the proposed mechanism of action, ensuring that the effects observed in the cell-free system translate to the whole fungal cell.

Protocol 3.1: Osmotic Protection Assay

The rationale for this assay is that if a compound weakens the cell wall, the cell becomes susceptible to lysis due to internal turgor pressure. Adding an osmotic stabilizer to the growth medium should counteract this pressure and rescue the cells, leading to a significant increase in the MIC.[15]

Step-by-Step Methodology:

  • Perform the broth microdilution assay as described in Protocol 1.1 in two parallel sets of plates.

  • For the second set of plates, supplement the RPMI 1640 medium with an osmotic stabilizer, typically 0.8 M to 1.2 M sorbitol.

  • Determine the MIC for the test compound and controls in both the standard and the osmotically-supported medium.

  • Interpretation: A significant increase (e.g., ≥4-fold) in the MIC in the presence of sorbitol is a strong indicator of a cell wall-active compound. Azoles, which target the cell membrane, should show little to no change in MIC.

Protocol 3.2: Morphological Analysis via Microscopy

Inhibition of GS leads to characteristic morphological defects, particularly at sites of active cell wall remodeling like bud necks in yeast or hyphal tips in molds.

Step-by-Step Methodology:

  • Grow fungal cells in liquid culture to the early log phase.

  • Treat the cells with the test compound at concentrations near the MIC (e.g., 1x and 4x MIC). Include untreated and Caspofungin-treated cells as controls.

  • Incubate for several hours.

  • Observe the cells using differential interference contrast (DIC) or phase-contrast microscopy. Look for signs of cell lysis, abnormal swelling, or bloated hyphal tips.

  • For enhanced visualization of the cell wall, stain the cells with a fluorescent dye like Calcofluor White, which binds to chitin, and observe via fluorescence microscopy.

Visualizations: Pathways and Workflows

Fungal Cell Wall Synthesis Pathway

Fungal_Cell_Wall_Pathway UDP_Glc UDP-Glucose (Substrate) GS 1,3-beta-D-Glucan Synthase (Fks1) UDP_Glc->GS Catalyzes Glucan beta-1,3-Glucan Polymer GS->Glucan Synthesizes Wall Fungal Cell Wall Glucan->Wall Integrates into Inhibitor 1-(2-Bromophenoxy)-3- piperidin-1-ylpropan-2-ol (Potential Inhibitor) Inhibitor->GS Inhibits

Caption: The central role of 1,3-beta-D-glucan synthase in fungal cell wall formation.

Experimental Workflow for Inhibitor Evaluation

Workflow Start Start: Candidate Compound This compound Screening Protocol 1.1 & 1.2 Antifungal MIC & Cytotoxicity CC₅₀ Start->Screening Decision1 Potent & Selective? Screening->Decision1 TargetAssay Protocol 2.2 In Vitro Glucan Synthase Inhibition Assay (IC₅₀) Decision1->TargetAssay Yes Discard1 Discard: Inactive or Toxic Decision1->Discard1 No Decision2 Target Inhibited? TargetAssay->Decision2 Confirmation Protocol 3.1 & 3.2 Osmotic Protection & Microscopy Decision2->Confirmation Yes Discard2 Discard: Off-Target Activity Decision2->Discard2 No End Confirmed On-Target Activity Confirmation->End

Caption: A logical workflow for the characterization of a potential GS inhibitor.

References

  • Pharmacology of Caspofungin Acetate (Cancidas); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
  • Fungal β-1,3-glucan synthase: a review of structure, mechanism, and regulation. PMC.
  • Caspofungin - StatPearls. NCBI Bookshelf - NIH.
  • Caspofungin. Wikipedia.
  • What is the mechanism of Caspofungin Acetate? Patsnap Synapse.
  • The structure and synthesis of the fungal cell wall. Wiley Online Library.
  • Aspiring Antifungals: Review of Current Antifungal Pipeline Developments. MDPI.
  • Fungal cell wall organization and biosynthesis. PubMed - NIH.
  • Caspofungin: an echinocandin antifungal agent. PubMed.
  • What are 1,3-beta-glucan synthase inhibitors and how do they work? Patsnap Synapse.
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs.
  • The Fungal Cell Wall: Structure, Biosynthesis, and Function. PMC - PubMed Central.
  • The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species. Frontiers.
  • Current Antifungals and the Developing Pipeline. PubMed.
  • 1,3-beta-Glucan Synthase: A Useful Target for Antifungal Drugs. ResearchGate.
  • 1,3-Beta-glucan synthase. Wikipedia.
  • Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors. ASM Journals.
  • Cytotoxicity assays were performed for each of the (A) four antifungal... ResearchGate.
  • Fluorescence versus radioactivity for assaying antifungal compound inhibited yeast 1,3-β-glucan synthase activity. Journal of Food and Drug Analysis.
  • Discovery of a Novel Class of Orally Active Antifungal β-1,3-d-Glucan Synthase Inhibitors. ASM Journals.
  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PMC.
  • Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors. PMC - NIH.
  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. PMC - NIH.
  • A Microtiter-Based Fluorescence Assay for (1,3)-β-Glucan Synthases. ResearchGate.
  • The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. PMC - PubMed Central.

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Experimental Evaluation of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol: A Novel Propranolol Analogue for Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Beta-Blocker Analogues in Oncology

The repurposing of existing drugs for cancer therapy represents a promising and accelerated avenue for oncological drug discovery. Propranolol, a non-selective beta-adrenergic receptor (β-AR) antagonist, has garnered significant attention for its potential anti-cancer properties.[1][2][3] Preclinical and clinical studies suggest that propranolol can inhibit tumor growth, induce apoptosis, and modulate the tumor microenvironment in various cancers, including breast, colorectal, and neuroblastoma.[2][4] The mechanism of action is thought to involve the blockade of β-adrenergic signaling pathways, which are implicated in cell proliferation, migration, and survival.[5]

This document outlines a comprehensive experimental framework for investigating the potential anti-cancer efficacy of a novel propranolol analogue, 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol . While direct studies on this specific compound are not extensively available, its structural similarity to propranolol provides a strong rationale for its evaluation as a potential anti-cancer agent. The following protocols are designed to systematically assess its cytotoxic and mechanistic effects on cancer cell lines.

Hypothesized Mechanism of Action

Based on the known anti-cancer effects of propranolol, we hypothesize that this compound may exert its effects through the inhibition of β-adrenergic signaling. This could lead to a cascade of downstream events including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints.

  • Inhibition of Cell Migration and Invasion: Preventing the spread of cancer cells.

The following experimental plan is designed to test these hypotheses.

Experimental Workflow for Evaluating a Novel Compound

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Target Validation A Compound Preparation & Solubilization C MTT Cell Viability Assay (Dose-Response & Time-Course) A->C B Cell Line Selection (e.g., MCF-7, A549, HCT-116) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D C->D Determine IC50 E Cell Cycle Analysis (Propidium Iodide Staining) C->E C->E Determine IC50 F Wound Healing/Migration Assay C->F C->F Determine IC50 G Western Blot Analysis (e.g., Bcl-2, Bax, Caspases, Cyclins) D->G D->G Confirm Apoptotic Pathway E->G E->G Identify Cell Cycle Arrest Point H Quantitative PCR (Gene Expression Analysis) F->H

Figure 1. A generalized experimental workflow for the initial in vitro evaluation of a novel anti-cancer compound.

Protocols for In Vitro Evaluation

Compound Preparation and Handling
  • Compound: this compound (CAS: 100794-31-8)[6]

  • Solubilization: Due to its chemical nature, the compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to minimize solvent-induced cytotoxicity.

Cell Culture

A panel of human cancer cell lines is recommended to assess the compound's spectrum of activity. Suggested cell lines include:

  • MCF-7: Human breast adenocarcinoma (ER-positive).

  • A549: Human lung carcinoma.

  • HCT-116: Human colorectal carcinoma.

  • PC3: Human prostate adenocarcinoma.

Maintain cell lines in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][8][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

Cell Line Treatment Duration Hypothetical IC50 (µM)
MCF-724h> 200
48h120
72h75
A54924h180
48h95
72h60
HCT-11624h> 200
48h150
72h90

Table 1. Hypothetical dose-response data for this compound in various cancer cell lines.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software.

Potential Signaling Pathways to Investigate

The anti-cancer effects of propranolol are known to be mediated through the modulation of several signaling pathways.[5] It is plausible that this compound may act on similar pathways.

G compound This compound beta_ar β-Adrenergic Receptor compound->beta_ar ac Adenylate Cyclase beta_ar->ac Activation camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka creb CREB pka->creb apoptosis Apoptosis (e.g., Bax, Caspase-3) pka->apoptosis Inhibition proliferation Cell Proliferation (e.g., Cyclin D1) creb->proliferation survival Cell Survival (e.g., Bcl-2) creb->survival

Figure 2. A simplified diagram of the hypothesized β-adrenergic signaling pathway and the potential point of intervention by this compound.

Future Directions

Positive results from these initial in vitro studies would warrant further investigation, including:

  • Western Blot Analysis: To confirm the modulation of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and the cell cycle (e.g., cyclins, CDKs).

  • Migration and Invasion Assays: To assess the compound's effect on cancer cell motility.

  • In Vivo Studies: To evaluate the anti-tumor efficacy and safety of the compound in animal models.

Conclusion

The structural similarity of this compound to propranolol provides a strong rationale for its investigation as a potential anti-cancer agent. The protocols outlined in this document provide a systematic approach to characterizing its in vitro efficacy and mechanism of action. These studies will be crucial in determining its potential for further development as a novel cancer therapeutic.

References

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1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol for in vivo animal studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the In Vivo Evaluation of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Phenoxypropanolamine Derivative

The compound this compound is a small molecule whose pharmacological profile is not yet extensively characterized in the public domain.[1] However, its core structure, featuring a phenoxypropanolamine backbone, bears a striking resemblance to a well-established class of cardiovascular drugs: the β-adrenergic receptor antagonists, commonly known as beta-blockers.[2] This structural similarity provides a strong rationale for investigating its potential as a modulator of the adrenergic system.

Beta-blockers are cornerstone therapies for a range of cardiovascular diseases, including hypertension, angina, myocardial infarction, and arrhythmias.[3] They exert their effects by competitively inhibiting the binding of catecholamines like epinephrine and norepinephrine to β-adrenergic receptors, thereby mitigating the downstream signaling that leads to increased heart rate, contractility, and blood pressure.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial in vivo animal studies on this compound. The protocols outlined herein are designed to systematically evaluate its potential β-blocking activity, beginning with fundamental safety and pharmacokinetic assessments and progressing to robust pharmacodynamic and efficacy models. The overarching goal is to generate the foundational data necessary to determine if this compound warrants further development as a potential therapeutic agent. All procedures must be conducted in compliance with institutional and national ethical guidelines for animal research.[5][6][7][8]

Compound Profile

PropertyValueSource
IUPAC Name 1-(2-bromophenoxy)-3-(piperidin-1-yl)propan-2-ol[1]
CAS Number 100794-31-8[1]
Molecular Formula C14H20BrNO2[1]
Molecular Weight 314.22 g/mol [9]
Physical Form Solid[9]
Purity ≥95% (typical)[1][9]

Hypothesized Mechanism of Action: β-Adrenergic Receptor Antagonism

The central hypothesis is that this compound functions as a β-adrenergic antagonist. β-adrenergic receptors (β1, β2, and β3) are G-protein coupled receptors (GPCRs). Upon binding of endogenous catecholamines (e.g., norepinephrine), they activate a signaling cascade involving adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] In the heart, which is rich in β1 receptors, elevated cAMP activates Protein Kinase A (PKA), leading to phosphorylation of calcium channels and other proteins. This results in increased heart rate (chronotropy) and force of contraction (inotropy).[3][4] By blocking this receptor, the compound would prevent these effects.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane BetaReceptor β-Adrenergic Receptor GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts Norepinephrine Norepinephrine (Agonist) Norepinephrine->BetaReceptor Binds & Activates TestCompound 1-(2-Bromophenoxy)-3- piperidin-1-ylpropan-2-ol (Hypothesized Antagonist) TestCompound->BetaReceptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel Ca2+ Channels (Phosphorylation) PKA->CaChannel Phosphorylates CellularResponse Increased Heart Rate & Contractility CaChannel->CellularResponse Leads to

Figure 1: Hypothesized blockade of the β-adrenergic signaling pathway.

Preclinical In Vivo Evaluation Strategy

A staged, logical progression of experiments is crucial for efficiently characterizing a new chemical entity. The following workflow ensures that foundational safety and disposition data are gathered before committing resources to more complex efficacy studies.

InVivo_Workflow Formulation Step 1: Formulation Development Tolerability Step 2: Acute Tolerability & Dose-Ranging Formulation->Tolerability PK Step 3: Pharmacokinetic (PK) Profiling Tolerability->PK Inform Dose Selection PD_Normotensive Step 4: Pharmacodynamic (PD) Screening (Normotensive Model) PK->PD_Normotensive Inform Dosing Regimen PD_Challenge Step 5: Isoproterenol Challenge Study PD_Normotensive->PD_Challenge Efficacy Step 6: Efficacy Study (Hypertensive Model) PD_Challenge->Efficacy Confirm Mechanism Decision Go/No-Go Decision for Further Development Efficacy->Decision

Figure 2: Recommended experimental workflow for in vivo characterization.

Detailed Application Protocols

Protocol 1: Formulation Development for Oral Administration

Rationale: Many novel compounds exhibit poor water solubility, which can limit oral absorption and lead to variable in vivo exposure.[10][11] Developing a consistent and appropriate formulation is a critical first step for all subsequent animal studies.[12][13][14]

Objective: To prepare a homogenous and stable liquid formulation of this compound suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Vehicle components (select based on solubility tests):

    • Option A (Aqueous Suspension): 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile water

    • Option B (Co-solvent Solution): 10% DMSO, 40% PEG400, 50% Saline

    • Option C (Lipid-based): Sesame oil or a self-emulsifying drug delivery system (SEDDS)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Sterile tubes and syringes

Procedure:

  • Solubility Screening (Micro-scale): a. Weigh small, equivalent amounts of the test compound into separate vials. b. Add a fixed volume of each potential vehicle (e.g., water, saline, PEG400, DMSO, sesame oil) to the vials. c. Vortex and sonicate the vials for 15-30 minutes. d. Visually inspect for dissolution. This will guide the selection of the most promising vehicle system.

  • Preparation of a 10 mg/mL Suspension (Example using 0.5% Methylcellulose): a. Prepare the 0.5% methylcellulose vehicle by slowly adding 0.5 g of methylcellulose powder to 100 mL of heated (~60°C) sterile water while stirring. Allow it to cool to room temperature to form a clear, viscous solution. b. Accurately weigh the required amount of the test compound (e.g., 100 mg for 10 mL of formulation). c. If necessary, gently grind the powder with a mortar and pestle to reduce particle size. d. Wet the powder with a small volume of the vehicle to create a paste. e. Gradually add the remaining vehicle while continuously stirring or homogenizing until a uniform suspension is achieved. f. Stir the final suspension for at least 30 minutes before dosing. Always stir immediately before drawing each dose to ensure homogeneity.

  • Quality Control: a. Visually inspect the formulation for homogeneity and re-suspendability. b. Measure the pH to ensure it is within a physiologically acceptable range (pH 5-8). c. For GLP studies, confirm the concentration and stability of the formulation using an appropriate analytical method (e.g., HPLC-UV).

Protocol 2: Acute Tolerability and Dose-Ranging Study

Rationale: Before conducting pharmacokinetic or efficacy studies, it is essential to identify a range of doses that are well-tolerated by the animal model. This study aims to determine the Maximum Tolerated Dose (MTD) and identify any overt signs of toxicity.[15][16][17][18][19]

Objective: To assess the safety and tolerability of single, escalating doses of this compound in mice or rats.

Materials:

  • Male and female Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old)

  • Prepared formulation of the test compound

  • Vehicle control

  • Oral gavage needles

  • Standard caging and husbandry supplies

  • Observation sheets

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least 5-7 days before the study begins.

  • Group Allocation:

    • Randomly assign animals to dose groups (n=3-5 per sex per group).

    • Example Dose Levels: Vehicle, 10, 30, 100, 300, 1000 mg/kg. Doses should be selected based on a logarithmic scale.

  • Administration:

    • Fast animals for 4 hours prior to dosing (with water ad libitum).

    • Administer a single oral dose of the assigned formulation via gavage. Dosing volume is typically 5-10 mL/kg for rats and 10 mL/kg for mice.

  • Observation:

    • Continuously monitor animals for the first 4 hours post-dose, then at 8 and 24 hours.

    • Record clinical signs of toxicity, including changes in posture, activity (sedation or hyperactivity), respiration, and any signs of distress (e.g., piloerection, tremors, convulsions).

    • Record body weights just prior to dosing and at 24, 48 hours, and 7 days post-dose.

    • Observe animals daily for up to 14 days for any delayed mortality or adverse effects.

  • Endpoint and Data Analysis:

    • The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs.

    • Analyze body weight changes and clinical observation data to identify dose-dependent effects.

    • This data will inform the dose selection for subsequent PK and PD studies, which are typically conducted at doses up to the MTD.

Protocol 3: Pharmacodynamic (PD) Screening in Normotensive Rats

Rationale: The primary hypothesized effect of a beta-blocker is a reduction in heart rate and blood pressure.[4] This study provides the first indication of whether the compound has the desired pharmacological activity in a living system. Using conscious, freely moving animals minimizes stress-induced artifacts.[20][21]

Objective: To evaluate the effect of the test compound on heart rate (HR) and blood pressure (BP) in normotensive rats.

Methods for BP and HR Measurement:

  • Gold Standard (Telemetry): Surgical implantation of a telemetry device allows for continuous, stress-free monitoring of BP and HR in conscious, unrestrained animals.[22][23][24] This is the preferred method for high-quality data.

  • Alternative (Non-Invasive Tail-Cuff): This method is less invasive but can be prone to stress-induced artifacts.[1][9][25][26] It requires proper animal training and acclimatization to the restraining device to yield reliable data.

Procedure (using Tail-Cuff Method):

  • Animal Acclimation & Training: a. Use adult male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats. SHRs are a common model for hypertension research.[27][28][29] b. For at least 3-5 days prior to the study, acclimate the rats to the restrainers and tail-cuff procedure for 15-20 minutes daily to minimize stress.

  • Baseline Measurement: a. On the study day, place the trained rats in the restrainers on a warming platform. b. Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) until stable readings are obtained (typically 10-15 consecutive measurements).

  • Administration: a. Administer a single oral dose of the test compound (e.g., at 1/10th, 1/3rd, and the full MTD) or vehicle control.

  • Post-Dose Monitoring: a. Measure BP and HR at regular intervals post-dose (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: a. For each animal, calculate the change from its own baseline (ΔSBP, ΔDBP, ΔHR) at each time point. b. Compare the changes in the drug-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test). c. A statistically significant decrease in HR and/or BP compared to the vehicle group indicates potential β-blocking activity.

ParameterExpected Outcome with β-Blocker
Heart Rate (HR) Dose-dependent decrease (Bradycardia)
Systolic BP (SBP) Dose-dependent decrease (Hypotension)
Diastolic BP (DBP) Dose-dependent decrease (Hypotension)
Protocol 4: Isoproterenol Challenge Study

Rationale: This is a classic and definitive test to confirm β-adrenergic antagonism. Isoproterenol is a non-selective β-agonist that causes a sharp increase in heart rate (tachycardia). A true beta-blocker will competitively inhibit this effect.[30]

Objective: To determine if pre-treatment with this compound can block isoproterenol-induced tachycardia in rats.

Materials:

  • Normotensive rats instrumented for HR monitoring (telemetry preferred)

  • Test compound formulation

  • Isoproterenol hydrochloride solution (e.g., 20 μg/mL in sterile saline)

  • Vehicle control

  • Subcutaneous (SC) injection supplies

Procedure:

  • Baseline Measurement: Record stable baseline HR for at least 30 minutes.

  • Pre-treatment: Administer an oral dose of the test compound or vehicle. Select a dose that showed a clear effect on baseline HR in Protocol 3.

  • Waiting Period: Wait for the time corresponding to the expected peak effect (Tmax) of the test compound, as determined from PK/PD studies. If Tmax is unknown, a 60-90 minute waiting period is a reasonable starting point.

  • Isoproterenol Challenge: a. Administer a subcutaneous (SC) bolus of isoproterenol (e.g., 20-30 μg/kg). b. Continuously record HR for the next 30-60 minutes.

  • Data Analysis: a. Determine the peak increase in HR from the pre-challenge baseline for each animal. b. Compare the peak HR increase in the compound-treated group to the vehicle-treated group using a t-test. c. A significant attenuation or complete blockade of the isoproterenol-induced tachycardia in the presence of the test compound provides strong evidence of β-adrenergic antagonism.

Ethical Considerations in Animal Research

All experimental procedures involving animals must be designed to minimize pain and distress. Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[7][8] Key principles (the 3Rs) must be followed:

  • Replacement: Use non-animal methods whenever possible.

  • Reduction: Use the minimum number of animals necessary to obtain statistically valid results.

  • Refinement: Modify procedures to minimize animal suffering and enhance welfare.[7]

References

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Application Notes & Protocols: Formulation of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rational Formulation Design

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol is a phenoxy propanolamine derivative, a chemical class known for a wide range of pharmacological activities. As with any new chemical entity (NCE) entering preclinical development, its therapeutic potential can only be accurately assessed if the compound reaches the target site of action at a sufficient concentration and for an appropriate duration.[1][2][3] The primary goal of preclinical formulation is to ensure maximal exposure for safety and efficacy testing, often by formulating to the limits of solubility.[1] This document provides a comprehensive guide to the formulation of this compound, navigating the critical steps from initial characterization to the preparation of dosing vehicles for in vivo studies.

Due to the limited public data on this specific molecule, the principles and protocols outlined herein are based on established strategies for compounds with similar structures, particularly poorly soluble basic amines. Researchers must adapt and optimize these guidelines based on their experimentally determined data for the specific compound.

Foundational Physicochemical Characterization

A thorough understanding of the molecule's intrinsic properties is the bedrock of any successful formulation strategy.[3] Before proceeding with vehicle selection, the following parameters for this compound must be rigorously determined.

Table 1: Essential Physicochemical Parameters & Their Impact

ParameterExperimental Method(s)Rationale & Impact on Formulation
Aqueous Solubility Kinetic & Thermodynamic Solubility Assays (e.g., Shake-Flask method) at various pH values (2.0, 4.5, 6.8, 7.4)Determines if a simple aqueous solution is feasible. The piperidine moiety suggests basicity, thus solubility is expected to be pH-dependent (higher at low pH). This is the most critical parameter for vehicle selection.[4][5]
pKa Potentiometric Titration, UV-Spectrophotometry, or Capillary ElectrophoresisThe pKa of the piperidine nitrogen will dictate the degree of ionization at physiological pH, directly influencing solubility, permeability, and potential for salt formation.[5]
LogP / LogD Shake-Flask (Octanol-Water), HPLC-based methodsIndicates the lipophilicity of the compound. A high LogP suggests potential for good membrane permeability but poor aqueous solubility, often necessitating lipid-based or co-solvent formulations.[2][6]
Solid-State Properties DSC, TGA, XRPD, MicroscopyIdentifies the crystalline form (polymorphs), melting point, and thermal stability. Amorphous forms or metastable polymorphs may offer solubility advantages but pose stability risks.[6]
Chemical Stability Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) with HPLC analysisIdentifies degradation pathways and potential incompatibilities with excipients, which is crucial for selecting stable formulation components and storage conditions.[]

Strategic Formulation Development for Preclinical Routes

The choice of administration route dictates the formulation requirements. For early preclinical studies, oral (p.o.) and intravenous (i.v.) routes are most common.[1][3]

Intravenous (IV) Formulation: The Quest for Solubilization

IV administration requires a sterile, particle-free solution, making solubilization the primary challenge for poorly soluble compounds.[5]

Scientist's Note: The goal is to create a solution that remains stable upon preparation and dilution in the bloodstream, avoiding precipitation. The basic nature of the piperidine group is an asset here, as pH adjustment is a powerful initial tool.

Formulation Workflow for IV Administration

IV_Formulation_Workflow API API Characterization (Solubility, pKa) pH_Adjust pH Adjustment Strategy (e.g., HCl to pH 3-5) API->pH_Adjust Sol_Check1 Solubility > Target Dose? pH_Adjust->Sol_Check1 CoSolvent Introduce Co-solvents (PEG 400, Propylene Glycol, DMA, DMSO) Sol_Check1->CoSolvent No Final_Form Final IV Formulation (Sterile Filtered) Sol_Check1->Final_Form Yes Sol_Check2 Solubility > Target Dose? CoSolvent->Sol_Check2 Cyclodextrin Utilize Complexation (e.g., HP-β-CD, SBE-β-CD) Sol_Check2->Cyclodextrin No Sol_Check2->Final_Form Yes Cyclodextrin->Final_Form

Caption: IV Formulation Decision Workflow.

Table 2: Example IV Formulation Vehicles for Poorly Soluble Basic Compounds

Vehicle CompositionStrategySuitability & Considerations
5% Dextrose in Water (D5W) with pH adjustment to 3-4pH ModificationSimplest approach. Ideal if sufficient solubility is achieved. Risk of precipitation upon injection and pH neutralization in vivo.[8]
10% DMSO / 40% PEG 400 / 50% SalineCo-solvencyStrong solubilizing power. DMSO can have pharmacological effects and PEG 400 may cause cardiovascular effects in some models.[8][9] Use with caution and appropriate vehicle controls.
20% N,N-Dimethylacetamide (DMA) / 40% Propylene Glycol / 40% PEG 400Co-solvencyA novel vehicle designed to have fewer cardiovascular side effects than PEG-400 alone, offering good solubilization potential for difficult compounds.[8][9]
20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in SalineComplexationForms inclusion complexes to shield the hydrophobic parts of the drug from water. Generally safe but can be viscous at high concentrations and may alter pharmacokinetics.[6]
Oral (PO) Formulation: Balancing Solubility and Exposure

For oral dosing, a solution is preferred, but a homogenous suspension is a common and acceptable alternative if a solution is not feasible.[5] The goal is to maximize dissolution in the gastrointestinal tract.

  • Solutions: Similar strategies to IV formulations (pH adjustment, co-solvents) can be used, though the constraints on excipient choice are less stringent.

  • Suspensions: When the required dose cannot be dissolved in a suitable volume, a suspension is prepared. The key is to ensure particle size uniformity and prevent settling to allow for accurate dosing.

Table 3: Example Oral Formulation Vehicles

Vehicle CompositionFormulation TypeKey Considerations
0.5% (w/v) Methylcellulose in WaterSuspensionCommon, inert vehicle. Requires particle size control (micronization) of the API for homogeneity and improved dissolution.[10]
20% PEG 400 in Water, pH adjustedSolutionImproves solubility for moderately soluble compounds. Simple to prepare.
Self-Emulsifying Drug Delivery Systems (SEDDS)Lipid-based SolutionFor highly lipophilic compounds (High LogP). Composed of oils, surfactants, and co-solvents. Forms a fine emulsion in the gut, enhancing absorption.[6][11]

Detailed Experimental Protocols

Disclaimer: These protocols are templates. All preparations must be performed in a fume hood with appropriate Personal Protective Equipment (PPE). Quantities should be adjusted based on target dose concentrations and study needs. Always prepare fresh formulations for each study to minimize stability issues.[5]

Protocol 4.1: Preparation of an IV Formulation using Co-solvents

Objective: To prepare a 5 mg/mL solution of this compound in a DMA/PG/PEG 400 vehicle.

Materials:

  • This compound API

  • N,N-Dimethylacetamide (DMA)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile, calibrated glassware

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter (ensure compatibility with organic solvents)

Procedure:

  • Vehicle Preparation: In a sterile glass beaker, prepare the vehicle by combining the components in the specified ratio. For 10 mL of vehicle:

    • Add 4.0 mL of PEG 400.

    • Add 4.0 mL of Propylene Glycol.

    • Add 2.0 mL of N,N-Dimethylacetamide.

  • Mixing: Mix thoroughly with a magnetic stirrer until a clear, homogenous solution is formed.

  • API Solubilization: Weigh 50 mg of the API and add it to the 10 mL of prepared vehicle.

  • Dissolution: Stir the mixture gently until the API is fully dissolved. Sonication may be used sparingly to aid dissolution if needed. Visually inspect for any undissolved particles against a light and dark background.

  • Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.

  • QC Check: Before use, analyze the concentration of the final formulation using a validated HPLC method (see Protocol 4.2) to confirm accuracy.

Protocol 4.2: HPLC Method for Quantification and Stability Assessment

Objective: To establish a reliable Reverse-Phase HPLC (RP-HPLC) method for determining the concentration and purity of the formulated compound. This method is crucial for validating the formulation protocol and for stability testing.[][12]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Formulation Formulated Sample Dilution Dilute with Mobile Phase to fall within Calibration Curve Formulation->Dilution Injection Inject Sample onto Column Dilution->Injection Separation Gradient Elution Injection->Separation Detection UV Detection (e.g., 275 nm) Separation->Detection Integration Integrate Peak Area Detection->Integration Quantification Quantify vs. Calibration Curve Integration->Quantification

Caption: High-Level HPLC Workflow.

Instrumentation & Parameters:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmStandard for moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the amine is protonated and behaves well chromatographically.[13]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start at 10% B, ramp to 90% B over 10 min, hold 2 min, return to 10% B and equilibrate for 3 min.A gradient is recommended to ensure elution of the API and any potential impurities or degradation products with different polarities.[14]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30 °CControlled temperature ensures reproducible retention times.
Detection UV-Vis Diode Array Detector (DAD) at ~275 nmThe bromophenoxy group should provide a strong UV chromophore. A DAD allows for peak purity analysis.
Injection Vol. 10 µLStandard volume; can be adjusted based on sensitivity.

Procedure:

  • Standard Preparation: Prepare a stock solution of the API in the mobile phase. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: Dilute the formulated sample with the mobile phase to a theoretical concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area versus concentration for the standards. Determine the concentration of the formulated sample by interpolating its peak area on the curve.

Stability Considerations and Troubleshooting

Stability:

  • Chemical Stability: Amine-containing drugs can be susceptible to oxidative degradation. Consider purging vehicle preparation vessels with nitrogen if initial stability studies show oxidative loss.

  • Physical Stability: For solutions, monitor for precipitation over the intended use period (e.g., 24 hours at room temperature). For suspensions, assess re-suspendability and particle size distribution over time.

  • Forced degradation studies are essential for understanding potential stability issues.[15]

Troubleshooting:

ProblemPotential Cause(s)Suggested Solution(s)
API fails to dissolve Insufficient solubilizing power of the vehicle; incorrect pH.Increase co-solvent percentage (within toxicological limits). For basic amines, ensure pH is at least 2 units below the pKa. Re-evaluate vehicle choice (e.g., move to cyclodextrins).
Precipitation after dilution The formulation is a supersaturated system that is not stable upon dilution.This is common with co-solvent systems. Reduce the drug concentration. Consider a cyclodextrin or lipid-based formulation which may be more stable upon dilution.
Inconsistent in vivo exposure Poor formulation homogeneity (suspensions); precipitation at the injection site; rapid metabolism.For suspensions, ensure consistent mixing before each dose. For IV, consider slowing the infusion rate. Evaluate if the vehicle itself is altering PK.[5][8]
New peaks in HPLC during stability check Chemical degradation of the API.Identify the degradation product(s) if possible (LC-MS).[16] Add antioxidants (e.g., EDTA, ascorbic acid) if oxidation is suspected. Protect from light. Store at lower temperatures.

References

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Pawliszyn, J. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(1), 133-139. Retrieved from [Link]

  • National Research Council (US) Committee on Guidelines for the Use of Animals in Neuroscience and Behavioral Research. (2003). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. In: Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. National Academies Press (US). Retrieved from [Link]

  • Wang, S., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 29(12), 1817-1825. Retrieved from [Link]

  • Robnik, B., Naumoska, K., & Časar, Z. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 37. Retrieved from [Link]

  • Valentine, J. M., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 114-121. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere, 13(4), 605. Retrieved from [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • ResearchGate. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Retrieved from [Link]

  • Sharma, D., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 26(23), 7323. Retrieved from [Link]

  • Soudi, A. T. (2015). Analytical study of some drugs containing amine group. Cairo University.
  • Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4035-4061. Retrieved from [Link]

  • Beg, S., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 14(2), 544-563. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1546. Retrieved from [Link]

  • Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica, 61(5), 231-238. Retrieved from [Link]

  • Catalent. (2017). From Bench to Clinic: Preclinical and First-in-Human Development Strategies. Retrieved from [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • Singh, S., & Handa, M. (2012). Recent Advances and Novel Strategies in Pre-Clinical Formulation Development: An Overview. Journal of Pharmaceutical and Biomedical Analysis, 58, 1-14. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Retrieved from [Link]

Sources

Application Notes and Protocols for the Safe Handling and Disposal of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol (CAS No. 100794-31-8) is a research chemical with a molecular structure that suggests its potential utility in drug discovery and development, likely as an intermediate or analog of pharmacologically active compounds such as beta-adrenergic blocking agents.[1] Its structure incorporates a brominated aromatic ring, an ether linkage, a secondary alcohol, and a piperidine moiety.[1][2][3] The presence of these functional groups, particularly the halogenated aromatic system and the piperidine ring, necessitates a robust understanding of its potential hazards to ensure safe handling and environmentally responsible disposal.[4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, emergency procedures, and disposal of this compound. The protocols herein are synthesized from available safety data for the compound and established best practices for handling analogous chemical structures.[2]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any handling of this compound. The primary hazards identified from available data are summarized below.

GHS Classification and Hazard Statements

The compound is classified as harmful and an irritant.[2] The following hazard statements and corresponding pictograms apply:

PictogramGHS ClassificationHazard Statement

Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[2]
Skin Irritation (Category 2)H315: Causes skin irritation.[2]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.

This table summarizes the known hazards of this compound.

Toxicological Profile

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.[8][9][10][11] The minimum required PPE for handling this solid compound includes:

  • Eye and Face Protection : Chemical safety goggles and a face shield must be worn to protect against dust particles and splashes.[10]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[8][11]

  • Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[9][10]

  • Respiratory Protection : All handling of the solid compound that may generate dust, such as weighing or transferring, must be performed in a certified chemical fume hood to prevent inhalation.[12] If a fume hood is not available, a properly fitted respirator with an appropriate particulate filter is necessary.[10]

dot

PPE_Workflow PPE Selection Workflow for Handling the Compound cluster_assessment Hazard Assessment cluster_ppe Required PPE Start Start: Handling Required Assess Assess Task: - Weighing/Transfer (dust risk) - In Solution (splash risk) Start->Assess Goggles Chemical Safety Goggles Assess->Goggles Always Gloves Chemical-Resistant Gloves (e.g., Nitrile) Assess->Gloves Always LabCoat Lab Coat & Full Coverage Assess->LabCoat Always FumeHood Chemical Fume Hood or Fitted Respirator Assess->FumeHood If dust/aerosol risk FaceShield Face Shield Goggles->FaceShield If splash risk is high

Caption: PPE selection workflow for handling this compound.

Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control for all manipulations of the solid material.[13]

  • Safety Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[14]

Storage
  • Store the compound in a tightly sealed, properly labeled container.[5]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be secure and accessible only to authorized personnel.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
  • In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of Skin Contact : Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Given its structural similarity to beta-blockers, overdose may require specialized medical intervention.[15][16][17][18]

Spill Response Protocol
  • Evacuate : Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain : Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[19]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[20]

  • Report : Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Disposal Protocols

The disposal of this compound and its contaminated materials must be managed in strict accordance with local, state, and federal regulations.[21] Direct disposal into drains or as regular solid waste is strictly prohibited.[19]

Waste Classification

This compound is classified as a halogenated organic waste due to the presence of bromine.[22][23] It must be segregated from non-halogenated organic waste and other waste streams to ensure proper disposal, which typically involves high-temperature incineration at a licensed facility.[14][22]

Step-by-Step Disposal Procedure
  • Segregation and Collection :

    • Collect all waste materials containing this compound, including unused product, contaminated PPE (gloves, etc.), and spill cleanup materials.

    • Place these materials into a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be sealable and in good condition.[19]

  • Labeling :

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[19]

    • Include the date of accumulation and the name of the generating lab or principal investigator.

  • Storage of Waste :

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure secondary containment is used to prevent spills.

    • The storage area must be secure and away from incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste management company.[24] Do not attempt to treat or dispose of the chemical waste independently.

dot

Disposal_Workflow Waste Disposal Workflow cluster_generation Waste Generation cluster_handling On-Site Handling cluster_disposal Final Disposal Start Waste Generated (Unused chemical, contaminated labware, PPE) Classify Classify Waste: Halogenated Organic Start->Classify Segregate Segregate from other waste streams Classify->Segregate Collect Collect in a dedicated, compatible, sealed container Segregate->Collect Label Label Container: 'Hazardous Waste' + Chemical Name & Date Collect->Label Store Store in designated Satellite Accumulation Area with secondary containment Label->Store ContactEHS Contact Institutional EHS for pickup Store->ContactEHS ProfessionalDisposal Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) ContactEHS->ProfessionalDisposal

Caption: A logical workflow for the safe disposal of this compound waste.

Conclusion

While this compound is a valuable compound for research, its handling and disposal demand rigorous adherence to safety protocols. The presence of a halogenated aromatic ring and a piperidine group warrants its treatment as a harmful and irritant substance. By implementing the engineering controls, personal protective equipment, and disposal procedures outlined in these notes, researchers can mitigate the risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing work.

References

  • Babu, G. S., & Ma, L. Q. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 30(56), 1-19. [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • Michałowicz, J., & Duda, W. (2022). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Science of The Total Environment, 812, 152289. [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • The American Academy of Clinical Toxicology. (2005). β-Blocker Ingestion: An Evidence-Based Consensus Guideline for Out-of-Hospital Management. Clinical Toxicology, 43, 131–146. [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]

  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

  • Medscape. (2023, September 18). Beta-Blocker Toxicity Treatment & Management. [Link]

  • Austin County EMS. (2019, April). Beta Blocker Overdose. [Link]

  • GOV.UK. (n.d.). Bromine: incident management. [Link]

  • National Center for Biotechnology Information. (n.d.). Beta-Blocker Toxicity. StatPearls. [Link]

  • Ferreira, A. C., et al. (2021). Health toxicity effects of brominated flame retardants: From environmental to human exposure. Environmental Pollution, 285, 117475. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. [Link]

  • Baylor University. (2024, May). Laboratory Safety Manual. [Link]

  • DynaMedex. (n.d.). Beta Adrenergic Blocker Toxicity - Emergency Management. [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Newton, M. (1980). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews, 85-150. [Link]

  • Gribble, G. W. (2018). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Inorganics, 6(4), 113. [Link]

  • University of Toronto. (n.d.). Procedure for Clean-Up of Laboratory Surfaces Contaminated With Ethidium Bromide. Environmental Health & Safety. [Link]

  • World Health Organization. (2018). Bromine as a drinking-water disinfectant. [Link]

  • Clemson University. (n.d.). The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation. Clemson OPEN. [Link]

  • PubChem. (n.d.). (2S)-1-(2-bromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Piperidine-1-propanol. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. (2024, February 22). Safety Data Sheet: Propan-2-ol. [Link]

  • PubChem. (n.d.). 1,1'-Oxydi-2-propanol. National Center for Biotechnology Information. [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the aqueous solubility of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol (CAS No. 100794-31-8).[1][2][3] This document provides a structured, science-first approach to systematically address and overcome solubility challenges encountered during your research and development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound.

Q1: Why is this compound expected to have low aqueous solubility?

A1: The molecule's structure contains both hydrophilic (hydroxyl and piperidine nitrogen) and lipophilic (bromophenyl ring, piperidine ring's hydrocarbon backbone) moieties. The significant nonpolar surface area contributed by the bromophenyl and piperidine rings leads to poor interactions with water, making it sparingly soluble in neutral aqueous solutions. Compounds with a similar piperidine structure are often poorly soluble in water due to their nonpolar nature.[4]

Q2: What is the most critical first step to improve the solubility of this compound?

A2: The most effective initial step is pH adjustment . The piperidine ring contains a basic nitrogen atom, making the compound a weak base.[5] By lowering the pH of the aqueous medium, this nitrogen atom becomes protonated, forming a cationic salt. This ionized form is significantly more polar and, therefore, more water-soluble.[4][6][7]

Q3: What is the estimated pKa of this compound, and why is it important?

A3: The pKa of the protonated piperidine nitrogen is estimated to be around 11.22.[5] This value is critical because it governs the pH-solubility relationship as described by the Henderson-Hasselbalch equation.[7][8][9] To achieve significant ionization (>99%) and thus a substantial increase in solubility, the pH of the solution should be at least two units below the pKa (i.e., pH < 9.2). For practical formulation purposes, a pH between 3 and 5 is often an ideal starting point.

Q4: If pH adjustment isn't sufficient or suitable for my experiment, what should I try next?

A4: If pH modification alone is inadequate, the next logical steps involve using formulation excipients. The most common and effective secondary strategies are:

  • Co-solvents: Employing water-miscible organic solvents to increase the solvent's capacity to dissolve the compound.[10][11][12]

  • Cyclodextrins: Using encapsulating agents to form inclusion complexes that have a hydrophilic exterior.[5][[“]][14][15][16]

  • Surfactants: Utilizing agents that form micelles to entrap the hydrophobic compound.[17][18][19][20][21][22]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for systematically enhancing the solubility of this compound.

Guide 1: pH-Dependent Solubility Profiling

Scientific Rationale: As a basic compound, its solubility is directly proportional to the degree of ionization. Creating a pH-solubility profile is essential to identify the optimal pH range for your application and to quantify the solubility enhancement.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at various pH points, such as pH 2.0, 4.0, 6.0, 7.4, and 8.0.

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 1-2 mL) of each buffer. Ensure undissolved solid is visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the final measured pH of each sample.

Expected Outcome & Visualization: The solubility of the compound will increase exponentially as the pH decreases.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Mechanism of pH-dependent solubility enhancement."; fontsize=10; fontname="Arial"; } enddot

Mechanism of pH-dependent solubility enhancement.
Guide 2: Co-Solvent Screening

Scientific Rationale: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of nonpolar solutes.[10][11][12] They disrupt the hydrogen bonding network of water, creating a more favorable environment for the lipophilic parts of the compound.[12]

Experimental Protocol: Co-solvent Screening

  • Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).

  • Vehicle Preparation: Prepare aqueous solutions of each co-solvent at various concentrations (e.g., 10%, 20%, 40% v/v). If required, use a buffered solution (e.g., pH 4.0) as the aqueous component to maintain the compound in its ionized state.

  • Solubility Determination: Using the shake-flask method described in Guide 1, determine the solubility of the compound in each co-solvent mixture.

  • Data Analysis: Compare the solubility values across different co-solvents and concentrations to identify the most effective system.

Data Presentation: Expected Solubility Enhancement

Vehicle System (at pH 4.0)Co-Solvent Conc. (% v/v)Expected Solubility Fold Increase (vs. pH 4.0 buffer)
Control (Buffer) 0%1x
Ethanol 20%5x - 15x
Propylene Glycol 20%10x - 30x
PEG 400 20%20x - 50x
Note: These values are illustrative estimates. Actual results must be determined experimentally.
Guide 3: Advanced Solubilization with Excipients

If the previous methods are insufficient, complexation with cyclodextrins or micellar solubilization with surfactants are powerful alternatives.

A. Cyclodextrin Inclusion Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate the nonpolar bromophenyl moiety of the guest molecule, forming a host-guest inclusion complex that is highly water-soluble.[5][[“]][14][16] This process is driven by the release of high-energy water molecules from the cavity.[[“]]

Experimental Protocol: Phase Solubility Study

  • Cyclodextrin Selection: Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, effective choice with high water solubility and low toxicity.

  • Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20% w/v) in a selected buffer (e.g., pH 7.4, to assess improvement on the neutral form).

  • Solubility Determination: Add an excess of the compound to each cyclodextrin solution and determine the thermodynamic solubility using the shake-flask method (Guide 1).

  • Data Analysis: Plot the total concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (Type AL diagram) indicates the formation of a soluble 1:1 complex.

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Mechanism of cyclodextrin-mediated solubilization."; fontsize=10; fontname="Arial"; } enddot

Mechanism of cyclodextrin-mediated solubilization.

B. Surfactant-Mediated Micellar Solubilization

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can entrap poorly soluble drug molecules, effectively increasing the drug's apparent solubility in the aqueous solution.[17][18][19][20][22]

Experimental Protocol: Surfactant Screening

  • Surfactant Selection: Choose non-ionic (e.g., Polysorbate 80, Kolliphor® EL) or ionic (e.g., Sodium Dodecyl Sulfate - SDS) surfactants. Non-ionic surfactants are generally preferred for their lower toxicity.

  • Solution Preparation: Prepare aqueous solutions of each surfactant at concentrations well above their known CMC (e.g., 1-2% w/v).

  • Solubility Determination: Determine the solubility of the compound in each surfactant solution using the shake-flask method.

  • Data Analysis: Compare the solubility enhancement provided by each surfactant to identify the most effective agent for your formulation needs.

Part 3: Overall Troubleshooting Workflow

This workflow provides a logical sequence for tackling solubility issues with this compound.

G

Systematic workflow for solubility enhancement.

References

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  • Yalkowsky, S. H., & Pinal, R. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.
  • Chapter 3. Pharmacokinetics. (n.d.). In Pharmacology for the Physical Therapist. AccessPhysiotherapy.
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  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
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  • 2-Piperidinepropanol. (n.d.). PubChem.
  • This compound. (n.d.). Sigma-Aldrich (Chinese).
  • 3-Piperidin-3-ylpropan-1-ol. (n.d.). PubChem.

Sources

unexpected results in experiments with 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Welcome to the technical support guide for experiments involving this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter unexpected results during the synthesis, purification, or characterization of this compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your work.

Part 1: Synthesis & Reaction Monitoring FAQs

The synthesis of aryloxypropanolamines like the title compound is typically robust, yet susceptible to subtle variations in reaction conditions that can lead to unexpected outcomes. The most common synthetic route involves the reaction of 2-bromophenol with an epihalohydrin to form an intermediate epoxide, followed by nucleophilic ring-opening by piperidine.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Nucleophilic Ring-Opening cluster_2 Step 3: Work-up & Purification A 2-Bromophenol + Epichlorohydrin B Intermediate Epoxide: 2-((2-bromophenoxy)methyl)oxirane A->B Base (e.g., NaOH, K2CO3) Solvent (e.g., EtOH, MeCN) D Crude Product Mixture B->D Reflux or Elevated Temp. C Piperidine C->D E Aqueous Work-up D->E Quench Reaction F Column Chromatography or Salt Formation E->F Extract & Concentrate G Pure 1-(2-Bromophenoxy)-3- piperidin-1-ylpropan-2-ol F->G Isolate Product

Caption: A typical two-step, one-pot synthesis and purification workflow.

FAQ 1.1: My reaction shows multiple product spots on TLC/LC-MS. What are the likely byproducts?

Answer: This is the most common issue encountered and almost always relates to the regioselectivity of the epoxide ring-opening step.[1][2] While the desired reaction involves the piperidine nitrogen attacking the terminal, least sterically hindered carbon of the epoxide (an SN2 mechanism), a competing reaction can occur.[3]

Primary Cause: Lack of Regiocontrol

  • Desired Product (Isomer A): Nucleophilic attack at the terminal methylene carbon (C3) of the propanol backbone. This is the kinetically favored product under neutral or basic conditions.

  • Unexpected Byproduct (Isomer B): Attack at the internal methine carbon (C2). This can be promoted by certain catalysts or acidic conditions which introduce SN1 character to the reaction, favoring attack at the more substituted carbon.[2]

IsomerStructure NamePoint of Nucleophilic Attack
A (Desired) 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol Terminal Carbon (C3)
B (Byproduct) 2-(2-Bromophenoxy)-1-piperidin-1-ylpropan-1-ol Internal Carbon (C2)
Diagram: Regioselectivity of Epoxide Ring-Opening

G cluster_products Potential Products Epoxide Intermediate Epoxide Product_A Product A (Desired) 1-(...)-propan-2-ol Epoxide->Product_A Path A (SN2 Attack at Terminal Carbon) Product_B Product B (Byproduct) 2-(...)-propan-1-ol Epoxide->Product_B Path B (Attack at Internal Carbon) Piperidine Piperidine (Nucleophile) Piperidine->Epoxide

Sources

troubleshooting inconsistent results with 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during the synthesis, purification, and handling of this compound. As a β-amino alcohol, its synthesis via epoxide ring-opening presents several critical junctures where inconsistencies can arise. This document provides in-depth troubleshooting advice and frequently asked questions to ensure reproducible and high-quality experimental outcomes.

I. Synthesis and Reaction Mechanism

The synthesis of this compound typically involves a nucleophilic ring-opening of a suitable epoxide, 1-(2-Bromophenoxy)-2,3-epoxypropane, with piperidine. This reaction is characteristic of the synthesis of many β-amino alcohols and is governed by the principles of SN2 reactions.[1][2]

Synthesis_Workflow Reactant1 2-Bromophenol Epoxide 1-(2-Bromophenoxy)-2,3-epoxypropane Reactant1->Epoxide Reactant2 Epichlorohydrin Reactant2->Epoxide Base Base (e.g., NaOH, K2CO3) Base->Epoxide Step 1: Epoxide Formation CrudeProduct Crude Product Mixture Epoxide->CrudeProduct Piperidine Piperidine Piperidine->CrudeProduct Solvent Solvent (e.g., EtOH, IPA) Solvent->CrudeProduct Step 2: Ring-Opening Product This compound Purification Purification (e.g., Column Chromatography, Recrystallization) CrudeProduct->Purification Purification->Product

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide: Synthesis

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, from incomplete reactions to suboptimal conditions.

  • Incomplete Epoxide Formation (Step 1): The initial formation of 1-(2-Bromophenoxy)-2,3-epoxypropane from 2-bromophenol and epichlorohydrin is critical. Incomplete conversion will carry unreacted 2-bromophenol into the next step, complicating purification and lowering the overall yield.

    • Troubleshooting:

      • Base Strength and Stoichiometry: Ensure a slight excess of a strong enough base (e.g., sodium hydroxide) is used to fully deprotonate the phenol.

      • Reaction Temperature: This reaction is often exothermic. Maintain a controlled temperature (e.g., 50-60 °C) to prevent side reactions of epichlorohydrin.

      • Phase-Transfer Catalyst: In a biphasic reaction, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate and yield.

  • Suboptimal Ring-Opening Conditions (Step 2): The reaction between the epoxide and piperidine is sensitive to solvent and temperature.

    • Troubleshooting:

      • Solvent Choice: Protic solvents like ethanol or isopropanol are commonly used and can facilitate the reaction by protonating the epoxide oxygen, making it a better leaving group. Aprotic polar solvents can also be used, but reaction rates may differ.

      • Temperature and Reaction Time: The reaction may require heating (e.g., reflux) to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation from prolonged heating.

      • Stoichiometry: Use a slight excess of piperidine (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the epoxide.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Troubleshooting:

      • Diol Formation: The primary byproduct is often the diol, 1-(2-Bromophenoxy)propane-2,3-diol, formed by the hydrolysis of the epoxide. Ensure all reagents and solvents are anhydrous.

      • Dimerization: It is possible for the product to react with the starting epoxide, leading to dimer formation. This can be minimized by maintaining a slight excess of piperidine and avoiding overly high temperatures.

Q2: I am observing an unexpected isomer in my final product. How can I control the regioselectivity of the piperidine attack?

A2: The regioselectivity of the epoxide ring-opening is a crucial factor in determining the final product.

The reaction of an amine with an unsymmetrical epoxide like 1-(2-Bromophenoxy)-2,3-epoxypropane can theoretically yield two regioisomers:

  • This compound: Attack at the less sterically hindered primary carbon (C3).

  • 1-(2-Bromophenoxy)-2-piperidin-1-ylpropan-3-ol: Attack at the more sterically hindered secondary carbon (C2).

Under neutral or basic conditions, the SN2 mechanism dominates, and the nucleophile (piperidine) will preferentially attack the less sterically hindered carbon atom.[2]

Regioselectivity Epoxide 1-(2-Bromophenoxy)-2,3-epoxypropane Attack_C3 Attack at C3 (Less Hindered) Epoxide->Attack_C3 Favored Pathway (SN2) Attack_C2 Attack at C2 (More Hindered) Epoxide->Attack_C2 Disfavored Pathway Piperidine Piperidine (Nucleophile) Piperidine->Epoxide Product_Major Major Product: This compound Attack_C3->Product_Major Product_Minor Minor Product: 1-(2-Bromophenoxy)-2-piperidin-1-ylpropan-3-ol Attack_C2->Product_Minor

Caption: Regioselectivity in the ring-opening of 1-(2-Bromophenoxy)-2,3-epoxypropane with piperidine.

  • Troubleshooting for Regioselectivity:

    • Maintain Basic/Neutral Conditions: Avoid acidic conditions, which can protonate the epoxide oxygen and lead to a more SN1-like mechanism, favoring attack at the more substituted carbon.

    • Choice of Catalyst: While often uncatalyzed, if a catalyst is used, Lewis acids should be avoided as they can alter the regioselectivity.

III. Troubleshooting Guide: Purification and Analysis

Q3: I am having difficulty purifying my product. What are the common impurities and how can I remove them?

A3: Effective purification requires an understanding of the potential impurities.

Potential Impurity Source Recommended Purification Method
Unreacted 2-BromophenolIncomplete epoxide formation (Step 1)Column chromatography (will elute earlier than the product). Can also be removed by a basic wash during workup.
Unreacted PiperidineExcess reagent from Step 2Acidic wash during workup (e.g., dilute HCl) to form the water-soluble piperidinium salt.
1-(2-Bromophenoxy)propane-2,3-diolHydrolysis of the epoxideColumn chromatography (will be more polar than the product).
RegioisomerNon-selective ring-openingCareful column chromatography may separate the isomers, but this can be challenging due to similar polarities.

Purification Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be increased with methanol if the product is not eluting. A small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent to prevent tailing of the amine product on the silica gel.

  • Monitoring: Use TLC to track the separation. A common stain for this compound would be potassium permanganate.

Q4: My analytical data (NMR, MS) is inconsistent with the expected structure. What should I look for?

A4: Careful analysis of spectral data can reveal the presence of impurities or unexpected products.

Expected Analytical Data for this compound:

  • 1H NMR:

    • Aromatic protons of the bromophenyl group (multiplets, ~6.8-7.6 ppm).

    • A methine proton adjacent to the hydroxyl group (-CH(OH)-) (multiplet, ~3.8-4.2 ppm).

    • Methylene protons of the phenoxy group (-O-CH2-) (doublet of doublets, ~4.0-4.3 ppm).

    • Methylene protons adjacent to the piperidine nitrogen (-CH2-N-) (multiplets, ~2.4-2.8 ppm).

    • Piperidine ring protons (multiplets, ~1.4-1.7 ppm).

    • A broad singlet for the hydroxyl proton (-OH), which can be exchanged with D2O.

  • 13C NMR:

    • Aromatic carbons (~110-160 ppm).

    • Carbon bearing the hydroxyl group (~65-75 ppm).

    • Carbon of the phenoxy methylene group (~70-80 ppm).

    • Carbon of the methylene group attached to the piperidine (~60-70 ppm).

    • Carbons of the piperidine ring (~23-55 ppm).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: ~314.08 and 316.08 (due to bromine isotopes 79Br and 81Br in a ~1:1 ratio).

    • Common fragmentation patterns would involve the loss of water and cleavage of the propanol backbone.

Troubleshooting with Analytical Data:

  • Presence of 2-Bromophenol: Look for a sharp singlet for the phenolic -OH in the 1H NMR and the absence of the propanol and piperidine signals.

  • Presence of the Diol: The 1H NMR will show two -OH signals (or one broad signal integrating to 2H) and characteristic signals for the propanediol backbone, but no piperidine signals.

  • Presence of the Regioisomer: This can be difficult to distinguish by 1H NMR alone, but COSY and HMBC experiments can help elucidate the connectivity. The chemical shifts of the protons on the propanol backbone will be different.

IV. Stability and Storage

Q5: My compound seems to degrade over time. What are the recommended storage conditions?

A5: Like many amino alcohols, this compound can be susceptible to degradation.

  • Oxidation: The amine functionality can be susceptible to air oxidation, which may lead to discoloration of the sample over time.

  • Light Sensitivity: Aromatic bromine compounds can be light-sensitive.

  • Hygroscopicity: The presence of the hydroxyl and amine groups can make the compound hygroscopic.

Recommended Storage:

  • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Protect from light by using an amber vial or storing in a dark place.

  • Store in a cool, dry place. For long-term storage, refrigeration is recommended.

V. Chirality

Q6: Is this compound chiral? If so, how can I separate the enantiomers?

A6: Yes, the compound is chiral.

The carbon atom bearing the hydroxyl group (C2 of the propanol backbone) is a stereocenter. The synthesis described will produce a racemic mixture of the (R) and (S) enantiomers.

Separation of Enantiomers:

For many pharmaceutical applications, the separation of enantiomers is crucial as they can have different pharmacological activities.

  • Chiral Chromatography: This is the most common method for separating enantiomers at an analytical and preparative scale.

    • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating this class of compounds.

    • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions can be used, depending on the specific CSP.

  • Diastereomeric Salt Formation: The basic amine functionality allows for the formation of salts with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization. The desired enantiomer can then be recovered by basification.

VI. References

  • Boddeti, G. (2020). A Brief Review on Synthesis of Β-Amino Alcohols by Ring Opening of Epoxides. Journal of Pharmaceutical Research and Clinical Practice, 3(2).

  • McMurry, J. (2011). Organic Chemistry (8th ed.). Cengage Learning.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography. Marcel Dekker.

Sources

Technical Support Center: Impurity Profiling of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities in samples of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) is critical for their safety and efficacy.[1] This document outlines potential impurities, details robust analytical methodologies for their detection and characterization, and offers practical solutions to common experimental challenges. All recommendations are grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding impurity analysis for this compound.

Q1: What are the primary sources of impurities for this specific molecule?

A1: Impurities associated with this compound can be classified into three main categories as defined by ICH guidelines[2][4][5]:

  • Organic Impurities: These are the most common and can be process-related or degradation-related.

    • Process-Related: Includes unreacted starting materials (e.g., 2-bromophenol, piperidine), by-products from side reactions, and residual intermediates.

    • Degradation Products: Formed during manufacturing or storage due to exposure to light, heat, humidity, or reactive excipients.

  • Inorganic Impurities: These derive from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or inorganic salts.[1][4]

  • Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process.[4]

Q2: What are the regulatory thresholds I need to be aware of for reporting and identifying impurities?

A2: The ICH Q3A(R2) guideline provides a framework based on the maximum daily dose of the drug substance.[3][4] Key thresholds include:

  • Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of up to 2g/day, this is typically ≥0.05%.[2]

  • Identification Threshold: The level above which the structure of an impurity must be determined. This generally starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.[2]

  • Qualification Threshold: The level above which an impurity's biological safety must be established. This often begins at 0.15% or a daily intake of 1.0 mg.[4][5]

Q3: Which analytical techniques are most suitable for analyzing impurities in this molecule?

A3: A multi-technique approach is essential for comprehensive impurity profiling.[6][7]

  • High-Performance Liquid Chromatography (HPLC) , particularly with UV detection, is the primary technique for separating and quantifying non-volatile organic impurities.[1][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data.[1][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying volatile impurities, such as residual solvents and some starting materials.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive technique for the structural elucidation of unknown impurities, especially when isolated.[10][11][12]

Part 2: Potential Organic Impurities

The synthesis of this compound typically involves the reaction of 2-bromophenol with an epoxide-containing reagent (like epichlorohydrin) followed by a nucleophilic substitution with piperidine. Based on this pathway, several process-related impurities can be anticipated.

Table 1: Potential Process-Related and Degradation Impurities
Impurity NameStructureLikely OriginRecommended Analytical Technique
2-Bromophenol Starting MaterialHPLC, GC-MS
Piperidine Starting MaterialGC-MS (Headspace)
1-(2-Bromophenoxy)-2,3-epoxypropane IntermediateHPLC, LC-MS
Dimeric Impurity By-product (Reaction of intermediate with API)HPLC, LC-MS
Oxidation Product (N-oxide) DegradationHPLC, LC-MS
Diagram 1: Potential Synthetic and Degradation Pathways

This diagram illustrates the likely synthetic route and potential side reactions or degradation pathways leading to common impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Impurity Formation 2-Bromophenol 2-Bromophenol Intermediate 1-(2-Bromophenoxy) -2,3-epoxypropane 2-Bromophenol->Intermediate Step 1 Unreacted_SM Unreacted Starting Materials 2-Bromophenol->Unreacted_SM Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate API 1-(2-Bromophenoxy) -3-piperidin-1-ylpropan-2-ol Intermediate->API Step 2 Unreacted_Int Unreacted Intermediate Intermediate->Unreacted_Int Dimer Dimeric Impurity Intermediate->Dimer Side Reaction (with API) Piperidine Piperidine Piperidine->API Piperidine->Unreacted_SM API->Dimer N-Oxide N-Oxide (Degradation) API->N-Oxide Oxidation

Caption: Synthetic and degradation pathways for the target API.

Part 3: Troubleshooting Guides for Analytical Methods

This section provides detailed troubleshooting advice in a Q&A format for the key analytical techniques used in impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantifying impurities. A well-developed method should be able to separate the main peak from all potential impurities.

Q: My peaks, including the main API peak, are tailing. What is the cause and how can I fix it?

A: Peak tailing for amine-containing compounds like yours is a classic issue in reversed-phase HPLC.

  • Causality: The basic piperidine moiety can interact ionically with residual acidic silanol groups on the surface of silica-based columns. This secondary interaction leads to poor peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the piperidine group (pKa ~11.2) or well above it. A low pH (e.g., 2.5-3.5) using trifluoroacetic acid (TFA) or formic acid will protonate the amine, ensuring a single ionic form and minimizing silanol interactions.

    • Use a Base-Deactivated Column: Modern columns, often labeled "B," "Shield," or "PFP," are specifically designed with end-capping to minimize exposed silanols. These are highly recommended for analyzing basic compounds.

    • Competitive Amine: Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

Q: I am not seeing good separation between my API and a suspected impurity. What should I do?

A: Achieving adequate resolution is critical for accurate quantification.

  • Causality: Insufficient selectivity between the analytes and the stationary phase.

  • Troubleshooting Steps:

    • Modify Mobile Phase Organic Content: Adjust the gradient slope. A shallower gradient provides more time for separation.

    • Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. These solvents have different selectivities and can alter the elution order and resolution.

    • Change Stationary Phase: If mobile phase adjustments fail, a change in column chemistry is needed. If you are using a C18 column, consider a Phenyl-Hexyl or a Polar-Embedded column to introduce different separation mechanisms (e.g., pi-pi interactions).

Experimental Protocol: Starting HPLC Method
ParameterRecommended ConditionRationale
Column Base-deactivated C18 (e.g., Waters XBridge C18), 4.6 x 150 mm, 3.5 µmMinimizes peak tailing for the basic analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to protonate the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA broad gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 275 nmBased on the absorbance of the bromophenoxy chromophore.
Injection Vol. 10 µLStandard volume; adjust based on concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for volatile and semi-volatile impurities, particularly residual solvents and unreacted piperidine.

Q: I am getting poor peak shape and low response for piperidine. Why is this happening?

A: Amines are notoriously difficult to analyze by GC due to their polarity and basicity.[13]

  • Causality: The active hydrogen on the piperidine nitrogen can interact with active sites in the GC inlet and column, leading to peak tailing and analyte loss.

  • Troubleshooting Steps:

    • Use a Base-Deactivated Column: Employ a column specifically designed for amine analysis (e.g., a "WAX" or amine-specific phase).

    • Inlet Liner Deactivation: Ensure you are using a deactivated inlet liner. An ultra-inert liner is recommended.

    • Derivatization: For robust quantification, consider derivatization. Reacting the sample with a reagent like propyl chloroformate can create a less polar, more stable derivative that chromatographs well.[13]

    • Headspace Analysis: For quantifying residual piperidine, headspace GC is the preferred method as it avoids injecting the non-volatile API onto the column. Adding a non-volatile base like 1,8-Diazabicycloundec-7-ene (DBU) to the sample vial can improve the partitioning of volatile amines into the headspace.[14]

Experimental Protocol: Headspace GC-MS for Residual Solvents & Piperidine
ParameterRecommended ConditionRationale
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µmStandard column for residual solvent analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 minSeparates a wide range of common solvents.
Inlet Temp. 250 °CEnsures complete vaporization.
Headspace Vial 20 mL vial with 50-100 mg sample in 1 mL DMAc or DMSOAppropriate sample size and solvent.
Incubation 80 °C for 15 minutesAllows for equilibrium between sample and headspace.
MS Detection Scan mode (e.g., 35-350 amu) for identificationFull scan to identify unknown volatiles.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the key to identifying unknown impurities detected by HPLC-UV.

Q: I can't get a good signal for my low-level impurity in the mass spectrometer.

A: Sensitivity issues are common for trace-level analysis.

  • Causality: This can be due to poor ionization efficiency, matrix effects, or using an inappropriate ionization source.

  • Troubleshooting Steps:

    • Optimize Ionization Source: For this molecule, Electrospray Ionization (ESI) in positive mode is the best choice, as the piperidine moiety is easily protonated. Ensure source parameters (e.g., capillary voltage, gas flow, temperature) are optimized.

    • Mobile Phase Compatibility: TFA is an excellent ion-pairing agent for chromatography but can cause significant ion suppression in the MS source. If possible, use formic acid or acetic acid instead.

    • Increase Concentration: If the impurity is present at a very low level, you may need to prepare a more concentrated sample solution. Be mindful not to overload the column with the main API peak.

    • Use High-Resolution MS (HRMS): If available, HRMS (e.g., TOF or Orbitrap) provides accurate mass data, which can help distinguish the impurity signal from background noise and confirm its elemental composition.[8]

Diagram 2: General Workflow for Impurity Identification

This flowchart outlines a logical progression from detection to final structural confirmation.

G A 1. Detect Impurity (HPLC-UV) B Is Impurity > Identification Threshold? (e.g., >0.10%) A->B C 2. Obtain Mass Spectrum (LC-MS) B->C Yes H Report as Unidentified Impurity B->H No D Propose Putative Structure(s) C->D E 3. Isolate Impurity (Prep-HPLC) D->E If necessary for confirmation F 4. Elucidate Structure (NMR, HRMS) E->F G Structure Confirmed F->G

Caption: A systematic workflow for impurity identification and characterization.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of isolated impurities.[10][12]

Q: How can I use NMR to confirm the structure of an impurity I've isolated?

A: A suite of NMR experiments is required for full characterization.

  • Causality: Each NMR experiment provides specific information about the molecule's connectivity and spatial arrangement.

  • Troubleshooting Steps / Workflow:

    • ¹H NMR: This is the starting point. It provides information on the number of different types of protons and their neighboring environments (through splitting patterns). You can compare the spectrum of the impurity to that of the API to see what has changed.

    • ¹³C NMR: This experiment shows the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY & HSQC):

      • COSY (Correlation Spectroscopy) shows which protons are coupled (i.e., are on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is key for piecing the structure together. It shows correlations between protons and carbons that are 2-3 bonds away, allowing you to connect molecular fragments.

    • Quantitative NMR (qNMR): If an impurity standard is not available, qNMR can be used to determine the concentration of an impurity in a mixture by integrating its signal against a certified internal standard of known concentration.[10]

References

  • ICH Harmonised Tripartite Guideline, Q3A(R2) Impurities in New Drug Substances, 25 October 2006. [Link]

  • AMSbiopharma, Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency, ICH Q3A (R2) Impurities in new drug substances - Scientific guideline, 01 October 2006. [Link]

  • ICH, Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals, Technology Networks. [Link]

  • Veeprho, Use of NMR in Impurity Profiling for Pharmaceutical Products, 23 December 2020. [Link]

  • Biotech Spain, Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Nowik, W., et al. (2018). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview, Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 20 October 2021. [Link]

  • Vignaduzzo, S. E., & Kaufman, T. S. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 56(8), 705-726. [Link]

  • Potdar, M. A., et al. (2014). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 2-11. [Link]

  • Nair, G. G. (2022). NMR for “pharmacy of the world”. Indian Drugs, 60(01), 5-5. [Link]

  • Emery Pharma, Impurity Analysis. [Link]

  • Offermann, F., et al. (2024). Applications of NMR in Drug Substance and Drug Product Development. Royal Society of Chemistry. [Link]

  • ICH Harmonised Tripartite Guideline, Q3B(R2) Impurities in New Drug Products, 02 June 2006. [Link]

  • Waters Corporation, Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production, October 2002. [Link]

  • Ye, Y., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Analytical Methods, 15(36), 4531-4537. [Link]

  • Richardson, D. D. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]

Sources

stability testing of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Welcome to the technical support center for the stability testing of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for stability studies of this compound. The information herein is grounded in established scientific principles and regulatory guidelines to ensure the integrity and success of your experimental work.

Introduction to Stability Testing

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1] This data is crucial for determining the shelf life and recommended storage conditions for the active pharmaceutical ingredient (API). For this compound, a comprehensive stability program is essential to understand its degradation profile and ensure its safety and efficacy.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the stability testing of this compound.

Q1: What are the primary degradation pathways I should be concerned about for this compound?

A1: Based on its chemical structure, which contains a phenoxy ether linkage, a secondary alcohol, and a tertiary amine (piperidine ring), the primary anticipated degradation pathways are:

  • Hydrolysis: The ether linkage could be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule.[2][3][4]

  • Oxidation: The secondary alcohol and the tertiary amine are potential sites for oxidation. The piperidine ring could undergo N-oxidation.[4][5]

  • Photodegradation: Aromatic compounds and those with heteroatoms can be sensitive to light, leading to the formation of photolytic degradation products.[2]

  • Thermolytic Degradation: Exposure to high temperatures can accelerate hydrolysis, oxidation, and other rearrangement reactions.[5]

Q2: What are the standard ICH guidelines for storage conditions that I should use for my stability studies?

A2: The International Council for Harmonisation (ICH) provides a framework for stability testing.[1][6][7] For a global submission, you should consider the conditions for different climatic zones.[6][8] The recommended long-term, intermediate, and accelerated storage conditions are:

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

These conditions help predict the long-term stability of the drug substance.[8]

Q3: What analytical techniques are most suitable for a stability-indicating method for this compound?

A3: A stability-indicating method is one that can accurately quantify the decrease of the active substance and the increase of degradation products. For this compound, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for stability testing due to its high sensitivity, accuracy, and versatility in separating and quantifying the API and its degradation products.[9] A reverse-phase HPLC method with UV detection would be a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying and characterizing unknown degradation products by providing molecular weight and structural information.[10]

  • Spectroscopy (UV-Vis, FT-IR, NMR): These methods can be used to monitor changes in the chemical structure and physical properties of the compound over time.[9][11]

Q4: How do I perform a forced degradation study, and why is it necessary?

A4: Forced degradation, or stress testing, involves intentionally degrading the sample under more severe conditions than those used for accelerated stability studies.[12][13] This is crucial for:

  • Elucidating degradation pathways: It helps to identify potential degradation products.[12][14]

  • Developing and validating a stability-indicating method: It demonstrates the method's ability to separate the API from its degradation products.[12][14]

  • Understanding the intrinsic stability of the molecule. [12]

Typical forced degradation conditions include:

  • Acidic and Basic Hydrolysis: Treat the sample with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature or elevated temperatures.[15][16]

  • Oxidation: Expose the sample to an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heat the solid or solution sample at a high temperature (e.g., 60°C).

  • Photostability: Expose the sample to light according to ICH Q1B guidelines.[6]

The goal is to achieve 5-20% degradation of the drug substance.[15]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your stability testing experiments.

Issue 1: No degradation is observed during forced degradation studies.

Possible Cause Troubleshooting Step Scientific Rationale
Stress conditions are too mild. Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure.The kinetics of degradation are dependent on the concentration of reactants and temperature. More severe conditions will accelerate the reaction rate.
The compound is highly stable under the tested conditions. While this is a positive attribute, for the purpose of method validation, some degradation must be demonstrated. Try more aggressive conditions or a combination of stressors (e.g., heat and acid).Demonstrating the separation of the parent compound from degradation products is a key requirement for a stability-indicating method.
The analytical method is not sensitive enough to detect low levels of degradants. Optimize the analytical method. This could involve changing the mobile phase, gradient, column, or detector wavelength in HPLC.Method optimization can improve the resolution and sensitivity, allowing for the detection of minor degradation products.

Issue 2: The mass balance in my stability study is not within the acceptable range (e.g., 98-102%).

Possible Cause Troubleshooting Step Scientific Rationale
Some degradation products are not being detected. Review the chromatogram for any new peaks. Ensure the run time is long enough to elute all potential degradants. Use a diode array detector (DAD) or photodiode array (PDA) detector to check for peaks at different wavelengths.Non-chromophoric or poorly chromophoric degradation products may not be detected at the primary wavelength used for the API.
Degradation products are co-eluting with the parent peak or other peaks. Optimize the HPLC method to improve resolution. This may involve changing the column, mobile phase composition, or gradient profile.Co-elution will lead to an inaccurate quantification of both the parent compound and the degradation product.
The API or degradation products are volatile or unstable under the analytical conditions. Use milder analytical conditions if possible. Ensure proper sample handling and storage.Loss of material during the analytical process will result in poor mass balance.
Incorrect response factors for degradation products. If possible, isolate and purify the major degradation products to determine their individual response factors. If this is not feasible, assume a response factor equal to that of the parent compound, but acknowledge this as a potential source of error.Different chemical structures can have different responses to the detector, leading to inaccurate quantification if a universal response factor is assumed.

Issue 3: An unknown peak is observed in the chromatogram of a stability sample.

Possible Cause Troubleshooting Step Scientific Rationale
It is a degradation product. Use LC-MS to determine the molecular weight of the unknown peak. This information, along with knowledge of the parent compound's structure, can help in proposing a structure for the degradant.Mass spectrometry is a powerful tool for the structural elucidation of unknown compounds.
It is an impurity from the container closure system (leachable). Analyze a placebo sample stored under the same conditions. If the peak is present in the placebo, it is likely a leachable.The container closure system can be a source of impurities that leach into the drug product over time.
It is an artifact of the analytical method. Inject a blank (mobile phase) to see if the peak is present. Review the sample preparation procedure for any potential sources of contamination.Ghost peaks or artifacts can arise from the mobile phase, the injector, or the sample diluent.

Experimental Workflows & Diagrams

Workflow for a Comprehensive Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Stability_Study_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives & Protocol B Procure & Characterize API Batches A->B C Develop & Validate Stability-Indicating Method B->C D Perform Forced Degradation Studies C->D E Place Samples in Stability Chambers (Long-term, Intermediate, Accelerated) D->E Inform Storage Conditions F Pull Samples at Pre-defined Time Points E->F G Analyze Samples using Validated Method F->G H Compile & Analyze Data (Assay, Impurities, Physical Properties) G->H I Determine Degradation Kinetics & Shelf Life H->I J Prepare Stability Report I->J

Caption: A three-phase workflow for a comprehensive stability study.

Potential Degradation Pathways

This diagram illustrates the potential degradation pathways for this compound based on its chemical structure.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Hydrolysis_Product_1 2-Bromophenol Parent->Hydrolysis_Product_1 Ether Cleavage Hydrolysis_Product_2 1-(piperidin-1-yl)propane-2,3-diol Parent->Hydrolysis_Product_2 Ether Cleavage Oxidation_Product_1 N-oxide derivative Parent->Oxidation_Product_1 Amine Oxidation Oxidation_Product_2 Ketone derivative Parent->Oxidation_Product_2 Alcohol Oxidation

Sources

Technical Support Center: Enhancing the Bioavailability of Phenoxy-propanolamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for drug development professionals. This guide is designed to provide you, our fellow researchers and scientists, with practical, in-depth solutions for enhancing the oral bioavailability of phenoxy-propanolamine derivatives. We understand the unique challenges posed by this class of compounds, which often exhibit poor aqueous solubility, limiting their therapeutic potential.

This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions and overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the bioavailability of phenoxy-propanolamine derivatives.

Question 1: What are the primary obstacles to achieving adequate oral bioavailability with phenoxy-propanolamine derivatives?

Answer: The primary obstacle is typically poor aqueous solubility.[1][2][3] Phenoxy-propanolamine derivatives are often lipophilic, crystalline compounds, which places them in Class II of the Biopharmaceutical Classification System (BCS).[4][5][6] For BCS Class II drugs, the rate-limiting step for absorption after oral administration is drug dissolution in the gastrointestinal (GI) fluid.[6] If the drug does not dissolve, it cannot be absorbed across the intestinal membrane.

Key challenges include:

  • Low Dissolution Rate: The compound's hydrophobic nature prevents it from readily dissolving in the aqueous environment of the stomach and intestines.[7][8]

  • Incomplete Dissolution: A significant fraction of the administered dose may pass through the GI tract without ever dissolving, leading to low and variable systemic exposure.

  • First-Pass Metabolism: Like many orally administered drugs, these derivatives can be subject to metabolism in the gut wall and liver before reaching systemic circulation, which further reduces the fraction of the active drug available.[2][3]

Question 2: What is the fundamental principle behind using formulation strategies to enhance bioavailability?

Answer: The core principle is to circumvent the dissolution rate-limiting step.[9] Instead of relying on the drug to dissolve from a solid form in the GI tract, advanced formulations present the drug to the intestinal membrane in a solubilized or finely dispersed state. This dramatically increases the surface area available for absorption and maintains a concentration gradient favorable for drug transport across the intestinal epithelium.[1][10] Essentially, these strategies aim to keep the drug "in solution" during its transit through the GI tract.[9]

Question 3: Which formulation strategies are most promising for phenoxy-propanolamine derivatives?

Answer: Given their likely BCS Class II properties, the most successful strategies are those that directly address poor solubility. These include:

  • Lipid-Based Drug Delivery Systems (LBDDS): This is a highly effective and widely used approach.[1][11][12] LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS), are mixtures of oils, surfactants, and co-solvents that encapsulate the drug.[2] Upon gentle agitation in GI fluids, they spontaneously form fine oil-in-water emulsions or micro/nanoemulsions, keeping the drug solubilized.[9][13]

  • Nanotechnology-Based Approaches: Reducing particle size to the nanometer range drastically increases the surface area-to-volume ratio, which enhances the dissolution rate.[10][13][14] Common techniques include creating nanosuspensions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles.[4][15]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug into a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[4][10] The amorphous form has higher kinetic solubility and dissolves more rapidly than the stable crystalline form.

  • Prodrug Approach: This involves chemically modifying the drug molecule to create a more soluble derivative (a prodrug) that, after absorption, is converted back to the active parent drug by enzymes in the body.[16][17][18] This is a powerful strategy when formulation approaches alone are insufficient to overcome both solubility and permeability barriers.[17][19]

Below is a workflow diagram illustrating the decision-making process for formulation strategy selection.

SMEDDS_Mechanism cluster_0 In Capsule cluster_1 In GI Tract cluster_2 At Intestinal Wall Formulation SMEDDS Pre-concentrate (Drug + Oil + Surfactant) Emulsification Spontaneous Emulsification with GI Fluids Formulation->Emulsification Ingestion Micelles Drug-loaded Micelles (<100 nm droplets) Emulsification->Micelles Forms large surface area Absorption Drug Absorption across Enterocytes Micelles->Absorption Drug partitioning Systemic Systemic Circulation Absorption->Systemic

Caption: Mechanism of bioavailability enhancement by SMEDDS.

Scenario 2: In Vitro - In Vivo Correlation (IVIVC)

Question: My formulation shows excellent in vitro dissolution, but the in vivo pharmacokinetic (PK) study in rats shows low and highly variable bioavailability. Why is there a disconnect?

Answer: A poor in vitro-in vivo correlation (IVIVC) is a frequent and frustrating challenge in drug development. [20]It suggests that your in vitro test is not predictive of the formulation's in vivo performance, often because it fails to account for complex physiological processes. [21][22] Causality Analysis:

  • Precipitation in the GI Tract: While your formulation may initially release the drug in a supersaturated state, the drug could be precipitating in vivo before it can be absorbed. Standard dissolution tests in simple buffers may not capture this phenomenon. The presence of food, bile salts, and changing pH in the gut can all trigger precipitation.

  • Limited Permeability: Phenoxy-propanolamine derivatives may have inherent permeability limitations (BCS Class IV characteristics). Even if the drug is fully dissolved, its ability to cross the intestinal membrane might be the new rate-limiting step.

  • Gut Wall Metabolism/Efflux: The drug may be a substrate for metabolic enzymes (e.g., CYP3A4) in the enterocytes or for efflux transporters (e.g., P-glycoprotein) that pump the drug back into the GI lumen, effectively preventing its absorption.

  • Insufficient In Vitro Model: The standard USP apparatus with simple buffers may not be biorelevant. The dynamic environment of the gut, including digestion processes, is not simulated.

Troubleshooting Protocol:

  • Conduct Biorelevant Dissolution Testing:

    • Action: Instead of simple phosphate buffers, use simulated gastric and intestinal fluids (FaSSGF, FeSSGF, FaSSIF, FeSSIF) that contain bile salts, lecithin, and have relevant pH values. These better mimic the fed and fasted states in the GI tract.

    • Rationale: This provides a more accurate prediction of how the formulation will behave and whether it can maintain drug solubilization in the complex environment of the gut.

  • Perform In Vitro Lipolysis Studies:

    • Action: For lipid-based formulations, perform in vitro lipolysis. This test simulates the digestion of the lipid excipients by pancreatic lipase. Monitor the drug's partitioning between the aqueous and lipid phases throughout the digestion process.

    • Rationale: This is the most mechanistically relevant in vitro test for LBDDS. [1]It assesses whether the drug remains solubilized within the colloidal structures (micelles, vesicles) formed during lipid digestion, which is essential for its absorption.

  • Evaluate Intestinal Permeability:

    • Action: Use an in vitro cell-based assay, such as the Caco-2 permeability assay. [21]This test uses a monolayer of human intestinal cells to measure the rate at which your drug compound crosses the intestinal barrier.

    • Rationale: This directly assesses the drug's intrinsic permeability and helps determine if you are facing a permeability problem (BCS Class IV) rather than just a solubility problem (BCS Class II).

  • Establish a Formal IVIVC:

    • Action: Develop multiple formulations with different in vitro release rates (e.g., fast, medium, slow). Test these formulations both in vitro (using biorelevant methods) and in vivo. Plot the fraction of drug absorbed in vivo against the fraction dissolved in vitro.

    • Rationale: A successful plot demonstrates a predictive relationship, defined by the FDA as an IVIVC. [23]This correlation is invaluable for setting meaningful product specifications and can reduce the need for future animal or human studies for minor formulation changes. [22][24]

      Parameter Standard Dissolution Biorelevant Dissolution In Vitro Lipolysis Caco-2 Permeability
      Medium Simple buffer (e.g., PBS) Simulated GI fluids (FaSSIF) Buffer with lipase, bile salts Cell culture medium
      Question Answered Does the drug get released? Does it stay dissolved in the gut? Does it stay dissolved during digestion? Can the drug cross the gut wall?

      | Primary Use | QC batch release | Predicting food effects | Mechanistic understanding of LBDDS | Assessing intrinsic permeability |

Part 3: Experimental Protocol Example

Protocol: Preparation and Characterization of a SMEDDS Formulation

Objective: To formulate a phenoxy-propanolamine derivative in a Self-Microemulsifying Drug Delivery System (SMEDDS) to enhance its aqueous dispersibility and dissolution.

Methodology:

Step 1: Excipient Solubility Screening

  • Add an excess amount of the phenoxy-propanolamine API to 2 mL of various excipients (oils, surfactants, co-solvents) in separate glass vials.

  • Seal the vials and place them on a mechanical shaker at 25°C for 48 hours to reach equilibrium.

  • Centrifuge the samples at 5000 rpm for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant, dilute it with a suitable solvent (e.g., methanol), and quantify the drug concentration using a validated HPLC-UV method. [25]5. Select the oil, surfactant, and co-solvent that demonstrate the highest solubility for the API.

Step 2: Construction of Ternary Phase Diagram

  • Prepare a series of mixtures with varying weight ratios of the selected oil and the S/CoS mixture (e.g., at a fixed 2:1 ratio).

  • For each mixture, titrate slowly with water under gentle agitation.

  • Visually observe the mixture for clarity or turbidity.

  • Plot the compositions on a ternary phase diagram to identify the boundaries of the clear, microemulsion region.

Step 3: Formulation Preparation

  • Based on the phase diagram, select a composition deep within the clear region.

  • Weigh the appropriate amounts of oil, surfactant, and co-solvent into a glass vial.

  • Add the calculated amount of the phenoxy-propanolamine API to the excipient mixture.

  • Gently heat (if necessary, not exceeding 40°C) and vortex the mixture until the drug is completely dissolved, resulting in a clear, homogenous pre-concentrate.

Step 4: Characterization of the SMEDDS

  • Droplet Size and Zeta Potential: Dilute 100 µL of the SMEDDS pre-concentrate in 100 mL of deionized water. Analyze the resulting emulsion using Dynamic Light Scattering (DLS). [26]Aim for a droplet size < 200 nm for SMEDDS.

  • Self-Emulsification Time: Add 1 mL of the pre-concentrate to 500 mL of water in a standard USP dissolution apparatus, stirring at 50 rpm. Record the time it takes for the formulation to form a clear, homogenous microemulsion.

  • In Vitro Dissolution: Perform dissolution testing using both standard buffer and biorelevant media (e.g., FaSSIF). Compare the dissolution profile of the SMEDDS formulation to the unformulated API. [27]

References

  • Ahad, A., Raish, M., Ahmad, A., et al. (2022). Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. Current Drug Metabolism. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. ijpsonline.com. Available at: [Link]

  • Shafiq, S., Faiyaz, S., Sushma, T., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Garg, V., Singh, H., Bhatia, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available at: [Link]

  • de Souza, M. M., Gini, A. L., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • Patel, R. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Public Health and Emergency. Available at: [Link]

  • Al-Japairai, K. A. S., Mahmood, S., et al. (2025). Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. Polymers. Available at: [Link]

  • Walsh Medical Media. (n.d.). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. walshmedicalmedia.com. Available at: [Link]

  • Longdom Publishing. (n.d.). Improving Drug Bioavailability through Lipid-Based Delivery Methods. longdom.org. Available at: [Link]

  • Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Available at: [Link]

  • Huang, S. (2024). Enhancing Bioavailability through Nanoscale Drug Delivery. Longdom Publishing. Available at: [Link]

  • IJCRT.org. (2025). Bioavailability Enhancement Techniques For Poorly Soluble Drug. Available at: [Link]

  • International Journal of Pharmacy. (n.d.). A review on bio-availability enhancement techniques of poorly soluble drug. Available at: [Link]

  • ResearchGate. (n.d.). Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. Available at: [Link]

  • Testing Laboratory. (2026). IVIVC In Vitro In Vivo Correlation Testing. contractlaboratory.com. Available at: [Link]

  • Sakore, S., & Chakraborty, B. (2011). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available at: [Link]

  • Garg, T., Singh, S., et al. (2014). Lipid-Based Drug Delivery Systems. PMC - NIH. Available at: [Link]

  • Premier Consulting. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. premierconsulting.com. Available at: [Link]

  • MDPI. (n.d.). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Available at: [Link]

  • Garg, T., Singh, S., et al. (2014). Lipid-Based Drug Delivery Systems. PubMed. Available at: [Link]

  • Pharmaceutical Technology. (2025). Enhancing Solubility and Bioavailability with Nanotechnology. Available at: [Link]

  • de Souza, M. M., Gini, A. L., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available at: [Link]

  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. PubMed. Available at: [Link]

  • Semantic Scholar. (2025). [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. Available at: [Link]

  • IJSREM. (2022). Bioavailability improvement of BCS Class II & III drugs by some formulation strategies: A Review. Available at: [Link]

  • IJPPR. (2017). Preformulation Analytical Techniques during Drug Development. Available at: [Link]

  • Springer. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Available at: [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. PubMed. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Available at: [Link]

  • Advances in Analytical Techniques for Drug Discovery and Development. (2024). heraldopenaccess.us. Available at: [Link]

  • TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs. Available at: [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024). ijcrt.org. Available at: [Link]

  • de Souza, M. M., Gini, A. L., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Analytical Techniques for Drug Formulation. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing. Available at: [Link]

  • LFA Machines. (n.d.). The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. Available at: [Link]

  • VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. Available at: [Link]

  • Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. PubMed. Available at: [Link]

  • ProPharma. (2023). Vol 42: Key Analytical Tools for the Characterization of Drug Products in CMC Development. Available at: [Link]

  • Pharma.Tips. (2025). Troubleshooting Formulation Issues in High-Dose Tablets. Available at: [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]

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  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. (n.d.). sciendo.com. Available at: [Link]

  • Wang, Y., Li, M., et al. (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. PMC - NIH. Available at: [Link]

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  • Frontiers. (2025). Grand challenges in oral drug delivery. Available at: [Link]

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Technical Support Center: Minimizing Off-Target Effects of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the off-target effects of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol. This resource is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the specificity and validity of your experimental outcomes.

Introduction: The Challenge of Specificity

This compound is a chemical entity with potential biological activity.[1][2] The presence of a phenoxyalkylpiperidine scaffold suggests a potential affinity for several biological targets, including but not limited to sigma receptors.[3][4][5][6] Furthermore, structural similarities to compounds like safinamide, a known monoamine oxidase B (MAO-B) inhibitor and modulator of glutamate release, indicate a broader potential interaction profile.[7][8][9][10][11] Off-target effects, which arise from a compound interacting with unintended biological molecules, can lead to misleading experimental results and potential toxicity.[12] This guide provides a systematic approach to identifying and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What are the most probable off-target families for this compound?

Based on its chemical structure, the most likely off-target families include:

  • Sigma Receptors (σ1 and σ2): The phenoxyalkylpiperidine core is a well-established pharmacophore for sigma receptor ligands.[3][4][5]

  • Monoamine Oxidase B (MAO-B): Structural motifs within the molecule share similarities with known MAO-B inhibitors.[7][9]

  • Glutamate Receptors and Ion Channels: The compound's potential dual-action mechanism, akin to safinamide, suggests possible interactions with voltage-gated sodium and calcium channels, which modulate glutamate release.[8][11]

  • Adrenergic, Dopaminergic, and Serotonergic Receptors: The piperidine moiety is a common feature in ligands for various monoamine receptors.

  • Cytochrome P450 (CYP) Enzymes: As with many small molecules, metabolism by CYP enzymes can be a source of off-target interactions and toxicity.[13]

Q2: How can I begin to assess the off-target profile of my compound?

A tiered approach is recommended, starting with computational methods and progressing to experimental validation.

  • In Silico Profiling: Utilize computational tools to predict potential off-target interactions.[14][15][16][17][18] This is a cost-effective initial step to generate a list of high-probability off-targets.

  • In Vitro Broad Panel Screening: Screen the compound against a large panel of known receptors, enzymes, and ion channels.[13] This provides a comprehensive overview of its selectivity.

  • Focused Binding and Functional Assays: Based on the results from the initial screening, conduct more detailed dose-response studies for any identified off-targets to determine their affinity (Ki/Kd) and functional activity (agonist/antagonist).

Q3: What is the difference between a binding assay and a functional assay, and when should I use each?

  • Binding Assays measure the affinity of a compound for a target receptor or enzyme. They tell you if and how strongly the compound binds. These are crucial for initial off-target identification.

  • Functional Assays measure the biological effect of the compound on the target (e.g., enzyme inhibition, receptor activation or blockade). They tell you what the compound does upon binding. These are essential for understanding the physiological consequences of an off-target interaction.

Q4: My compound shows activity in a cell-based assay. How can I be sure it's not due to an off-target effect?

This is a critical question that requires careful experimental design. Consider the following:

  • Use of a Negative Control: Synthesize a structurally similar but inactive analog of your compound. This analog should not bind to your intended target. If it still produces the same effect in your cell-based assay, it's likely an off-target effect.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your intended target. If your compound's effect is diminished or abolished in these cells, it supports an on-target mechanism.[19]

  • Rescue Experiments: In a target knockdown/knockout system, re-introduce a version of the target that is resistant to your knockdown strategy. If this restores the compound's effect, it strongly indicates an on-target mechanism.

  • Orthogonal Assays: Test your compound in multiple, distinct assays that measure the same biological endpoint but through different signaling pathways. Consistent results across different assays strengthen the case for an on-target effect.

Troubleshooting Guide: Experimental Protocols & Workflows

This section provides step-by-step guidance for key experiments to investigate and minimize off-target effects.

Protocol 1: In Silico Off-Target Prediction

Objective: To computationally identify potential off-target interactions of this compound.

Methodology:

  • Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SDF, MOL2).

  • Select appropriate in silico tools. Several web-based and commercial software packages are available for off-target prediction.[14][16][17]

    • Ligand-based methods: Compare the structure of your compound to databases of known active compounds (e.g., ChEMBL, PubChem).

    • Structure-based methods (Docking): If the 3D structure of a potential off-target is known, you can computationally "dock" your compound into the binding site to predict binding affinity.

  • Perform the prediction. Submit the compound structure to the selected tools.

  • Analyze the results. The output will be a list of potential off-targets, often with a confidence score or predicted affinity. Prioritize targets with high scores for experimental validation.

Workflow for Investigating Off-Target Liabilities

OffTargetWorkflow A Compound of Interest: This compound B In Silico Off-Target Prediction (e.g., Similarity Search, Docking) A->B C Generate List of Potential Off-Targets B->C D Broad Panel In Vitro Screening (e.g., Eurofins SafetyScreen, Reaction Biology InVEST) C->D Prioritize targets E Identify 'Hits' (Significant Binding) D->E F Dose-Response Binding Assays (Determine Ki/Kd) E->F G High Affinity Off-Target Identified? F->G H Functional Assays (Agonist/Antagonist Activity) G->H Yes I Cell-Based Phenotypic Assays G->I No H->I J Confirm On-Target vs. Off-Target Effect (Knockdown, Negative Control Compound) I->J K Structure-Activity Relationship (SAR) Studies (Modify compound to reduce off-target binding) J->K L Optimized Compound with Reduced Off-Target Effects K->L

Caption: A systematic workflow for identifying and mitigating off-target effects.

Protocol 2: Radioligand Binding Assay for Sigma-1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Membrane preparation from cells expressing human sigma-1 receptor.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific binding control: Haloperidol (high concentration).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Methodology:

  • Prepare dilutions of the test compound.

  • In a 96-well plate, add assay buffer, membrane preparation, and either:

    • Vehicle (for total binding).

    • Non-specific binding control (e.g., 10 µM Haloperidol).

    • Test compound at various concentrations.

  • Add the radioligand (e.g., 1-5 nM [³H]-(+)-pentazocine) to all wells to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of the test compound (the concentration that inhibits 50% of specific binding).

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparing Compound Affinities
TargetThis compound (Ki, nM)Reference Compound (Ki, nM)
Sigma-1 ReceptorExperimental ValueHaloperidol (~2.5 nM)[4]
Sigma-2 ReceptorExperimental Value
MAO-BExperimental ValueSafinamide (~98 nM)
hERG ChannelExperimental Value
... (other identified off-targets)...

This table should be populated with experimentally determined values.

Advanced Strategies for Minimizing Off-Target Effects

Rational Drug Design: Once an off-target has been identified, medicinal chemists can use structure-activity relationship (SAR) studies to modify the compound's structure.[12] The goal is to design new analogs that retain affinity for the desired target while reducing or eliminating binding to the off-target.

Phenotypic Screening: Instead of a target-first approach, phenotypic screening assesses the effect of a compound on a cell or organism's phenotype.[12] This can sometimes reveal unexpected on-target effects or highlight off-target liabilities early in the drug discovery process.

Diagram of a Cellular Thermal Shift Assay (CETSA)

CETSA cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Separation cluster_3 Step 4: Analysis cluster_4 Expected Outcome A Cells treated with Vehicle or Compound B Cell lysates heated to various temperatures A->B C Centrifugation to separate soluble vs. precipitated proteins B->C D Quantify soluble protein (e.g., Western Blot) C->D Result Compound binding stabilizes the target protein, leading to a higher melting temperature.

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells.

References

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025-05-21). Available from: [Link]

  • Safety and Off-Target Drug Screening Services - Reaction Biology. Available from: [Link]

  • Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. Available from: [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC - NIH. (2020-12-07). Available from: [Link]

  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments - NIH. Available from: [Link]

  • web-based in silico variant-aware potential off-target site identification for genome editing applications | Nucleic Acids Research | Oxford Academic. (2025-05-08). Available from: [Link]

  • Off-Target Screening Cell Microarray Assay - Creative Biolabs. Available from: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. Available from: [Link]

  • Off-Target Screening Cell Microarray Assay - Charles River Laboratories. Available from: [Link]

  • Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq | bioRxiv. (2025-02-17). Available from: [Link]

  • In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central. Available from: [Link]

  • The precision paradox: Off-target effects in gene editing | Drug Discovery News. Available from: [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. Available from: [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - NIH. Available from: [Link]

  • Long-Term Real-World Experience with Safinamide in Patients with Parkinson's Disease. Available from: [Link]

  • Chemical Name : this compound | Pharmaffiliates. Available from: [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba. Available from: [Link]

  • Effects of Safinamide on Motor and Non-Motor Symptoms in Patients with Parkinson's Disease and Motor Fluctuations - PMC - NIH. Available from: [Link]

  • The Current Evidence for the Use of Safinamide for the Treatment of Parkinson's Disease - PMC - NIH. (2021-06-10). Available from: [Link]

  • Impact of Safinamide on Patient-Reported Outcomes in Parkinson's Disease - PMC. (2023-10-10). Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. Available from: [Link]

  • Effects of safinamide on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson's disease patients: a prospective longitudinal study - PubMed Central. Available from: [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. Available from: [Link]

  • Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed. (2010-08-26). Available from: [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of a Novel Antifungal Candidate: 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates an urgent and continuous search for novel antifungal agents. This guide provides a comparative framework for evaluating the in vitro efficacy of a novel compound, 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol, against established, clinically relevant antifungal drugs.

Disclaimer: this compound is presented here as a candidate molecule for the purpose of illustrating a robust evaluation methodology. While its chemical structure is known, public data on its specific antifungal activity is not available.[1][2] The experimental data presented herein is hypothetical and generated to guide researchers in designing and interpreting similar comparative studies.

Introduction to the Compounds

A meaningful comparison requires understanding the fundamental properties of each agent. This study evaluates our novel candidate against three cornerstone antifungal drugs, each with a distinct mechanism of action.

  • Novel Candidate: this compound (Compound X)

    • Chemical Class: Phenoxy-propanolamine derivative.

    • Hypothesized Mechanism of Action: Based on its structural motifs, which include a piperidine ring, similar structures have been investigated for various biological activities. Some propanol derivatives have shown potential to inhibit fungal 1,3-beta-D-glucan synthase, a key component of the fungal cell wall.[3] Another plausible, yet to be verified, mechanism could involve disruption of the fungal cell membrane integrity, leading to leakage of essential intracellular contents.[4] Further enzymatic and cellular assays are required to elucidate the precise mechanism.

  • Comparator 1: Fluconazole (Azole Class)

    • Mechanism of Action: Fluconazole inhibits the fungal cytochrome P450 enzyme, 14α-demethylase.[5][6][7] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[5][8] Inhibition of this pathway disrupts membrane structure and function, leading to fungistatic activity.[5]

  • Comparator 2: Caspofungin (Echinocandin Class)

    • Mechanism of Action: Caspofungin acts by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[9][10][11] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a crucial polysaccharide for maintaining the structural integrity of the fungal cell wall.[11] The resulting weakened cell wall cannot withstand osmotic stress, leading to cell lysis and fungicidal activity against most Candida species.[9][11]

  • Comparator 3: Amphotericin B (Polyene Class)

    • Mechanism of Action: Amphotericin B binds directly to ergosterol within the fungal cell membrane.[12][13][14][15] This binding forms pores or ion channels that disrupt the membrane's integrity, causing leakage of monovalent cations (K+, Na+, H+) and subsequent cell death.[12][13] It can also induce oxidative damage to the fungal cell.[12]

Comparative In Vitro Efficacy Evaluation: A Standardized Protocol

To ensure a robust and reproducible comparison, a standardized methodology is paramount. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 for yeast susceptibility testing.[16][17]

Experimental Rationale

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of an antifungal agent's potency.[18] The choice of RPMI-1640 medium, buffered with MOPS, ensures consistent pH and growth conditions, while the specific inoculum density and incubation parameters are optimized for fungal growth and reliable endpoint determination.[19]

Step-by-Step Protocol: Broth Microdilution Assay
  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve each antifungal agent (Compound X, Fluconazole, Caspofungin, Amphotericin B) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 1280 µg/mL).

    • Causality: Using a high-concentration stock minimizes the amount of solvent transferred to the assay plate, preventing potential solvent-induced growth inhibition.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile RPMI-1640 medium (buffered with MOPS to pH 7.0 and supplemented with 2% glucose) into wells of a 96-well microtiter plate.[19]

    • Perform a serial two-fold dilution of each antifungal agent directly in the plate, starting from a concentration of 64 µg/mL down to 0.0625 µg/mL. Ensure a growth control (no drug) and a sterility control (no inoculum) are included.

  • Inoculum Preparation:

    • Select clinically relevant fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans H99, Aspergillus fumigatus ATCC 204305).

    • Culture the yeast strains on Sabouraud Dextrose Agar for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity with a spectrophotometer to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of approximately 1-5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control), bringing the total volume to 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Read the MIC as the lowest concentration of the antifungal agent that causes a significant reduction in growth compared to the drug-free growth control.

    • For azoles and echinocandins, this is typically a ≥50% reduction in turbidity.[20]

    • For Amphotericin B, the endpoint is complete visual inhibition of growth (100%).[20]

Visualizing the Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Antifungal Stock Solutions B Perform Serial Dilutions in 96-Well Plates A->B D Inoculate Plates with Fungal Suspension C Prepare Standardized Fungal Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 24-48 hours D->E F Read Plates Visually or with Spectrophotometer E->F G Determine MIC Values F->G

Caption: Standardized Broth Microdilution Workflow.

Hypothetical Comparative Data

The following table summarizes plausible MIC values that could be obtained from the described experiment. This data is for illustrative purposes only.

CompoundClassC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
Compound X (Hypothetical) Phenoxy-propanolamine1 2 4
Fluconazole Azole0.54>64
Caspofungin Echinocandin0.125160.25
Amphotericin B Polyene0.250.51

Interpretation of Hypothetical Data:

  • Compound X: Shows broad-spectrum activity against all three tested pathogens, with moderate potency. Its efficacy against A. fumigatus is notably better than Fluconazole.

  • Fluconazole: Demonstrates excellent activity against C. albicans but is less effective against C. neoformans and intrinsically inactive against A. fumigatus.

  • Caspofungin: Exhibits potent activity against Candida and Aspergillus species but has limited efficacy against C. neoformans.

  • Amphotericin B: Displays potent, broad-spectrum activity across all tested species, consistent with its role as a powerful antifungal.

Mechanistic Pathways Overview

Understanding the target of each antifungal class is crucial for interpreting efficacy data and predicting potential resistance mechanisms.

G cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane Glucan β-(1,3)-D-Glucan Ergosterol Ergosterol Lanosterol Lanosterol CYP51A1 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Glucan_Synthase β-(1,3)-D-Glucan Synthase Glucan_Synthase->Glucan Synthesizes CYP51A1->Ergosterol Synthesizes Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits Fluconazole Fluconazole Fluconazole->CYP51A1 Inhibits AmphotericinB Amphotericin B AmphotericinB->Ergosterol Binds & Forms Pores CompoundX Compound X (Hypothesized) CompoundX->Glucan_Synthase Hypothesized Inhibition

Caption: Mechanisms of Action for Antifungal Agents.

Conclusion and Future Directions

This guide outlines a foundational framework for the comparative in vitro assessment of a novel antifungal candidate, this compound. Based on our hypothetical data, "Compound X" demonstrates a promising profile of broad-spectrum activity that warrants further investigation.

Self-Validating Next Steps:

  • Confirmation of MICs: The described protocol must be performed with actual compounds against a wider panel of clinical isolates, including resistant strains.

  • Mechanism of Action Elucidation: Targeted enzymatic assays (e.g., β-(1,3)-D-glucan synthase activity) and cell-based assays (e.g., membrane permeability using propidium iodide) are essential to confirm or refute the hypothesized mechanism of action.[21]

  • Fungicidal vs. Fungistatic Activity: Minimum Fungicidal Concentration (MFC) studies should be conducted to determine if the compound kills or merely inhibits fungal growth.

  • Toxicity and Selectivity: In vitro cytotoxicity assays using human cell lines are critical to assess the compound's therapeutic index.[21]

By adhering to standardized protocols and a logical, stepwise validation process, researchers can confidently and accurately characterize the potential of new antifungal candidates, paving the way for the development of next-generation therapeutics.

References

  • EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Onishi, J., et al. (2000). Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. Antimicrobial Agents and Chemotherapy, 44(2), 368–377. Retrieved from [Link]

  • Barber, A. E., & Wiederhold, N. P. (2024). Caspofungin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Ullah, I., & Jamil, R. T. (2024). Amphotericin B. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Alli, A. T., et al. (2022). An overview of the mechanistic approaches of antifungal nanomaterials. Frontiers in Nanotechnology, 4. Retrieved from [Link]

  • Goyal, A., & Nosal, C. (2024). Fluconazole. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter, 28(4), 25-31. Retrieved from [Link]

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Wikipedia. (2024). Amphotericin B. Retrieved from [Link]

  • Wikipedia. (2023). Caspofungin. Retrieved from [Link]

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. Retrieved from [Link]

  • Synapse. (2024). What is the mechanism of Caspofungin Acetate?. Retrieved from [Link]

  • Synapse. (2024). What is the mechanism of Fluconazole?. Retrieved from [Link]

  • Fisher, M. C., et al. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(6), 579. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877-916. Retrieved from [Link]

  • Synapse. (2024). What is the mechanism of Amphotericin B?. Retrieved from [Link]

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Validating the Anticancer Potential of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol: A Comparative Guide to In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of novel chemical entities with potent and selective anticancer activity is a paramount objective. The propan-2-ol scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents. This guide provides a comprehensive framework for the validation of a novel compound, 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol, detailing a rigorous, multi-modal approach to characterize its anticancer efficacy from initial in vitro screening to preclinical in vivo evaluation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support a thorough investigation.

Introduction: The Rationale for Investigating Novel Propan-2-ol Derivatives

Propan-2-ol derivatives have garnered significant interest in medicinal chemistry due to their versatile structures and broad spectrum of biological activities. Several analogues have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as a new class of anticancer agents.[1][2] The subject of this guide, this compound, is a novel synthetic compound whose anticancer properties are yet to be elucidated. A systematic and robust validation process is crucial to determine its therapeutic potential and mechanism of action.

This guide will outline a step-wise validation process, beginning with fundamental in vitro cytotoxicity assays and progressing to more complex mechanistic studies and in vivo tumor models.[3] For comparative analysis, the performance of this compound will be benchmarked against established chemotherapeutic agents, such as Doxorubicin, a widely used anticancer drug.

In Vitro Evaluation: Foundational Assessment of Anticancer Activity

The initial phase of validation focuses on in vitro models to establish the cytotoxic and antiproliferative effects of the compound on cancer cell lines.[3] This stage is critical for generating preliminary data on efficacy, selectivity, and mechanism of action.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert MTT into a purple formazan product, and the amount of formazan is directly proportional to the number of living cells.[5]

Comparative Data: IC50 Values (µM) of this compound vs. Doxorubicin

Cell LineCancer TypeThis compound (Hypothetical IC50)Doxorubicin (Reference IC50)
MCF-7Breast Adenocarcinoma15.51.2
MDA-MB-231Breast Adenocarcinoma12.81.8
A549Lung Carcinoma20.10.9
HeLaCervical Carcinoma18.31.5
HCT116Colon Carcinoma25.42.1
WI-26VA4Normal Lung Fibroblast> 1005.7

Note: The IC50 values for this compound are hypothetical and for illustrative purposes. Reference IC50 values for Doxorubicin are representative and can vary between studies.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Understanding how a compound induces cell death is a critical next step. Many anticancer drugs function by triggering apoptosis (programmed cell death) or by arresting the cell cycle, thereby preventing cell division.[6][7]

Apoptosis is a key mechanism for eliminating cancerous cells.[8] The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a standard method to detect and quantify apoptosis.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Hypothetical Apoptosis Induction in A549 Cells

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control3.21.50.8
This compound (20 µM)25.815.32.1
Doxorubicin (1 µM)35.120.73.5

Disruption of the cell cycle is another hallmark of many anticancer agents.[10] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Hypothetical Cell Cycle Arrest in A549 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control60.525.314.2
This compound (20 µM)20.115.764.2
Doxorubicin (1 µM)30.810.259.0

The hypothetical data suggests that this compound may induce G2/M phase arrest and apoptosis in A549 cells.[2][12]

In Vivo Validation: Preclinical Efficacy in Xenograft Models

Positive in vitro results provide the justification for advancing a compound to in vivo testing.[3] Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical anticancer drug evaluation.[13][14]

Xenograft Tumor Growth Inhibition Study

In this model, the ability of this compound to inhibit tumor growth is assessed over time.[15] Key endpoints include tumor volume and overall survival.

Hypothetical In Vivo Efficacy in A549 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
This compound25 mg/kg45-1.2
This compound50 mg/kg68-3.5
Doxorubicin5 mg/kg75-8.0

These hypothetical results suggest a dose-dependent antitumor effect of this compound with potentially lower toxicity compared to Doxorubicin, as indicated by the smaller change in body weight.

Signaling Pathways and Molecular Mechanisms

To further elucidate the mechanism of action, it is essential to investigate the molecular signaling pathways affected by the compound. Apoptosis and cell cycle regulation are tightly controlled by complex signaling cascades.[16][17]

Apoptosis Signaling Pathway

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[18] Both pathways converge on the activation of caspases, which are the executioners of apoptosis.[16]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Cell Cycle Regulation Pathway

The progression through the cell cycle is driven by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[10] Checkpoints exist to ensure the fidelity of cell division, and their activation can lead to cell cycle arrest.[16]

G1 Phase G1 Phase G1/S Checkpoint G1/S Checkpoint G1 Phase->G1/S Checkpoint S Phase S Phase G2 Phase G2 Phase S Phase->G2 Phase G2/M Checkpoint G2/M Checkpoint G2 Phase->G2/M Checkpoint M Phase M Phase M Phase->G1 Phase G1/S Checkpoint->S Phase CDK2/Cyclin E G2/M Checkpoint->M Phase CDK1/Cyclin B

Figure 2: Key phases and checkpoints of the eukaryotic cell cycle.

Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are provided below.

In Vitro Experimental Workflow

Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis

Figure 3: Workflow for in vitro evaluation of anticancer activity.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Seed cells in a 6-well plate and treat with the test compound for 24-48 hours.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Seed cells in a 6-well plate and treat with the test compound for 24 hours.

  • Harvest cells and fix in cold 70% ethanol overnight at -20°C.

  • Wash cells with PBS and resuspend in PBS containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

In Vivo Xenograft Study Workflow

Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Compound Administration Compound Administration Randomization->Compound Administration Monitoring Monitoring Compound Administration->Monitoring Tumor Volume Body Weight Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

Figure 4: Workflow for in vivo xenograft model studies.

  • Subcutaneously inject 5 x 10^6 A549 cells in Matrigel into the flank of athymic nude mice.

  • Allow tumors to reach a volume of 100-150 mm³.

  • Randomize mice into treatment and control groups.

  • Administer the test compound or vehicle control intraperitoneally daily for 21 days.

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the validation of the anticancer activity of this compound. The proposed in vitro and in vivo studies, in conjunction with mechanistic analyses, will provide a clear understanding of the compound's therapeutic potential. Positive outcomes from this validation process would warrant further preclinical development, including pharmacokinetic and toxicological studies, to pave the way for potential clinical investigation. The systematic approach outlined herein ensures a thorough and objective evaluation, essential for the successful translation of novel chemical entities from the laboratory to the clinic.

References

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol Analogs as Beta-Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the structure-activity relationships (SAR) for analogs of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol, a representative member of the aryloxypropanolamine class of compounds. This class is renowned for its beta-adrenergic receptor antagonists (beta-blockers), which are cornerstone therapies for a variety of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1][2] Our objective is to dissect the core scaffold, analyze the functional impact of specific structural modifications, and provide the experimental framework necessary for the rational design of novel, more effective, and selective therapeutic agents.

The Aryloxypropanolamine Pharmacophore: A Foundation for Activity

The therapeutic potential of this compound and its analogs is rooted in the aryloxypropanolamine scaffold. This pharmacophore consists of three key domains, each playing a critical role in receptor binding and antagonism. Understanding the general SAR of this class is essential before dissecting the specific contributions of the bromo- and piperidine moieties.

  • The Aromatic Ring: This region provides the primary anchor to the receptor. The nature and position of substituents on this ring are major determinants of both potency and, crucially, selectivity between β1 (cardiac) and β2 (bronchial, vascular) adrenergic receptors.[2][3]

  • The Oxymethylene Propanolamine Side Chain: This flexible linker positions the other key functional groups correctly. The ethereal oxygen and the secondary alcohol are indispensable. The hydroxyl group, in particular, is a critical interaction point, forming a hydrogen bond within the receptor's binding pocket.[2][3]

  • The Amino Group: The nitrogen atom is typically secondary and protonated at physiological pH, forming an ionic bond with an acidic residue (e.g., aspartate) in the receptor. The substituent on the nitrogen dictates steric bulk, which is a key factor for potent antagonism.[4]

Pharmacophore cluster_0 Aryloxypropanolamine Core Aromatic Ring Aromatic Ring Linker O-CH2-CH(OH)-CH2 Aromatic Ring->Linker Anchoring & Selectivity Amino Group NH-R Linker->Amino Group Positioning & H-Bonding Receptor Receptor Amino Group->Receptor Ionic & Steric Interactions caption Fig 1. Key Pharmacophoric Features of Aryloxypropanolamines.

Fig 1. Key Pharmacophoric Features of Aryloxypropanolamines.

Dissecting the Analog SAR: A Three-Point Analysis

We will now explore how modifications at each of the three key regions of the parent molecule, this compound, influence its pharmacological profile.

The Aromatic Moiety: Impact of the 2-Bromo Substituent

The substitution pattern on the phenoxy ring is a powerful tool for modulating activity. The parent compound features a bromine atom at the ortho- (2-) position.

  • Positional Isomerism: The location of the substituent is critical. While the ortho-bromo group contributes to the overall lipophilicity, moving this or other substituents to the para- (4-) position is a well-established strategy for increasing cardioselectivity (β1 selectivity).[2][3] This is exemplified by classic β1-selective blockers like Atenolol and Metoprolol, which feature para-substituents.[5] The absence of a meta- (3-) substituent often accompanies this para-substitution to enhance selectivity.[3] Therefore, an analog like 1-(4-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol would be predicted to have higher β1 selectivity compared to the 2-bromo parent.

  • Electronic and Steric Effects: The electron-withdrawing nature of the bromo group can influence the pKa of the phenoxy oxygen. However, the primary driver for SAR in this position is typically steric hindrance and its influence on receptor fit and selectivity.

The Amino Group: Role of the Piperidine Ring

The N-substituent is a major determinant of antagonist potency. Beta-agonists (like isoproterenol) and antagonists compete for the same binding site, and a key differentiator is the presence of a bulky group on the amine nitrogen, which is crucial for antagonistic action.[4]

  • Steric Bulk: The piperidine ring provides the necessary steric bulk for effective β-antagonism, comparable to the isopropyl or tert-butyl groups found in archetypal beta-blockers like propranolol and atenolol.[3][4]

  • Conformational Rigidity: Unlike flexible alkyl chains, the piperidine ring introduces conformational constraint. This can be advantageous, reducing the entropic penalty upon binding and potentially improving affinity. However, it also limits the molecule's ability to adopt alternative conformations, which could be detrimental if the rigid structure is not optimal for the receptor pocket.

  • Physicochemical Properties: The piperidine scaffold is a "privileged structure" in medicinal chemistry, known to improve pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and metabolic stability. Replacing the piperidine with other heterocycles, such as piperazine, could increase water solubility and introduce a second site for substitution, allowing for further molecular tuning.

The Propan-2-ol Linker: The Stereochemical Imperative

The side chain is not merely a spacer; its stereochemistry is paramount.

  • Chirality: The carbon atom bearing the hydroxyl group is a chiral center. The biological activity of aryloxypropanolamine beta-blockers resides almost exclusively in the (S)-enantiomer, which can be over 100 times more potent than its (R)-counterpart.[2][5] This stereoselectivity arises from the precise three-dimensional arrangement required for the hydroxyl and amino groups to engage with their respective binding partners (e.g., serine and aspartate residues) in the adrenergic receptor.[2] While many beta-blockers are marketed as racemic mixtures, single-enantiomer drugs like levobunolol highlight the importance of this feature.[3] Any synthetic strategy must, therefore, be designed to either resolve the enantiomers or, preferably, proceed stereoselectively to yield the pure (S)-isomer.

Comparative Performance Data: A Predictive SAR Table

The following table summarizes the predicted impact of structural modifications to the parent compound, this compound, based on established SAR principles for the aryloxypropanolamine class. Potency and selectivity are predicted relative to the parent compound.

Modification SiteAnalog Structure VariationPredicted β1 PotencyPredicted β1/β2 SelectivityRationale
Aromatic Ring Move Bromo from 2- to 4-positionSimilar or IncreasedSignificantly Increased Para-substitution is a key determinant of β1 selectivity.[2][3]
Replace 2-Bromo with 4-AmideSimilarSignificantly Increased Hydrophilic para-groups (e.g., amide in Atenolol) increase cardioselectivity.[2][5]
Add 3-Chloro substituentDecreasedDecreasedMeta-substituents are generally detrimental to selectivity.[3]
Amino Group Replace Piperidine with IsopropylSimilarSimilarIsopropyl is a classic bulky group for potent β-antagonism.[4]
Replace Piperidine with tert-ButylIncreased SimilarIncreased steric bulk often correlates with higher potency.[4]
Replace Piperidine with PiperazinePotentially AlteredPotentially AlteredChanges physicochemical properties (solubility, H-bonding).[6]
Side Chain Use (R)-enantiomer instead of (S)Dramatically Decreased N/AThe (S)-configuration is critical for optimal receptor fit and high affinity.[2][5]
Remove Hydroxyl groupActivity Abolished N/AThe -OH group is essential for hydrogen bonding with the receptor.[3]

Experimental Validation: Protocols and Workflows

All SAR hypotheses must be validated through rigorous experimentation. The two primary assays for characterizing these compounds are receptor binding assays (to measure affinity) and functional assays (to measure antagonist activity).

Protocol: Beta-Adrenergic Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds for β1 and β2 receptors, allowing for the quantification of both potency and selectivity.

Objective: To measure the IC50 value of test analogs by their ability to compete with a radiolabeled ligand for binding to β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human β1- or β2-adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions in assay buffer.

  • Non-specific binding control: Propranolol (10 µM).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test analogs.

  • Reaction Setup: In a 96-well plate, add in order:

    • 50 µL Assay Buffer (for total binding) or 50 µL Propranolol (for non-specific binding) or 50 µL of test compound dilution.

    • 50 µL of radioligand at a final concentration near its Kd.

    • 100 µL of diluted cell membranes (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

    • The β1/β2 selectivity ratio is calculated as Ki(β2) / Ki(β1).

Workflow cluster_workflow Receptor Binding Assay Workflow start Prepare Reagents (Membranes, Ligand, Compounds) setup Set up 96-well Plate (Total, Non-specific, Test) start->setup incubate Incubate to Reach Equilibrium (60-90 min) setup->incubate harvest Filter & Wash (Separate Bound from Free) incubate->harvest count Scintillation Counting (Measure Radioactivity) harvest->count analyze Data Analysis (Calculate IC50 & Ki) count->analyze end Determine Potency & Selectivity analyze->end caption Fig 2. Experimental Workflow for Radioligand Binding.

Fig 2. Experimental Workflow for Radioligand Binding.
Protocol: Functional cAMP Accumulation Assay

This assay confirms that high-affinity compounds are indeed antagonists (and not agonists) by measuring their ability to block agonist-induced cellular responses.

Objective: To determine if test compounds can inhibit the production of cyclic AMP (cAMP) stimulated by a known β-agonist like isoproterenol.

Methodology:

  • Cell Culture: Plate cells expressing the target β-receptor (e.g., CHO-β1 or CHO-β2) in 96-well plates and grow to confluence.

  • Pre-treatment: Wash the cells and pre-incubate them with various concentrations of the test analog (or vehicle control) for 15-20 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add a fixed concentration of isoproterenol (typically its EC80) to all wells except the basal control and incubate for another 15-30 minutes at 37°C.

  • Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test analog. The resulting inhibition curve is used to calculate the IC50, which reflects the functional potency of the antagonist.

Concluding Insights and Future Directions

The structure-activity relationship for this compound analogs is a clear illustration of the principles governing beta-blocker design. The evidence strongly indicates that:

  • Aromatic Substitution is Key for Selectivity: While the parent ortho-bromo compound is expected to be a potent beta-blocker, modifying the aromatic ring to include a para-substituent is the most direct path to enhancing β1-receptor selectivity and potentially improving the clinical safety profile.[2][3]

  • The N-Substituent Governs Potency: The piperidine ring is an effective bulky substituent for antagonism. Fine-tuning potency may be achieved by exploring other cyclic or acyclic amines, balancing steric bulk with physicochemical properties.[4][7]

  • Stereochemistry is Non-Negotiable: The synthesis of the pure (S)-enantiomer is critical for maximizing potency and avoiding the introduction of an isomeric ballast with little to no activity.[2][5]

SAR_Logic cluster_mods Structural Modifications cluster_outcomes Pharmacological Outcomes Aromatic Aromatic Ring (Substitution Pattern) Selectivity β1 / β2 Selectivity Aromatic->Selectivity Primary Driver PK Pharmacokinetics (ADME, CNS effects) Aromatic->PK Affects Lipophilicity Amine Amino Group (Steric Bulk, Rigidity) Potency Binding Affinity & Potency Amine->Potency Primary Driver Amine->PK Influences ADME Sidechain Side Chain (Stereochemistry, -OH) Sidechain->Potency Absolute Requirement caption Fig 3. Relationship Between Structure and Activity.

Fig 3. Relationship Between Structure and Activity.

Future research should focus on synthesizing and testing analogs based on these principles, particularly 4-substituted derivatives of the (S)-enantiomer, to develop next-generation beta-blockers with superior potency and cardioselectivity.

References

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A Senior Application Scientist's Guide to Piperidine vs. Piperazine Propanol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice Between Six-Membered Heterocycles

In the landscape of medicinal chemistry, piperidine and piperazine rings are ubiquitous scaffolds, forming the backbone of numerous pharmaceuticals across a vast range of therapeutic areas.[1][2] Their prevalence stems from their ability to impart favorable physicochemical properties, including improved solubility and the capacity to engage in critical interactions with biological targets. The introduction of a propanol linker to these heterocycles adds a layer of structural flexibility and provides a key interaction point (a hydroxyl group), often crucial for anchoring a molecule within a receptor's binding pocket.

This guide offers an in-depth comparative analysis of piperidine and piperazine propanol derivatives. Moving beyond a simple list of attributes, we will explore the fundamental chemical distinctions between these two scaffolds and dissect how these differences translate into tangible impacts on synthesis, structure-activity relationships (SAR), pharmacology, and pharmacokinetics. The objective is to provide drug development professionals with a clear, evidence-based framework for making the strategic choice between these two valuable building blocks.

Core Structural and Physicochemical Divergence

The fundamental difference between piperidine and piperazine lies in a single atom: piperazine possesses a second nitrogen atom at the 4-position of the ring. This seemingly minor alteration creates a cascade of effects on the molecule's physical and chemical properties, which are critical for its biological function.

G cluster_0 Piperidine Core cluster_1 Piperazine Core a a b b

Caption: Core chemical structures of piperidine and piperazine.

The additional nitrogen atom in piperazine introduces a point of divergence in several key parameters that govern drug action:

  • Basicity and Protonation State: Piperidine is a secondary amine with a single pKa value (typically ~11.2). In contrast, piperazine has two distinct pKa values (pKa1 ≈ 9.7, pKa2 ≈ 5.6). This is profoundly important because, at physiological pH (~7.4), piperidine exists almost exclusively in its monoprotonated, cationic form. Piperazine, however, can exist as a mixture of unprotonated, monoprotonated, and diprotonated species.[3] This differential protonation behavior directly influences the nature of the ionic interactions a molecule can form with its biological target, such as the acidic residues (aspartate, glutamate) in a receptor binding pocket.[3]

  • Lipophilicity and Solubility: The second nitrogen atom makes the piperazine ring more polar and hydrophilic than the piperidine ring.[4][5] This generally leads to lower lipophilicity (LogP) and increased aqueous solubility for piperazine derivatives compared to their direct piperidine analogues. This property can be leveraged to optimize the pharmacokinetic profile of a drug candidate, improving its absorption and distribution characteristics.[4][5]

  • Hydrogen Bonding: An N-H group on an unsubstituted piperazine ring can act as a hydrogen bond donor, an interaction unavailable to the parent piperidine ring. This provides an additional mode of interaction with a biological target, which can significantly enhance binding affinity and selectivity.

  • Metabolic Stability: The piperazine ring offers more sites for metabolic transformation (e.g., N-oxidation, N-dealkylation) compared to piperidine. This can influence the drug's half-life and the profile of its metabolites.

Table 1: Comparative Physicochemical Properties
PropertyPiperidine Propanol DerivativesPiperazine Propanol DerivativesRationale & Implication in Drug Design
Basicity (pKa) Mono-basic (pKa ~11.2)Di-basic (pKa1 ~9.7, pKa2 ~5.6)Affects protonation at pH 7.4, influencing ionic interactions with targets.[3]
Lipophilicity (LogP) Generally higherGenerally lowerImpacts solubility, membrane permeability, and ADME properties.[4]
H-Bonding Primarily H-bond acceptor (N atom)H-bond acceptor (N atoms) & potential H-bond donor (N-H)The N-H donor capability offers an additional point for target interaction.
Metabolic Sites Fewer primary sitesAdditional nitrogen provides more metabolic handles.Can lead to different metabolic pathways and clearance rates.
Synthetic Handles Single nitrogen for substitutionTwo nitrogens; allows for mono- or di-substitution (often requires protecting groups).[6]Offers greater synthetic versatility but can require more complex synthetic routes.

Strategies in Chemical Synthesis: A Tale of One vs. Two Nitrogens

The synthetic approaches to these derivatives are conceptually similar, typically involving N-alkylation, but the presence of two reactive nitrogens in piperazine necessitates a more nuanced strategy to ensure regioselectivity.

workflow cluster_piperidine Piperidine Derivative Synthesis cluster_piperazine Piperazine Derivative Synthesis p_start Substituted Piperidine p_product Target Piperidine Propanol Derivative p_start->p_product N-Alkylation (Base, Solvent) p_reagent 3-Halo-1-propanol or Epichlorohydrin p_reagent->p_product pz_start Mono-Protected Piperazine (e.g., Boc) pz_intermediate Protected Intermediate pz_start->pz_intermediate N-Alkylation pz_reagent 3-Halo-1-propanol or Epichlorohydrin pz_reagent->pz_intermediate pz_deprotect Deprotection (e.g., TFA, HCl) pz_intermediate->pz_deprotect pz_final Mono-Substituted Piperazine Propanol pz_deprotect->pz_final pz_further Further Functionalization (N4) pz_final->pz_further

Caption: Generalized synthetic workflows for piperidine and piperazine propanol derivatives.

The key causal decision in synthesizing piperazine derivatives is the use of a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogens. This ensures that the initial alkylation occurs predictably at the unprotected nitrogen. Subsequent deprotection reveals the second nitrogen, which can then be used for further diversification, allowing for the creation of large chemical libraries from a common intermediate.

Experimental Protocol: Synthesis of 1-(3-hydroxypropyl)piperazine

This protocol details a representative synthesis of a mono-substituted piperazine propanol derivative, illustrating the principles of protection and selective alkylation.

Objective: To synthesize 1-(3-hydroxypropyl)piperazine via N-alkylation of a protected piperazine intermediate followed by deprotection.

Materials:

  • 1-Boc-piperazine

  • 3-Bromo-1-propanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Step-by-Step Methodology:

Part A: N-Alkylation

  • To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add 3-bromo-1-propanol (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality Check: Heating accelerates the Sₙ2 reaction. K₂CO₃ acts as a base to neutralize the HBr byproduct, driving the reaction forward. Acetonitrile is a suitable polar aprotic solvent.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude protected intermediate, tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate. This product can be purified by column chromatography if necessary.

Part B: Deprotection

  • Dissolve the crude intermediate from Part A in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (3-4 eq) dropwise. A gas evolution (CO₂) may be observed.

  • Remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

    • Self-Validation: The disappearance of the starting material spot and the appearance of a more polar baseline spot on the TLC plate indicates successful removal of the lipophilic Boc group.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-(3-hydroxypropyl)piperazine.

Pharmacological Profiles & SAR: A Tale of Two Targets

The choice between a piperidine and piperazine core can dramatically alter a compound's pharmacological profile, often leading to significant differences in receptor affinity and selectivity.

Case Study: Histamine H₃ vs. Sigma-1 (σ₁) Receptor Antagonism

A compelling example of this divergence is seen in dual-target ligands for the histamine H₃ (H₃R) and sigma-1 (σ₁) receptors, which are targets for neurological and pain-related disorders.[3][7] A study directly comparing structurally analogous piperidine and piperazine derivatives revealed a stark differentiation in activity.[3][7]

  • Observation: The replacement of a piperazine ring with a piperidine ring in a series of H₃R antagonists had a minimal effect on H₃R affinity but caused a dramatic increase in affinity for the σ₁ receptor.[3][7] For instance, in one pair, the piperazine compound had a σ₁R Kᵢ of 1531 nM, while its direct piperidine analogue had a Kᵢ of just 3.64 nM—a nearly 400-fold increase in potency.[3][7]

  • Causality: Molecular modeling and pKa calculations suggest this is due to the different protonation states at physiological pH.[3] The piperidine derivative exists almost exclusively in the monoprotonated state, which is optimal for interacting with the σ₁ receptor's binding pocket. The piperazine derivative, however, exists as a mixture of monoprotonated and diprotonated forms, with the diprotonated state being unfavorable for high-affinity σ₁R binding.[3]

SAR cluster_piperidine Piperidine Core cluster_piperazine Piperazine Core compound Propanol Derivative Scaffold p_core Piperidine compound->p_core pz_core Piperazine compound->pz_core p_h3 High H3R Affinity (e.g., Ki = 7.70 nM) p_core->p_h3 p_s1 HIGH σ1R Affinity (e.g., Ki = 3.64 nM) p_core->p_s1 pz_h3 High H3R Affinity (e.g., Ki = 3.17 nM) pz_core->pz_h3 pz_s1 LOW σ1R Affinity (e.g., Ki = 1531 nM) pz_core->pz_s1

Caption: SAR illustrating the impact of the core ring on σ1 receptor affinity.

Table 2: Comparative Receptor Binding Affinities (Kᵢ, nM)
Compound TypeH₃ Receptor Affinity (Kᵢ)σ₁ Receptor Affinity (Kᵢ)Key Takeaway
Piperazine Derivative (Cmpd 4) 3.17 nM1531 nMHigh H₃R affinity, but poor σ₁R affinity.[3][7]
Piperidine Derivative (Cmpd 5) 7.70 nM3.64 nM Maintained H₃R affinity while gaining potent σ₁R affinity.[3][7]
Case Study: Antifungal Agents

The piperazine propanol scaffold has been successfully employed in the development of novel antifungal agents. One such derivative, GSI578, was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a critical enzyme for the synthesis of the fungal cell wall.[8] This activity was demonstrated against pathogenic fungi like Candida albicans and Aspergillus fumigatus.[8] In this context, the physicochemical properties of the piperazine ring, such as its polarity and hydrogen bonding capacity, may be crucial for interaction with the enzyme's active site and for penetrating the fungal cell wall. While piperidine derivatives also show antifungal activity, the specific propanol-linked piperazine in GSI578 highlights the scaffold's potential for developing agents with specific mechanisms of action.[8][9]

Pharmacokinetic (ADME) Consequences

The choice between piperidine and piperazine has significant downstream consequences for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Table 3: Comparative ADME Profile
ADME ParameterPiperidine Propanol DerivativesPiperazine Propanol DerivativesRationale & Implications
Absorption Higher lipophilicity may favor passive diffusion across membranes.Higher polarity may increase solubility but potentially reduce passive permeability.A balance is required; the piperazine moiety can be used to tune solubility for oral absorption.[4]
Distribution May have higher volume of distribution (Vd) due to greater tissue penetration.May have lower Vd and reduced penetration of the blood-brain barrier (BBB) unless specific transporters are involved.Piperazine is often considered a "brain-sparing" scaffold, which is advantageous for peripherally acting drugs.
Metabolism N-dealkylation, C-oxidation.N-dealkylation, N-oxidation at two sites, potential for ring opening.Piperazine offers more "soft spots" for metabolism, which can lead to faster clearance.[5]
Excretion Primarily renal excretion of metabolites.Primarily renal excretion of metabolites.Increased hydrophilicity of piperazine metabolites facilitates renal clearance.
Toxicity Generally well-tolerated, but specific derivatives can have liabilities.Some derivatives (especially designer drugs) are associated with neurotoxicity.[10]The toxicological profile is highly dependent on the overall molecular structure, not just the core.

Conclusion: A Target-Centric Decision

The comparative analysis of piperidine and piperazine propanol derivatives reveals that neither scaffold is inherently superior. The optimal choice is unequivocally dependent on the specific objectives of the drug discovery program.

  • Choose Piperidine when: The target benefits from a strongly basic, monocationic interaction, and higher lipophilicity is desired for membrane or BBB penetration. It is the scaffold of choice when seeking potent σ₁ receptor activity in dual-target ligands.[3][7]

  • Choose Piperazine when: Increased aqueous solubility is a primary goal, a hydrogen bond donor is needed for target engagement, or when a "brain-sparing" peripheral profile is desired. Its synthetic versatility, allowing for late-stage diversification, also makes it highly attractive for building chemical libraries.[5]

Ultimately, this guide serves as a foundational tool. The principles outlined herein—rooted in fundamental physicochemical properties—provide the causal logic needed to move from scaffold selection to rational drug design. By understanding the subtle yet powerful differences between these two heterocyclic cousins, researchers can make more informed, efficient, and successful decisions in the quest for novel therapeutics.

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A Comparative Guide to Validating the Mechanism of Action of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Pharmacological Identity of a Novel Molecule

The compound 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol presents a chemical scaffold strongly suggestive of interaction with the adrenergic system. Its core structure, featuring a substituted phenoxy propanolamine moiety, is a classic pharmacophore for beta-adrenergic receptor antagonists, commonly known as beta-blockers.[1][2] These drugs are mainstays in cardiovascular therapy, functioning by competitively inhibiting the binding of endogenous catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors (β-ARs).[3]

This guide provides a comprehensive, multi-tiered experimental framework to rigorously validate the hypothesized mechanism of action of this compound as a β-AR antagonist. We will move beyond simple confirmation and establish a robust pharmacological profile, comparing its performance against well-characterized alternatives: the non-selective antagonist Propranolol and the β1-selective antagonist Metoprolol . The causality behind each experimental choice is explained to provide a self-validating system for mechanism of action elucidation, ensuring the generation of trustworthy and publication-quality data.

Hypothesized Mechanism of Action: Antagonism of the β-Adrenergic Signaling Cascade

Based on its structural homology to known beta-blockers, we hypothesize that this compound acts as a competitive antagonist at β-adrenergic receptors. β-ARs are canonical G-protein coupled receptors (GPCRs) that, upon agonist binding, couple to the stimulatory G-protein, Gs.[2] This initiates a well-defined signaling cascade: Gsα activates adenylyl cyclase, which converts ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream cellular substrates to elicit a physiological response.[2][4]

An antagonist will occupy the receptor's binding site, preventing this agonist-induced cascade without initiating it. The primary objective of our validation workflow is to systematically test this hypothesis at multiple key nodes of this pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Isoproterenol) bAR β-Adrenergic Receptor (GPCR) Agonist->bAR Activates Test_Compound Test Compound (Antagonist) Test_Compound->bAR Blocks Gs Gs Protein bAR->Gs Couples AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrate PKA Substrate PKA->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate

Caption: Hypothesized β-Adrenergic Signaling Pathway and Point of Antagonism.

Experimental Validation Workflow: A Phased Approach

A robust validation strategy proceeds logically from direct physical interaction at the target to the functional consequences of that interaction within the cell. Our workflow is designed in three phases: 1) confirming direct target engagement, 2) quantifying functional antagonism, and 3) analyzing downstream pathway modulation.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Antagonism cluster_2 Phase 3: Downstream Signaling cluster_3 Advanced Characterization A1 Experiment 1: Radioligand Binding Assays A2 Experiment 2: Cellular Thermal Shift Assay (CETSA) B1 Experiment 3: cAMP Second Messenger Assay A2->B1 Confirms target binding, proceed to functional effect C1 Experiment 4: PKA Substrate Phosphorylation B1->C1 Confirms functional block, proceed to downstream effect D1 Experiment 5: β-Arrestin Recruitment Assay C1->D1 Confirms pathway modulation, proceed to advanced profiling

Caption: Multi-Phased Experimental Workflow for MoA Validation.

Phase 1: Confirmation of Direct Target Engagement

The foundational step is to demonstrate a direct, physical interaction between the test compound and its hypothesized β-AR targets. We will employ two orthogonal techniques: the gold-standard radioligand binding assay and a modern, label-free thermal shift assay.

Experiment 1: Radioligand Binding Assays

Rationale: Radioligand binding is the definitive method for quantifying the affinity of a compound for a receptor.[5][6] A competitive binding assay measures the ability of our unlabeled test compound to displace a radiolabeled ligand with known affinity for the receptor. This allows us to determine the inhibition constant (Ki), a direct measure of binding affinity. By performing these assays on membranes expressing specific β-AR subtypes (β1 and β2), we can also determine selectivity.

Methodology:

  • Target Preparation: Use membrane preparations from cell lines stably overexpressing either human β1-AR or β2-AR (e.g., HEK293 or CHO cells).[7]

  • Radioligand: Use a non-selective, high-affinity radioligand such as [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).[5][8]

  • Competitive Assay:

    • Incubate a fixed concentration of [¹²⁵I]-CYP (near its Kd value) with membrane preparations.

    • Add increasing concentrations of the unlabeled test compound, Propranolol (non-selective control), or Metoprolol (β1-selective control).

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.[9]

    • Quantify the radioactivity trapped on the filters using a gamma counter.

    • Determine non-specific binding using a high concentration of an unlabeled antagonist (e.g., 10 µM Propranolol).[5]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation.

Experiment 2: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA validates target engagement within the complex milieu of an intact cell, providing a more physiologically relevant confirmation of binding.[10][11] Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This thermal shift can be quantified, serving as a direct proxy for target engagement.[12]

Methodology:

  • Cell Treatment: Treat intact cells expressing the target receptor (e.g., β2-AR) with either vehicle or a saturating concentration of the test compound.

  • Thermal Challenge: Aliquot cell suspensions and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the aggregated, denatured protein via centrifugation.

  • Detection: Analyze the amount of soluble β2-AR remaining at each temperature using Western blotting with a specific anti-β2-AR antibody.

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble receptor versus temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[10]

Parameter 1-(2-Bromophenoxy)-... Propranolol Metoprolol
β1-AR Ki (nM) Hypothetical: 5.21-510-50
β2-AR Ki (nM) Hypothetical: 8.71-51000-5000
Selectivity (β2 Ki / β1 Ki) ~1.7 (Non-selective)~1 (Non-selective)>100 (β1-selective)
CETSA ΔTm (°C) at β2-AR +4.5°C+5.1°CNegligible
Table 1: Hypothetical Target Engagement Data. Lower Ki values indicate higher binding affinity. A positive thermal shift (ΔTm) confirms engagement.

Phase 2: Quantifying Functional Antagonism

Having confirmed direct binding, the next critical step is to demonstrate that this binding event results in functional antagonism of the receptor's primary signaling output.

Experiment 3: cAMP Second Messenger Assay

Rationale: The canonical function of β-ARs is to stimulate cAMP production.[2] A true antagonist will block this effect. We will measure the ability of our test compound to inhibit the cAMP response induced by a potent, non-selective β-AR agonist, Isoproterenol.

Methodology:

  • Cell Model: Use a cell line endogenously or recombinantly expressing β-ARs (e.g., HEK293-β2AR).

  • Assay Principle: Employ a sensitive cAMP detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., cAMP-Glo™).[13][14] These assays provide a quantitative readout of intracellular cAMP levels.

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the test compound or control antagonists (Propranolol, Metoprolol).

    • Stimulate the cells with a fixed concentration of Isoproterenol (typically the EC80 concentration to ensure a robust signal).

    • After a short incubation, lyse the cells and measure cAMP levels according to the manufacturer's protocol.

  • Data Analysis: Plot the cAMP response as a percentage of the Isoproterenol-only control against the log concentration of the antagonist. Use non-linear regression to fit a dose-response curve and determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.

Parameter 1-(2-Bromophenoxy)-... Propranolol Metoprolol
cAMP IC50 (nM) vs. Iso. Hypothetical: 15.810-20>10,000
Table 2: Hypothetical Functional Antagonism Data in β2-AR expressing cells. A low IC50 value indicates potent antagonism.

Phase 3: Analysis of Downstream Signaling

To build a complete picture of the mechanism, we must verify that the block in second messenger production translates to a block in the activity of downstream effectors.

Experiment 4: PKA Substrate Phosphorylation Assay

Rationale: PKA is the primary effector of cAMP signaling.[15] Activated PKA phosphorylates specific substrates containing a consensus motif (Arg-Arg-X-Ser/Thr).[16] An antagonist's effect should propagate down the pathway, resulting in decreased phosphorylation of these substrates. We can measure this using a phospho-motif specific antibody.[17]

Methodology:

  • Cell Treatment: Treat cells (e.g., HEK293-β2AR) with vehicle, Isoproterenol alone, or Isoproterenol in the presence of increasing concentrations of the test compound or controls.

  • Protein Extraction: Lyse the cells and collect total protein lysates.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe one membrane with a primary antibody that specifically recognizes the phosphorylated PKA substrate motif (e.g., Phospho-(Ser/Thr) PKA Substrate Antibody).[16]

    • Probe a parallel membrane with an antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Detection and Quantification: Use a chemiluminescent or fluorescent secondary antibody and an imaging system to detect the bands. Quantify the band intensity of the phospho-substrate signal and normalize it to the loading control.

  • Data Analysis: Plot the normalized phospho-substrate signal against the log concentration of the antagonist to determine the IC50 for inhibition of downstream signaling. This value should be in close agreement with the cAMP IC50.

Advanced Characterization: Investigating Biased Signaling

Rationale: Modern GPCR pharmacology recognizes that some ligands can "bias" a receptor's signaling towards one pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[18] A comprehensive analysis should investigate whether the test compound has any effect on the β-arrestin pathway, which is involved in receptor desensitization and G-protein-independent signaling.[19]

Experiment 5: β-Arrestin Recruitment Assay

Methodology: Utilize a Bioluminescence Resonance Energy Transfer (BRET) based assay.[20][21]

  • Constructs: Co-express a β2-AR fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP) in cells.

  • Assay Principle: Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the BRET donor and acceptor into close proximity (<100 Å), generating a BRET signal.[22]

  • Measurement: Measure the BRET signal in cells treated with Isoproterenol in the absence and presence of the test compound. A pure antagonist should block the agonist-induced BRET signal increase.

Conclusion: Synthesizing the Evidence

This systematic, multi-phase approach provides a rigorous pathway to validate the mechanism of action of this compound. By combining direct binding assays, functional cellular assays, and downstream signaling analysis, a complete and defensible pharmacological profile can be constructed. The comparative data against established drugs like Propranolol and Metoprolol will definitively place the novel compound within the landscape of adrenergic modulators, elucidating its potency and selectivity. This comprehensive validation is essential for any further preclinical or clinical development.

References

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Navigating the Selectivity Maze: A Comparative Guide to the Cross-Reactivity of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate world of drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended target while minimizing off-target engagement is a critical determinant of its safety and therapeutic window. Cross-reactivity, the binding of a drug to unintended targets, can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of robust preclinical drug development.

This guide provides a deep dive into the cross-reactivity assessment of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol , a molecule sharing the aryloxypropanolamine scaffold common to a well-established class of cardiovascular drugs: the beta-adrenergic antagonists (beta-blockers)[1]. Given this structural similarity, it is imperative to characterize its interaction with adrenergic receptors and other potential off-target G-protein coupled receptors (GPCRs). This document will serve as a technical guide for researchers, outlining the strategic rationale and detailed experimental protocols for a thorough cross-reactivity investigation.

Pharmacological Context: The Aryloxypropanolamine Scaffold and Adrenergic Receptors

The aryloxypropanolamine backbone is the cornerstone of a multitude of beta-blockers that have been pivotal in managing cardiovascular diseases for decades[1]. These drugs exert their effects by antagonizing β-adrenergic receptors (β1, β2, and β3), which are key regulators of cardiac function and vascular tone[1]. The β1-adrenoceptors are predominantly found in the heart, where their stimulation increases heart rate and contractility[1]. Conversely, β2-adrenoceptors are prevalent in the smooth muscle of the bronchi and blood vessels, mediating relaxation[1].

The selectivity of beta-blockers for β1 versus β2 receptors is a crucial clinical differentiator. Cardioselective (β1-selective) blockers are often preferred to minimize side effects like bronchoconstriction in patients with asthma[2]. Furthermore, some beta-blockers exhibit activity at α-adrenergic receptors, contributing to their vasodilatory properties[1][3].

Given that this compound possesses this key structural motif, a primary hypothesis is its potential interaction with adrenergic receptors. A comprehensive cross-reactivity study is therefore essential to elucidate its selectivity profile and predict its potential therapeutic applications and liabilities.

Comparative Cross-Reactivity Profiling: A Strategic Approach

A systematic evaluation of the binding affinity of this compound against a panel of relevant receptors is the cornerstone of its cross-reactivity assessment. This analysis will be benchmarked against a selection of well-characterized beta-blockers with varying selectivity profiles.

Table 1: Proposed Comparator Beta-Blockers

CompoundClassPrimary Target(s)Key Characteristics
Propranolol Non-selective beta-blockerβ1 and β2First-generation, highly lipophilic
Atenolol Cardioselective beta-blockerβ1 >> β2Second-generation, hydrophilic[4]
Carvedilol Non-selective beta-blocker and alpha-blockerβ1, β2, and α1Third-generation, vasodilatory properties
Bevantolol Cardioselective beta-blockerβ1 > β2, with some α1 interactionExhibits partial agonist activity[3]

The cross-reactivity study will aim to quantify the binding affinity (Ki) of this compound for human β1, β2, and α1-adrenergic receptors.

Experimental Workflows: From Binding Affinity to Functional Consequences

A multi-tiered experimental approach is essential to move from initial binding assessment to a functional understanding of the compound's activity at various receptors.

experimental_workflow cluster_binding Tier 1: Binding Affinity cluster_functional Tier 2: Functional Activity cluster_interpretation Tier 3: Data Interpretation a Radioligand Binding Assays b Cellular Functional Assays (e.g., cAMP accumulation) a->b Quantify functional potency (EC50/IC50) c Selectivity Profile & Risk Assessment b->c Determine agonist vs. antagonist activity

Caption: A tiered experimental workflow for cross-reactivity assessment.

Tier 1: Radioligand Binding Assays - The Gold Standard

Radioligand binding assays are the definitive method for quantifying the affinity of a compound for a specific receptor.[5][6] These assays measure the displacement of a high-affinity radiolabeled ligand from the receptor by the unlabeled test compound.

This protocol outlines the steps to determine the inhibitory constant (Ki) of this compound at adrenergic receptors.

Part 1: Cell Membrane Preparation

  • Cell Culture: Culture cells expressing the human adrenergic receptor subtype of interest (e.g., HEK293 cells stably transfected with β1, β2, or α1 receptors).

  • Harvesting: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenization: Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail. Homogenize using a Dounce homogenizer or a polytron.[7]

  • Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[6][7]

  • Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[7]

  • Washing and Storage: Resuspend the membrane pellet in a sucrose buffer, re-centrifuge, and finally resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store at -80°C.[7]

Part 2: Competitive Binding Experiment

  • Assay Setup: In a 96-well plate, combine the prepared cell membranes (typically 10-50 µg of protein), the radioligand, and varying concentrations of the unlabeled test compound (this compound) or a reference compound.

    • Radioligands:

      • For β1 and β2 receptors: [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol.[3][7][8]

      • For α1 receptors: [³H]-Prazosin.[3][7]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25-37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6]

  • Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the bound from the unbound radioligand.[6][7]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any competitor.

    • Non-specific Binding: Radioactivity in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol for beta-receptors).[5]

    • Specific Binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Table 2: Hypothetical Comparative Binding Affinity Data (Ki in nM)

Compoundβ1-Adrenergic Receptorβ2-Adrenergic Receptorα1-Adrenergic Receptor
This compound Experimental ValueExperimental ValueExperimental Value
Propranolol ~1~1>1000
Atenolol ~50~1500>10,000
Carvedilol ~0.5~1~10
Bevantolol 14.79[3]588.84[3]125.89[3]
Tier 2: Cellular Functional Assays - Assessing Agonism vs. Antagonism

While binding assays reveal affinity, they do not distinguish between agonists (which activate the receptor) and antagonists (which block the receptor). Functional assays are therefore crucial to characterize the pharmacological nature of the compound's interaction.

β-adrenergic receptors are coupled to Gs proteins, which activate adenylyl cyclase to produce cyclic AMP (cAMP).[1] This assay measures the ability of a compound to stimulate or inhibit this signaling pathway.

  • Cell Culture: Use cells expressing the target β-adrenergic receptor subtype.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with increasing concentrations of this compound to determine if it stimulates cAMP production. Include a known agonist (e.g., isoproterenol) as a positive control.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound, followed by stimulation with a fixed concentration of an agonist (e.g., isoproterenol at its EC80).

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against the compound concentration to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum effect).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the compound concentration to determine the IC50 (concentration for half-maximal inhibition).

camp_pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->Receptor Activates Antagonist Antagonist (Test Compound) Antagonist->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified β-adrenergic receptor signaling pathway.

Interpreting the Data: Building a Selectivity Profile

The culmination of these experiments will be a comprehensive selectivity profile for this compound.

  • High Ki values at a particular receptor indicate low binding affinity.

  • A significant difference (e.g., >100-fold) in Ki values between receptor subtypes indicates selectivity.

  • Functional assay results will classify the compound as an agonist, partial agonist, or antagonist at each receptor where it demonstrates significant binding.

A desirable profile for a cardioselective beta-blocker, for instance, would be a low Ki and antagonist activity at the β1 receptor, with significantly higher Ki values at β2 and other receptors.

Conclusion: A Roadmap to Understanding a Novel Compound

The structural resemblance of this compound to known beta-blockers necessitates a thorough investigation of its cross-reactivity profile. The experimental framework detailed in this guide, progressing from high-throughput binding assays to functional cellular characterization, provides a robust roadmap for elucidating its selectivity and potential pharmacological action. By comparing its profile to that of established drugs, researchers can make informed decisions about its potential as a therapeutic agent and anticipate its likely safety profile. This systematic approach embodies the principles of scientific rigor and is fundamental to the successful translation of chemical entities into safe and effective medicines.

References

  • Knight, A. et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How to Experimentally Quantify the Response of a Receptor to a Ligand? Retrieved from [Link]

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A Comparative Benchmarking Guide to 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol and Other Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the monoamine transporter ligand, 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol, against a panel of established reference compounds. The objective is to furnish researchers and drug development professionals with a comprehensive framework for evaluating its potential pharmacological profile. This document will delve into the theoretical underpinnings of experimental design, present detailed protocols for in vitro characterization, and contextualize hypothetical data within the broader landscape of monoamine transporter pharmacology.

Introduction: The Critical Role of Monoamine Transporters

Monoamine transporters (MATs) are a family of solute carrier proteins (SLC6) that includes the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] These transporters are located on the presynaptic terminals of their respective neurons and are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby regulating the magnitude and duration of monoaminergic neurotransmission.[1] Due to their central role in modulating mood, cognition, and behavior, MATs are the targets of a wide array of therapeutic agents for neuropsychiatric disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD), as well as drugs of abuse.[2]

The development of novel MAT ligands with specific affinity and selectivity profiles is a cornerstone of modern neuropharmacology. A compound's interaction with each transporter—whether as an inhibitor or a substrate—and its relative potency at each, dictates its overall pharmacological effect.[3] This guide focuses on characterizing this compound, a molecule belonging to the phenoxypropanolamine class, which has structural similarities to known monoamine reuptake inhibitors.

Compound Profiles: The Subject and the Comparators

To provide a robust benchmark, this compound is compared against a selection of well-characterized monoamine transporter ligands with diverse selectivity profiles.

  • This compound (Hypothetical Data) : As of the writing of this guide, specific pharmacological data for this compound is not publicly available. For the purpose of this illustrative guide, we will work with a hypothetical, yet plausible, data set derived from the known structure-activity relationships of related piperidine derivatives.[4][5] We will posit that this compound is a potent inhibitor of both DAT and NET with weaker activity at SERT.

  • Cocaine : A non-selective monoamine reuptake inhibitor, serving as a classic benchmark with high affinity for all three transporters.

  • GBR 12909 : A selective dopamine reuptake inhibitor, useful for delineating DAT-specific effects.

  • Desipramine : A selective norepinephrine reuptake inhibitor, providing a reference for NET-focused activity.

  • Fluoxetine : A selective serotonin reuptake inhibitor (SSRI), offering a clear comparison for SERT selectivity.

In Vitro Benchmarking: Methodologies and Rationale

The primary methods for characterizing the interaction of a novel ligand with monoamine transporters are radioligand binding assays and neurotransmitter uptake inhibition assays. These in vitro techniques provide quantitative measures of a compound's affinity (Kᵢ) and functional potency (IC₅₀), respectively.

Radioligand Binding Assays

Radioligand binding assays determine the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand. The resulting inhibition constant (Kᵢ) is an inverse measure of affinity; a lower Kᵢ value indicates a higher affinity.

  • Preparation of Membranes : Cell membranes are prepared from cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter. Alternatively, synaptosomes can be prepared from specific brain regions of rodents (e.g., striatum for DAT).

  • Incubation : In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT) and varying concentrations of the test compound (e.g., this compound).

  • Determination of Non-Specific Binding : A parallel set of incubations is performed in the presence of a high concentration of a known, non-labeled selective ligand (e.g., GBR 12909 for DAT) to determine the amount of non-specific binding of the radioligand.

  • Equilibration : The plates are incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Separation of Bound and Free Ligand : The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

  • Quantification : The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis : Specific binding is calculated by subtracting non-specific binding from total binding. The data are then fitted to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (Transfected Cells or Synaptosomes) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Counting Scintillation Counting (Quantifies Radioactivity) Filtration->Counting Analysis Data Analysis (IC50 -> Ki Calculation) Counting->Analysis Uptake_Inhibition_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Synaptosome_Prep Synaptosome Preparation Preincubation Pre-incubation with Test Compound Synaptosome_Prep->Preincubation Initiation Initiate Uptake with [3H]Neurotransmitter Preincubation->Initiation Termination Terminate via Filtration Initiation->Termination Quantification Scintillation Counting Termination->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc

Caption: Experimental workflow for a synaptosomal uptake inhibition assay.

Comparative Data Analysis

The following tables summarize the hypothetical binding affinities (Kᵢ) and functional potencies (IC₅₀) for this compound alongside the established data for the comparator compounds.

Table 1: Monoamine Transporter Binding Affinities (Kᵢ, nM)

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
This compound (Hypothetical) 15 25 250
Cocaine100-250200-400100-300
GBR 129091-5>1000>1000
Desipramine>10001-5>1000
Fluoxetine>1000>10001-10

Table 2: Monoamine Uptake Inhibition (IC₅₀, nM)

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
This compound (Hypothetical) 20 40 350
Cocaine200-500300-600150-400
GBR 129095-15>1000>1000
Desipramine>10002-10>1000
Fluoxetine>1000>10005-20

Table 3: Selectivity Ratios (Kᵢ)

CompoundNET/DATSERT/DATSERT/NET
This compound (Hypothetical) 1.67 16.67 10
Cocaine~1-2~0.5-1.5~0.5-1
GBR 12909>200>200-
Desipramine->200>200
Fluoxetine>100->100

Interpretation and Discussion

Based on our hypothetical data, this compound presents as a potent inhibitor of both DAT and NET, with a notable preference over SERT. The low NET/DAT selectivity ratio (1.67) suggests a dual-acting profile, which is distinct from the highly selective comparators GBR 12909, Desipramine, and Fluoxetine. This profile bears some resemblance to cocaine's non-selective inhibition but with a clear bias towards the catecholamine transporters.

The structure-activity relationship of piperidine-containing compounds suggests that substitutions on the phenoxy ring can significantly modulate affinity and selectivity. [6][7]The presence of the bromine atom at the 2-position of the phenoxy ring in our subject compound likely contributes to its potent interaction with DAT and NET.

The dual inhibition of DAT and NET is a characteristic of some therapeutic agents used for ADHD and has been explored for the treatment of depression and substance use disorders. The relatively low affinity for SERT might predict a lower incidence of side effects associated with potent serotonin reuptake inhibition.

Further characterization would be necessary to determine if this compound acts as a pure inhibitor or as a substrate (releaser) at these transporters. This can be elucidated through in vitro efflux assays. Moreover, in vivo behavioral pharmacology studies would be essential to understand its functional consequences on locomotion, reward pathways, and cognitive functions. [4][5]

Conclusion

This guide has provided a comprehensive framework for the initial benchmarking of this compound as a monoamine transporter ligand. By detailing the standard experimental protocols and presenting a comparative analysis against well-characterized compounds, we have situated its hypothetical pharmacological profile within the current understanding of MAT-ligand interactions. The posited dual DAT/NET inhibitory activity suggests that this compound, and others in its chemical class, may warrant further investigation as potential therapeutics for neuropsychiatric disorders. The methodologies and comparative data presented herein should serve as a valuable resource for researchers embarking on the characterization of novel neuroactive compounds.

References

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A Comparative Statistical Analysis of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the putative beta-adrenergic antagonist, 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol. Due to the limited publicly available experimental data for this specific molecule, this report leverages a statistical and comparative approach. We will analyze its performance profile by contextualizing it against well-characterized aryloxypropanolamine beta-blockers with high structural similarity: the non-selective antagonists with intrinsic sympathomimetic activity (ISA), Bopindolol and its active metabolite Mepindolol , and the first-generation non-selective antagonist without ISA, Propranolol , which will serve as a benchmark.

This analysis is designed for researchers, scientists, and drug development professionals to provide a framework for evaluating the potential pharmacological and pharmacokinetic profile of this compound and to guide future experimental design.

Introduction to this compound and its Analogs

This compound belongs to the aryloxypropanolamine class of compounds, a cornerstone in cardiovascular pharmacology.[1][2] Its core structure, featuring an aryloxy group linked by a propan-2-ol moiety to an amine, is the quintessential pharmacophore for beta-adrenergic receptor blockade. The presence of a piperidine ring in the amine side chain is a key structural feature shared with our chosen analogs, Bopindolol and Mepindolol, suggesting a potential for similar pharmacological activities, including non-selective beta-blockade and possible intrinsic sympathomimetic activity (ISA).[3][4] The bromo-substitution on the phenoxy ring is expected to influence its lipophilicity and, consequently, its pharmacokinetic profile.

For a robust comparison, we will evaluate its theoretical profile against:

  • Bopindolol/Mepindolol : A non-selective beta-blocker that is a prodrug (Bopindolol) to the active form Mepindolol. It is known for its partial agonist activity (ISA), which can be beneficial in certain patient populations by preventing excessive bradycardia.[3][5]

  • Propranolol : A well-established, non-selective beta-blocker without ISA. It serves as a classic benchmark for comparing the potency and pharmacokinetic properties of new beta-adrenergic antagonists.[6][7]

Comparative In Vitro Pharmacology: Receptor Binding and Functional Potency

The initial characterization of a potential beta-blocker involves determining its affinity for β1 and β2 adrenergic receptors and its functional effect on receptor signaling.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[8][9] This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the receptor.

Step-by-Step Methodology:

  • Membrane Preparation : Isolation of cell membranes expressing either β1- or β2-adrenergic receptors from a suitable source (e.g., CHO cells, rat cerebral cortex).[10]

  • Incubation : Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Cyanopindolol) and varying concentrations of the unlabeled test compound (this compound, Mepindolol, or Propranolol).

  • Equilibrium and Separation : The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.[8]

  • Quantification : The radioactivity trapped on the filters, which is inversely proportional to the binding of the test compound, is measured using a scintillation counter.

  • Data Analysis : The data are analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki value represents the affinity of the compound for the receptor.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (β1 or β2 receptors) Incubation Incubation (Reach Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([3H]-DHA) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Vacuum Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow of a competitive radioligand binding assay.

Comparative Receptor Affinity Data (Inferred and Reported)

The following table presents the reported receptor binding affinities (Ki) for Mepindolol and Propranolol. The values for this compound are inferred based on its structural similarity to Mepindolol, with the bromo-substituent potentially increasing lipophilicity and receptor affinity.

Compoundβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)Selectivity (β1/β2)
This compound 1.5 - 3.0 (Inferred)0.5 - 1.5 (Inferred)Non-selective (Inferred)
Mepindolol ~2.0[7][11]~1.0[7][11]Non-selective
Propranolol 1.8[12]0.8[12]Non-selective

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocol: cAMP Functional Assay

To determine whether a compound acts as an antagonist or a partial agonist, a functional assay measuring downstream signaling is essential. For β-adrenergic receptors, which are Gs-coupled, this typically involves measuring changes in intracellular cyclic AMP (cAMP) levels.[13][14]

Step-by-Step Methodology:

  • Cell Culture : Cells expressing the β-adrenergic receptor of interest are cultured and plated.

  • Compound Treatment : Cells are treated with the test compound alone (to assess agonist/partial agonist activity) or in the presence of a known agonist like isoproterenol (to assess antagonist activity).

  • Cell Lysis : After incubation, the cells are lysed to release intracellular cAMP.

  • cAMP Quantification : The concentration of cAMP is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[15][16]

  • Data Analysis : For antagonist activity, the IC50 (concentration of antagonist that inhibits 50% of the agonist response) is determined. For partial agonist activity, the EC50 (concentration for 50% of the maximal effect) and the maximal response relative to a full agonist (Emax) are calculated.

Beta-Adrenergic Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Isoproterenol) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates targets

Caption: Simplified beta-adrenergic receptor signaling cascade.

Comparative Functional Potency (Inferred and Reported)

The following table summarizes the expected functional profiles of the compounds. Mepindolol is known to possess significant ISA, while propranolol does not.[5] It is hypothesized that this compound will also exhibit ISA due to its structural similarity to Mepindolol.

CompoundFunctional ActivityIntrinsic Sympathomimetic Activity (ISA)
This compound Partial Agonist/Antagonist (Inferred)Present (Inferred)
Mepindolol Partial Agonist/Antagonist[5]Present[5]
Propranolol Antagonist[6]Absent[6]

Comparative Pharmacokinetics

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME), which are critical for defining the dosing regimen and predicting potential drug-drug interactions.

Experimental Protocol: In Vivo Pharmacokinetic Study in an Animal Model

Pharmacokinetic parameters are typically determined in animal models (e.g., rats, dogs) before human trials.[17]

Step-by-Step Methodology:

  • Animal Dosing : A cohort of animals is administered the test compound via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.

  • Blood Sampling : Blood samples are collected at predefined time points over a 24-hour period.

  • Sample Processing : Plasma is separated from the blood samples.

  • Bioanalytical Quantification : The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis : The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½).

Comparative Pharmacokinetic Parameters (Inferred and Reported)

The table below compares the key pharmacokinetic parameters of the analog compounds and provides an inferred profile for this compound. The bromo-substituent is expected to increase lipophilicity compared to Mepindolol, potentially leading to higher oral bioavailability and a longer half-life.

ParameterThis compound (Inferred)Bopindolol/MepindololPropranolol
Oral Bioavailability ~60-80%~70%~25%[17]
Elimination Half-life (t½) ~4-6 hours~4-5 hours (Mepindolol)[1]~3-6 hours[4]
Plasma Protein Binding Moderate to HighData not readily available~80-95%[4]
Metabolism Hepatic (CYP450)Extensive hepatic metabolism (Bopindolol is a prodrug)[2]Extensive hepatic first-pass metabolism (CYP2D6, CYP1A2)[4][7]
Excretion Primarily RenalPrimarily hepaticPrimarily renal (as metabolites)[4]

In Vivo Cardiovascular Effects in Animal Models

The ultimate test of a beta-blocker's efficacy is its ability to modulate cardiovascular parameters in a living organism.

Experimental Protocol: In Vivo Cardiovascular Assessment in Anesthetized Dogs

Anesthetized dog models are frequently used to assess the direct hemodynamic effects of cardiovascular drugs.

Step-by-Step Methodology:

  • Animal Preparation : Dogs are anesthetized and instrumented for the measurement of heart rate, blood pressure, and cardiac contractility.

  • Drug Administration : The test compound is administered intravenously at increasing doses.

  • Isoproterenol Challenge : To assess beta-blockade, the beta-agonist isoproterenol is administered before and after the test compound to measure the attenuation of the agonist-induced tachycardia.

  • Data Acquisition and Analysis : Cardiovascular parameters are continuously recorded and analyzed to determine the dose-dependent effects of the compound on baseline hemodynamics and its potency in blocking the effects of isoproterenol.

Comparative In Vivo Effects (Inferred and Reported)

Based on the in vitro data, the expected in vivo cardiovascular effects are summarized below. The ISA of Mepindolol results in a less pronounced decrease in resting heart rate compared to Propranolol.[5] this compound is expected to behave similarly to Mepindolol.

EffectThis compound (Inferred)MepindololPropranolol
Resting Heart Rate Modest DecreaseModest Decrease[5]Significant Decrease
Blood Pressure DecreaseDecrease[5]Decrease
Response to Isoproterenol BlockedBlocked[5]Blocked

Summary and Future Directions

This comparative guide provides a scientifically grounded, albeit inferred, profile of this compound based on the well-established pharmacology and pharmacokinetics of its structural analogs, Mepindolol and Bopindolol, with Propranolol as a benchmark.

Key Inferred Characteristics of this compound:

  • Pharmacology : A non-selective β1/β2-adrenergic receptor antagonist with significant intrinsic sympathomimetic activity.

  • Pharmacokinetics : Likely to exhibit good oral bioavailability and a moderate elimination half-life, with the bromo-substituent potentially enhancing its lipophilicity and tissue penetration.

The data presented herein underscore the necessity for empirical validation. The detailed experimental protocols provided in this guide offer a clear roadmap for the preclinical characterization of this compound. Future studies should focus on performing the described in vitro and in vivo experiments to confirm its receptor binding affinity, functional activity, and pharmacokinetic profile. Such data will be crucial in determining its potential as a therapeutic agent and for designing subsequent clinical trials.

References

  • Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. (2023). MDPI. [Link]

  • Pharmacokinetics of mepindolol administered alone and in combination with hydrochlorothiazide--a bioequivalence study. (1983). PubMed. [Link]

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Navigating the Therapeutic Potential of Aryloxypropanolamines: A Comparative Guide to 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the aryloxypropanolamine scaffold stands as a cornerstone for the development of a multitude of therapeutic agents. This guide provides a comprehensive technical comparison of the lesser-known compound, 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol, with its more extensively studied structural analogs. While direct peer-reviewed experimental data on this specific molecule is notably scarce, a deep dive into the structure-activity relationships (SAR) of the broader phenoxy-propanolamine and piperidine-containing chemical classes allows for a robust, data-driven comparative analysis. This guide will elucidate the probable pharmacological profile of this compound and benchmark it against established alternatives, offering valuable insights for researchers and drug development professionals.

The Aryloxypropanolamine Backbone: A Gateway to Beta-Adrenergic Blockade

The core chemical structure of this compound places it firmly within the family of aryloxypropanolamine beta-adrenergic receptor antagonists, commonly known as beta-blockers.[1][2] These compounds are structurally analogous to beta-agonists but possess key modifications that confer antagonistic properties.[3] The general structure consists of an aromatic ring linked via an ether-and-propan-2-ol bridge to a secondary amine.

The interaction of these molecules with beta-adrenergic receptors is critically influenced by several structural features:

  • The Aromatic Ring: The nature and position of substituents on the phenyl ring are primary determinants of the compound's affinity and selectivity for β1-adrenergic receptors, which are predominantly found in the heart.[3][4]

  • The Amine Moiety: The substituent on the nitrogen atom plays a crucial role in receptor binding and can influence the compound's potency.[1][2]

  • The Propan-2-ol Linker: The hydroxyl group on the second carbon of the propane chain is essential for binding to the receptor.[1][5] The stereochemistry at this chiral center is also critical, with the (S)-enantiomer typically being significantly more potent.

Comparative Analysis of Beta-Adrenergic Receptor Affinity

While direct experimental data for this compound is unavailable, we can infer its likely properties based on established SAR principles and compare it to the prototypical beta-blocker, Propranolol.

CompoundAromatic Ring SubstituentAmine SubstituentPredicted β-Adrenergic AffinityKey Structural-Activity Insights
This compound 2-BromoPiperidineLikely β-antagonist activityThe ortho-bromo substituent is expected to influence receptor binding and lipophilicity.[1][2] The piperidine ring is a bulky, cyclic secondary amine which can impact potency.
Propranolol NaphthylIsopropylaminePotent, non-selective β-antagonistThe extended aromatic system of the naphthyl group contributes to high affinity. The isopropyl group on the amine is a classic feature of potent beta-blockers.
Atenolol 4-carbamoylmethylIsopropylamineSelective β1-antagonistThe para-substituent with a hydrogen-bonding group confers β1 selectivity and reduces lipophilicity.

Beyond Beta-Blockade: Exploring a Wider Pharmacological Horizon

The phenoxy-propan-2-ol and piperidine moieties are not limited to beta-adrenergic antagonism. Recent research has unveiled a diverse range of biological activities for derivatives of these scaffolds, suggesting that this compound could possess a broader pharmacological profile.

Anticancer Potential

Several studies have highlighted the anticancer properties of novel phenoxy-propan-2-ol derivatives. For instance, certain selenocompounds incorporating this scaffold have demonstrated potent anti-proliferative activity against human cancer cell lines, inducing apoptosis and cell cycle arrest.[6][7][8] The presence of a halogen substituent, such as the bromine in our topic compound, has been shown to enhance this anticancer activity in some analogs.[7][8]

Antimicrobial and Antifungal Activity

Piperidine derivatives are a well-established class of compounds with significant antimicrobial and antifungal properties.[9][10][11][12][13] The piperidine ring is a common feature in many pharmaceuticals and natural alkaloids with biological activity.[14][15][16][17][18] The specific substitution pattern on the piperidine and the nature of the attached side chains are critical for determining the spectrum and potency of antimicrobial action.

Experimental Protocols: A Blueprint for Investigation

To ascertain the definitive pharmacological profile of this compound, a series of well-established experimental protocols would need to be employed.

Protocol 1: Beta-Adrenergic Receptor Binding Assay

This assay is fundamental to determining the affinity of the compound for β1 and β2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing either β1 or β2 adrenergic receptors.

  • Radioligand Binding: Incubate the membranes with a known concentration of a radiolabeled beta-adrenergic antagonist (e.g., ³H-dihydroalprenolol).

  • Competitive Binding: Add increasing concentrations of the test compound (this compound) to displace the radioligand.

  • Detection and Analysis: Measure the amount of bound radioligand at each concentration of the test compound. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) to determine the compound's affinity for the receptor subtypes.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Structure-Activity Landscape

To better understand the key structural motifs and their relationships to biological activity, the following diagrams are provided.

SAR_Beta_Blocker cluster_molecule General Structure of Aryloxypropanolamines cluster_components Key Structural Components cluster_properties Pharmacological Properties Structure Aromatic_Ring - O - CH2 - CH(OH) - CH2 - NH - R Aromatic_Ring Aromatic Ring (e.g., Phenyl, Naphthyl) Affinity Receptor Affinity Aromatic_Ring->Affinity Substituents determine selectivity and affinity Amine Amine Substituent (R) (e.g., Isopropyl, Piperidine) Potency Antagonist Potency Amine->Potency Size and nature of R group impact potency Linker Propan-2-ol Linker Linker->Affinity Hydroxyl group is essential for binding Selectivity β1 vs. β2 Selectivity

Caption: Structure-Activity Relationship (SAR) for Aryloxypropanolamine Beta-Blockers.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesize & Purify 1-(2-Bromophenoxy)-3- piperidin-1-ylpropan-2-ol Characterization Structural Confirmation (NMR, Mass Spec) Synthesis->Characterization Beta_Assay Beta-Adrenergic Receptor Binding Assay Characterization->Beta_Assay Anticancer_Assay Anticancer (e.g., MTT Assay) Characterization->Anticancer_Assay Antimicrobial_Assay Antimicrobial (e.g., MIC Determination) Characterization->Antimicrobial_Assay SAR_Analysis Structure-Activity Relationship Analysis Beta_Assay->SAR_Analysis Anticancer_Assay->SAR_Analysis Antimicrobial_Assay->SAR_Analysis Lead_Compound Identification of Lead Compound SAR_Analysis->Lead_Compound

Caption: A typical experimental workflow for the pharmacological evaluation of a novel compound.

Conclusion and Future Directions

While this compound remains a molecule with an unwritten chapter in the annals of peer-reviewed pharmacological literature, the foundational knowledge of its chemical class provides a strong predictive framework for its biological activity. Based on its structural features, it is highly probable that this compound exhibits beta-adrenergic antagonistic properties. The ortho-bromo substitution on the phenoxy ring suggests the potential for notable receptor affinity and a distinct lipophilicity profile compared to other beta-blockers.

Furthermore, the presence of the piperidine moiety opens the door to a wider range of potential therapeutic applications, including anticancer and antimicrobial activities. This comparative guide serves as a testament to the power of structure-activity relationship analysis in navigating the vast chemical space of drug discovery. The next logical and crucial step is to undertake the empirical studies outlined herein to definitively characterize the pharmacological profile of this compound and unlock its potential therapeutic value.

References

  • Pharmacy 180. Structure Activity Relationship - Adrenergic Blockers. [Link]

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  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of PharmTech Research, 2(3), 1845-1850. [Link]

  • Matin, M. M., Nam, G., Hong, S. S., Kim, K. H., & Lee, K. S. (2009). Synthesis and evaluation of novel phenoxypropanolamine derivatives containing acetanilides as potent and selective beta3-adrenergic receptor agonists. Bioorganic & Medicinal Chemistry, 17(9), 3349–3361. [Link]

  • Manoury, P. M., Binet, J. L., Rousseau, J., & Lefevre-Borg, F. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American journal of hypertension, 2(11 Pt 2), 245S–251S. [Link]

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  • Xu, W., Du, Y., Pan, B., Chen, L., Huang, L., Zhou, J., & Sun, J. (2023). Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. Cancer & metabolism, 11(1), 23. [Link]

  • Ndhlala, A. R., Ncube, B., Okem, A., Mulaudzi, R. B., & Van Staden, J. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(30), 813-820. [Link]

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A Head-to-Head Comparison of Synthetic Routes for Substituted Propanolamines: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted propanolamines are a critical class of compounds in medicinal chemistry, forming the structural core of many blockbuster drugs, most notably the beta-blockers used to manage cardiovascular diseases.[1] The precise arrangement of substituents on the propanolamine scaffold dictates the compound's pharmacological activity, making the choice of synthetic route a crucial decision in the drug development process. This guide provides a detailed, head-to-head comparison of the three primary synthetic strategies for accessing these valuable molecules: the ring-opening of epoxides with amines, the reduction of α-amino ketones, and the reductive amination of hydroxy ketones.

This analysis goes beyond a mere recitation of protocols, delving into the mechanistic underpinnings, practical advantages and limitations, and stereochemical control offered by each method. By understanding the nuances of these synthetic pathways, researchers can make more informed decisions, leading to more efficient and effective drug discovery and development.

Ring-Opening of Epoxides with Amines: The Workhorse Method

The reaction of an epoxide with an amine is arguably the most prevalent and versatile method for the synthesis of propanolamines.[1][2] This nucleophilic ring-opening reaction is a cornerstone of industrial beta-blocker synthesis, including widely used drugs like propranolol and nadolol.[3][4][5][6]

Mechanism and Regioselectivity

The reaction proceeds via a nucleophilic attack of the amine on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring. The regioselectivity of this attack is a critical consideration. Under neutral or basic conditions, the reaction generally follows an SN2 mechanism, with the amine preferentially attacking the less sterically hindered carbon of the epoxide.[7] In contrast, under acidic conditions, the reaction can exhibit more SN1 character, with the nucleophile attacking the more substituted carbon due to the stabilization of the resulting partial positive charge.

A recent study highlighted a catalyst-free method using polar mixed solvent systems, such as DMF/H2O, to achieve high yields and regioselectivity in the synthesis of β-amino alcohols from epoxides and primary amines.[8] This approach was successfully applied to the synthesis of the beta-blockers atenolol and metoprolol with higher yields than industrial standards.[8]

Advantages:
  • High Atom Economy: This is a direct addition reaction with no byproducts, making it an efficient process.

  • Versatility: A wide range of commercially available epoxides and amines can be used, allowing for the synthesis of a diverse library of propanolamines.

  • Established Industrial Scalability: This method is well-established for the large-scale production of pharmaceuticals. For instance, the synthesis of propranolol often involves the reaction of 1-naphthol with epichlorohydrin to form a glycidyl ether intermediate, which is then reacted with isopropylamine.[1][3][4] Similarly, the industrial synthesis of Betaxolol involves the reaction of an oxirane intermediate with isopropyl amine.[9]

Disadvantages:
  • Regioselectivity Challenges: While generally predictable, achieving complete regioselectivity can be challenging, especially with complex substrates.

  • Safety Concerns with Epoxides: Many epoxides are reactive and potentially mutagenic, requiring careful handling and specialized equipment.

  • Stereochemical Control: When starting with a racemic epoxide, the product will also be a racemate. Enantiomerically pure propanolamines require the use of chiral epoxides or a subsequent resolution step.

Experimental Protocol: Synthesis of Propranolol

The synthesis of propranolol from 1-naphthol and isopropylamine is a classic example of this route.[4][6]

  • Formation of the Glycidyl Ether: 1-naphthol is reacted with epichlorohydrin in the presence of a base (e.g., potassium hydroxide) to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane.

  • Ring-Opening: The resulting epoxide is then reacted with isopropylamine. The amine attacks the terminal carbon of the epoxide, leading to the formation of propranolol.

  • Purification: The crude product is typically purified by recrystallization.

dot

epoxide_opening cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aryl/Alkyl Epoxide Aryl/Alkyl Epoxide Nucleophilic Attack Nucleophilic Attack Aryl/Alkyl Epoxide->Nucleophilic Attack Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Nucleophilic Attack Substituted Propanolamine Substituted Propanolamine Nucleophilic Attack->Substituted Propanolamine

Caption: Ring-Opening of Epoxides with Amines.

Reduction of α-Amino Ketones: A Gateway to Chiral Propanolamines

The reduction of α-amino ketones provides a powerful and often stereoselective route to substituted propanolamines.[10] This method is particularly valuable for accessing chiral β-amino alcohols, which are crucial intermediates in the synthesis of many pharmaceuticals.[11]

Mechanism and Stereoselectivity

This pathway involves the reduction of the carbonyl group of an α-amino ketone to a hydroxyl group. The choice of reducing agent is critical for controlling the stereochemical outcome of the reaction.

  • Diastereoselective Reduction: When the α-amino ketone already contains a chiral center (e.g., from a chiral amino acid precursor), the reduction can be highly diastereoselective. This is often achieved using hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome is influenced by the existing stereocenter, often following Cram's or Felkin-Anh models of asymmetric induction.

  • Enantioselective Reduction: To generate a specific enantiomer from a prochiral α-amino ketone, a chiral reducing agent or a catalyst is required. Asymmetric transfer hydrogenation using chiral catalysts is a common strategy.

Advantages:
  • Access to Chiral Propanolamines: This is a key advantage, as it allows for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.[12]

  • Readily Available Starting Materials: α-Amino ketones can be synthesized from readily available α-amino acids.[11]

  • Convergent Synthesis: This method can be part of a convergent synthetic strategy, where complex fragments are synthesized separately and then combined.

Disadvantages:
  • Multi-step Process: The synthesis of the α-amino ketone precursor adds to the overall number of steps in the synthesis.

  • Potential for Racemization: The α-proton of the ketone is acidic and can be prone to racemization under certain conditions.

  • Control of Reduction: Achieving high stereoselectivity can require careful optimization of reaction conditions and reagents.

Experimental Protocol: Diastereoselective Reduction of an N-protected α-Amino Ketone
  • Protection: The amino group of the α-amino ketone is typically protected (e.g., as a carbamate) to prevent side reactions.

  • Reduction: The protected α-amino ketone is dissolved in a suitable solvent (e.g., methanol or ethanol) and cooled to a low temperature (e.g., 0 °C or -78 °C). A reducing agent, such as sodium borohydride, is then added portion-wise.

  • Workup and Deprotection: After the reaction is complete, it is quenched, and the product is extracted. The protecting group is then removed to yield the desired propanolamine.

dot

reduction_amino_ketone cluster_start Starting Material cluster_reaction Reaction cluster_product Product α-Amino Ketone α-Amino Ketone Reduction (e.g., NaBH4) Reduction (e.g., NaBH4) α-Amino Ketone->Reduction (e.g., NaBH4) Substituted Propanolamine Substituted Propanolamine Reduction (e.g., NaBH4)->Substituted Propanolamine

Caption: Reduction of α-Amino Ketones.

Reductive Amination of Hydroxy Ketones: A Convergent Approach

Reductive amination is a powerful transformation in organic synthesis that converts a carbonyl group into an amine.[13][14] When applied to hydroxy ketones, it provides a direct and convergent route to substituted propanolamines.[15]

Mechanism and Key Considerations

This one-pot reaction typically involves two key steps:

  • Imine/Enamine Formation: The hydroxy ketone reacts with an amine to form an intermediate imine or enamine. This reaction is usually reversible and is often favored by removing the water that is formed.

  • Reduction: The imine/enamine intermediate is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common because they are selective for the iminium ion over the ketone starting material.[16]

A study on the reductive amination of 1-hydroxy-2-propanone (acetol) demonstrated the synthesis of 2-aminopropanol over commercial nickel and copper catalysts.[15]

Advantages:
  • High Convergence: This method allows for the rapid assembly of the propanolamine core from two readily available components.

  • Operational Simplicity: Often performed as a one-pot procedure, which can simplify the experimental setup and reduce workup steps.

  • Mild Reaction Conditions: Many reductive amination protocols utilize mild reducing agents and reaction conditions, which can be advantageous for sensitive substrates.

Disadvantages:
  • Substrate Scope Limitations: The efficiency of the reaction can be dependent on the nature of both the hydroxy ketone and the amine. Sterically hindered substrates may react sluggishly.

  • Control of Selectivity: In some cases, over-alkylation of the amine can be a competing side reaction.

  • Stereochemical Control: Similar to the reduction of α-amino ketones, achieving high stereoselectivity often requires the use of chiral auxiliaries or catalysts. An efficient procedure for the directed reductive amination of β-hydroxy-ketones has been reported for the stereoselective preparation of 1,3-syn-amino alcohols.[17]

Experimental Protocol: One-Pot Reductive Amination of a Hydroxy Ketone
  • Reaction Setup: The hydroxy ketone and the amine are dissolved in a suitable solvent (e.g., methanol, dichloroethane).

  • Imine Formation: A catalytic amount of acid (e.g., acetic acid) is often added to facilitate imine formation. The mixture is stirred at room temperature or with gentle heating.

  • Reduction: The reducing agent (e.g., sodium cyanoborohydride) is added to the reaction mixture.

  • Workup: After the reaction is complete, the mixture is worked up by quenching the excess reducing agent and extracting the product.

dot

reductive_amination cluster_start Starting Materials cluster_intermediates Intermediates cluster_reaction Reaction cluster_product Product Hydroxy Ketone Hydroxy Ketone Imine/Enamine Imine/Enamine Hydroxy Ketone->Imine/Enamine Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Imine/Enamine Reduction (e.g., NaBH3CN) Reduction (e.g., NaBH3CN) Imine/Enamine->Reduction (e.g., NaBH3CN) Substituted Propanolamine Substituted Propanolamine Reduction (e.g., NaBH3CN)->Substituted Propanolamine

Caption: Reductive Amination of Hydroxy Ketones.

Comparative Summary and Conclusion

The choice of synthetic route for a particular substituted propanolamine will depend on a variety of factors, including the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis.

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Ring-Opening of Epoxides High atom economy, versatility, industrial scalabilityRegioselectivity challenges, safety concerns with epoxidesLarge-scale synthesis of racemic or achiral propanolamines
Reduction of α-Amino Ketones Excellent for stereocontrol, access to chiral productsMulti-step, potential for racemizationSynthesis of enantiomerically pure propanolamines
Reductive Amination of Hydroxy Ketones Convergent, often a one-pot procedureSubstrate scope limitations, potential for over-alkylationRapid assembly of propanolamine scaffolds from simple precursors

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the synthesis and application of novel chemical entities, the responsibility extends beyond discovery to the safe and compliant management of resulting waste streams. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol, a compound characterized by its halogenated aromatic and piperidine moieties. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

The disposal strategy for this compound is predicated on a thorough understanding of its chemical structure. The presence of a brominated aromatic ring classifies it as a halogenated organic compound.[1] The piperidine group imparts properties of an organic base and potential biological activity, while the propan-2-ol backbone contributes to its overall chemical behavior. Lacking a specific Safety Data Sheet (SDS), a conservative approach that considers the hazards of its constituent functional groups is warranted. Structurally similar piperidine-containing compounds are known to cause skin, eye, and respiratory irritation.[2][3][4] Furthermore, piperidine itself is flammable and toxic.[5][6]

Part 1: Immediate Safety & Hazard Assessment

Before initiating any disposal-related activities, a full hazard assessment is paramount. This involves not only the primary compound but also any solvents or reagents present in the waste mixture.

Personal Protective Equipment (PPE)

A non-negotiable first line of defense, appropriate PPE must be worn at all times when handling this compound or its waste.

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher splash risk, a face shield should be used in conjunction with goggles.

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a common laboratory choice, but it is crucial to consult a glove compatibility chart for resistance to the specific solvents in the waste mixture. Double-gloving is recommended.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the waste should occur within a certified chemical fume hood to minimize inhalation exposure.[7][8]

Spill Management

Accidents can happen, and preparedness is key. An appropriate spill kit should be readily available.

  • For Small Spills: Absorb the material with an inert, non-combustible absorbent such as sand, diatomaceous earth, or a universal binding agent.[8][9][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Once absorbed, the material should be carefully swept or scooped into a designated, labeled waste container.[10][11] The spill area should then be decontaminated with an appropriate solvent (e.g., isopropanol, followed by soap and water), with all cleaning materials also treated as hazardous waste.[12][13]

  • Ventilation: Ensure the affected area is well-ventilated following a spill.[8][9]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the safe segregation, containment, and disposal of waste containing this compound.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant laboratory waste management program. This prevents dangerous reactions between incompatible chemicals and facilitates proper final disposal.[14]

  • Designate a Waste Stream: This compound must be disposed of as Halogenated Organic Waste .[1] It should never be mixed with non-halogenated organic waste, aqueous waste, or solid waste.

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents or strong acids, as these can react with the piperidine and propan-2-ol components.[12]

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.

  • Primary Container: Use a clearly labeled, leak-proof container made of a material compatible with the waste composition (typically borosilicate glass or high-density polyethylene for solvent mixtures).

  • Venting: If there is a potential for gas evolution, a vented cap should be used.

  • Closure: The container must be kept securely closed when not in active use.[5][13][15]

Step 3: Labeling

Accurate and comprehensive labeling is a regulatory requirement and essential for safety.

  • Content Identification: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including solvents.

  • Hazard Communication: Affix appropriate hazard pictograms (e.g., Flammable, Corrosive, Health Hazard, Environmental Hazard).

Step 4: Temporary On-Site Storage

Waste containers must be stored safely pending collection by a licensed disposal vendor.

  • Location: Store waste in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory personnel.[5]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Ignition Sources: Keep the storage area free of any potential ignition sources, such as heat, sparks, or open flames.[12][13][15]

Step 5: Final Disposal

The final step is the transfer of the waste to a licensed hazardous waste disposal company.

  • Professional Disposal: This class of chemical waste is typically disposed of via high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]

  • Regulatory Compliance: The entire process, from generation to final disposal, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[16] Ensure all institutional and national regulations are followed.[5][13]

The logical flow of this disposal process is designed to minimize risk at each stage, ensuring a self-validating and compliant workflow.

Caption: A workflow diagram illustrating the key stages for the safe disposal of this compound.

Part 3: Data Summary & Quick Reference

For ease of use, the critical parameters for handling this waste stream are summarized below.

ParameterGuidelineRationale
Waste Category Halogenated Organic Chemical WasteThe molecule contains bromine, a halogen.[1]
Primary Hazard Toxic, Irritant, Potentially FlammableBased on piperidine, propan-2-ol, and similar structures.[2][3][4][5][13]
Container Type Borosilicate Glass or HDPEChemical resistance to organic solvents and amines.
Storage Location Ventilated Chemical Fume Hood or Designated Satellite Accumulation AreaPrevents accumulation of hazardous vapors.[6][8]
Disposal Method Licensed High-Temperature IncinerationEnsures complete destruction of the hazardous components.[15]
Incompatibilities Strong Acids, Strong Oxidizing AgentsPotential for vigorous or exothermic reactions.[12]

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship. This guide provides the essential framework for managing waste generated from this compound, ensuring that your innovative research is conducted responsibly from inception to completion.

References

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Navigating the Safe Handling of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous and safe handling of novel chemical entities is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational and safety framework for managing 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol (CAS No. 100794-31-8) in a laboratory setting. By elucidating the potential hazards and outlining robust handling, personal protective equipment (PPE), and disposal protocols, this document aims to foster a culture of safety and precision.

Hazard Assessment: A Multifaceted Profile

A comprehensive understanding of the hazard profile of this compound is the foundation of safe handling. While a complete, peer-reviewed toxicological profile for this specific molecule may be limited, a robust assessment can be constructed by examining its structural components: a brominated phenol, a piperidine moiety, and a propan-2-ol backbone.

Based on available safety data for the compound and its analogs, the following hazards should be anticipated[1]:

Hazard ClassificationDescriptionSupporting Evidence
Acute Oral Toxicity Harmful if swallowed.[1]The Safety Data Sheet (SDS) explicitly states H302 - Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation. May cause severe skin burns upon prolonged contact.[2][3]The 2-bromophenol component is a known skin irritant.[2][4][5][6][7] Piperidine and its derivatives are corrosive and can cause severe skin burns.[3]
Serious Eye Damage/Irritation Causes serious eye irritation. Risk of severe eye damage.[2][3]2-bromophenol is an eye irritant.[2][4][5][6][7] Piperidine is known to cause severe eye damage.[3]
Respiratory Irritation May cause respiratory irritation.[4][7]Inhalation of vapors or dust may irritate the respiratory tract, a known hazard for 2-bromophenol.[4][7]
Potential for Systemic Effects Due to its structural similarity to some beta-blockers, systemic effects upon absorption cannot be ruled out.[8][9][10]While not a direct analog, the phenoxy propanolamine structure is common in beta-adrenergic blocking agents.

GHS Pictogram:

  • GHS07: Exclamation Mark (Harmful/Irritant)[1]

Signal Word: Warning [1]

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on a thorough risk assessment of the potential hazards.

PPE Selection Workflow

The selection of appropriate PPE is a critical decision-making process that should be performed before any handling of the compound. The following diagram outlines a logical workflow for this process.

PPE_Selection_Workflow PPE Selection Workflow for this compound A Start: Task Assessment (e.g., weighing, dissolution, reaction) B Risk of Splash or Aerosol Generation? A->B C Engineering Controls: Work in a certified chemical fume hood. B->C Yes D Eye & Face Protection: - Safety glasses with side shields (minimum) - Chemical splash goggles - Face shield over goggles for high-splash risk B->D Yes E Hand Protection: - Double gloving recommended - Inner: Nitrile - Outer: Butyl rubber or Viton for extended contact - Check glove compatibility charts C->E D->E F Body Protection: - Flame-resistant lab coat - Chemical-resistant apron for large quantities E->F G Respiratory Protection: - Generally not required if working in a fume hood - Consider a NIOSH-approved respirator for spill cleanup outside of a hood F->G H End: Proceed with caution G->H

Caption: PPE selection workflow based on risk assessment.

Detailed PPE Specifications
  • Eye and Face Protection: At a minimum, chemical safety glasses with side shields should be worn. For tasks with a higher risk of splashing, such as transfers of solutions, chemical splash goggles are required. When handling larger quantities or during procedures with a significant splash potential, a face shield should be worn in addition to goggles.[11]

  • Hand Protection: Due to the mixed chemical nature of the molecule (halogenated aromatic and amine), selecting the appropriate gloves is critical. Standard nitrile gloves offer limited protection and are susceptible to degradation by halogenated hydrocarbons.[12][13] Therefore, the following is recommended:

    • For incidental contact (e.g., handling sealed containers): A single pair of nitrile gloves (minimum 5 mil thickness) may be sufficient, but they should be replaced immediately upon any sign of contamination.

    • For direct handling and potential for splashes: Double gloving is strongly advised. An inner nitrile glove can be worn for dexterity, with an outer glove of a more resistant material such as butyl rubber or Viton® .[7][8] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.[14][15][16]

  • Body Protection: A flame-resistant laboratory coat should be worn at all times. When handling larger quantities (typically >100 mL of a solution), a chemical-resistant apron should be worn over the lab coat. Ensure that legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a significant spill occurs outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for cleanup personnel.

Safe Handling and Storage Procedures

Adherence to strict operational protocols is essential for minimizing exposure and preventing accidents.

Handling
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station and confirm they are operational. Have a spill kit readily available.

  • Weighing: Weigh solid this compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Dissolution and Transfers: Perform all dissolutions and liquid transfers within a chemical fume hood. Use appropriate tools such as spatulas, funnels, and cannulas to minimize the risk of spills.

  • Heating: Avoid heating the compound unless necessary for a specific procedure. If heating is required, it must be done in a fume hood with appropriate temperature control and monitoring.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[17]

Storage
  • Store this compound in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed to prevent the ingress of moisture and contamination.

  • Store away from incompatible materials such as strong oxidizing agents.[17]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures: Preparedness and Response

Rapid and appropriate action during an emergency can significantly mitigate the consequences of an accidental exposure or spill.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] For phenol-type exposures, after initial water flushing, swabbing the affected area with polyethylene glycol (PEG 300 or 400) can help to reduce absorption.[9][18] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[5] Seek immediate medical attention.
Spill Cleanup
  • Small Spills (< 50 mL):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the appropriate PPE (including double gloves, goggles, and a lab coat), contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[1]

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.[18]

  • Large Spills (> 50 mL):

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.

Waste Segregation

Due to the presence of a halogen (bromine), this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[19][20][21]

  • Solid Waste: Unused or expired solid compound, as well as contaminated consumables (e.g., weigh boats, paper towels, gloves), should be placed in a clearly labeled, sealed container for halogenated solid waste.

  • Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a dedicated, sealed, and properly labeled container for halogenated liquid waste.

  • Incompatible Waste Streams: Do not mix halogenated organic waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[13][22] Additionally, due to the amine functional group, avoid mixing this waste with acidic waste streams to prevent potential reactions.[23]

Disposal Procedure
  • Containerization: Use chemically compatible and leak-proof containers for waste collection. Ensure containers are in good condition and have secure screw-top caps.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations. Follow your institution's specific labeling requirements.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

By adhering to the principles and procedures outlined in this guide, laboratory professionals can confidently and safely handle this compound, ensuring a secure research environment and the generation of reliable scientific data.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.